4-(Cyanomethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyanomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUKNUOQYOMHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585410 | |
| Record name | 4-(Cyanomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114365-07-0 | |
| Record name | 4-(Cyanomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Cyanomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Cyanomethyl)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and notable applications, offering valuable insights for researchers and developers in the pharmaceutical and life sciences sectors.
Core Chemical Identity
Chemical Name: this compound
CAS Number: 114365-07-0[1]
Molecular Formula: C₉H₈N₂O[1][2]
Molecular Weight: 160.17 g/mol [2][3]
Structure:
Figure 1: Chemical structure of this compound.
SMILES: N#CCc1ccc(C(N)=O)cc1[2]
Synthesis and Purification
One potential synthetic approach could start from 4-methylbenzoic acid. The methyl group can be brominated to form 4-(bromomethyl)benzoic acid, which can then be reacted with a cyanide salt to introduce the cyanomethyl group, yielding 4-(cyanomethyl)benzoic acid. Finally, the carboxylic acid can be converted to the primary amide.
Illustrative Synthetic Workflow:
Figure 2: A plausible synthetic workflow for this compound.
Note on Causality: The choice of a radical initiator in the bromination step is crucial for selectively targeting the benzylic position over aromatic bromination. The subsequent cyanation is a standard nucleophilic substitution reaction. The final amidation step often requires activation of the carboxylic acid, for which thionyl chloride is a common reagent, to form an acyl chloride that readily reacts with ammonia.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| Purity | ≥95% (typical) | [2] |
| Solubility | Generally soluble in organic solvents; likely sparingly soluble in water. | [4] |
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not available in the provided search results, a predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the cyanomethyl group, and the amide protons. The aromatic protons would likely appear as two doublets in the aromatic region. The methylene protons would be a singlet, and the amide protons would also likely appear as a broad singlet.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretching of the primary amide around 3400-3200 cm⁻¹.
-
C≡N stretching of the nitrile group around 2260-2220 cm⁻¹.[5]
-
C=O stretching of the amide carbonyl group around 1690-1630 cm⁻¹.[5]
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[6] The incorporation of a cyanomethyl group can further modulate the biological activity and pharmacokinetic properties of the molecule.
Potential as an Inhibitor of Ebola Virus Entry
Recent research has identified novel small molecule inhibitors of Ebola virus entry.[7][8] While this compound itself is not explicitly named as one of these inhibitors in the provided results, the benzamide core is a common feature in many biologically active compounds. The Ebola virus glycoprotein (GP) is a key target for entry inhibitors.[7] The mechanism of action for such inhibitors often involves blocking the interaction between the viral GP and the host cell receptor, Niemann-Pick C1 (NPC1).[7] The structural features of this compound could make it a candidate for further investigation and modification in the development of anti-Ebola therapeutics.
Hypothesized Mechanism of Action in Ebola Virus Entry Inhibition:
Figure 3: A conceptual diagram illustrating the potential mechanism of action for a this compound-based inhibitor of Ebola virus entry.
Potential as a Janus Kinase (JAK) Inhibitor
Janus kinase (JAK) inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for immune system regulation.[9][10] These inhibitors are used to treat various inflammatory diseases.[10][11] The benzamide moiety is found in some JAK inhibitors. The JAK-STAT pathway is activated by cytokines, leading to the phosphorylation of STAT proteins by JAKs, which then translocate to the nucleus to regulate gene expression.[9] By inhibiting JAKs, these drugs can dampen the inflammatory response. The structure of this compound could serve as a scaffold for the design of novel JAK inhibitors.
The JAK-STAT Signaling Pathway and Potential Inhibition:
Figure 4: A simplified diagram of the JAK-STAT signaling pathway and the potential point of intervention for a JAK inhibitor based on the this compound scaffold.
Conclusion
This compound is a chemical compound with a well-defined structure and promising potential for applications in drug discovery. Its benzamide core provides a versatile platform for chemical modification, while the cyanomethyl group offers opportunities for tuning its physicochemical and biological properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential, particularly in the development of novel antiviral and anti-inflammatory agents.
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Spectroscopic Characterization of N-(Cyanomethyl)benzamide: An In-Depth Technical Guide
Introduction: Unveiling the Molecular Architecture
N-(Cyanomethyl)benzamide (C₉H₈N₂O, Molar Mass: 160.17 g/mol ) is a key synthetic intermediate, particularly in the development of tetrazole-based compounds which serve as bioisosteres for carboxylic acids in medicinal chemistry.[1] Its unique structure, combining a benzamide backbone with a cyanomethyl group, presents a rich landscape for spectroscopic analysis. Understanding the spectral signature of this molecule is paramount for researchers in verifying its synthesis, assessing its purity, and predicting its reactivity and interactions in drug development pipelines.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(Cyanomethyl)benzamide. We will move beyond a mere presentation of data, delving into the causal relationships between the molecular structure and the observed spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for confident structural elucidation.
The structural integrity of N-(Cyanomethyl)benzamide has been unequivocally confirmed through single-crystal X-ray diffraction, revealing a dihedral angle of 21.86° between the amide group and the benzene ring.[1] This guide will demonstrate how spectroscopic data corroborates this three-dimensional arrangement.
Caption: Molecular Structure of N-(Cyanomethyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework atom by atom.
Experimental Protocol: NMR Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The following methodology is a standard for acquiring high-quality data for compounds similar to N-(Cyanomethyl)benzamide.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity, dried N-(Cyanomethyl)benzamide. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can prevent the exchange of the N-H proton, allowing for its observation.
-
Instrument Calibration: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. Before acquisition, ensure the instrument is properly shimmed to achieve a narrow and symmetrical solvent peak, maximizing spectral resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a 2-second relaxation delay.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio before Fourier transformation. Phase and baseline correct the spectra carefully to allow for accurate integration and peak picking.
While specific experimental data for N-(Cyanomethyl)benzamide is not publicly available in the searched literature, a predictive analysis based on established chemical shift principles for analogous structures allows for a robust interpretation.[2][3][4]
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides a direct count of chemically distinct protons and information about their neighboring atoms through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Broad Singlet | 1H | NH | Amide protons are typically deshielded and often appear as broad signals due to quadrupole broadening and potential chemical exchange. Their chemical shift is highly dependent on solvent and concentration. |
| ~7.8 - 7.9 | Multiplet (Doublet of Doublets) | 2H | Aromatic CH (ortho to C=O) | These protons are deshielded by the anisotropic effect of the carbonyl group and its electron-withdrawing nature. |
| ~7.4 - 7.6 | Multiplet | 3H | Aromatic CH (meta and para to C=O) | These aromatic protons appear in the typical aromatic region, with overlapping signals expected. |
| ~4.4 - 4.5 | Doublet | 2H | N-CH₂ -CN | The methylene protons are adjacent to two electron-withdrawing groups (the amide nitrogen and the nitrile group), causing a significant downfield shift. They would appear as a doublet due to coupling with the N-H proton. |
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C =O | The amide carbonyl carbon is characteristically found in this downfield region.[5] |
| ~133 | Aromatic C (quaternary, attached to C=O) | The ipso-carbon is deshielded by the attached carbonyl group. |
| ~132 | Aromatic C H (para) | Aromatic CH carbons appear in this general range. |
| ~129 | Aromatic C H (ortho) | Aromatic CH carbons appear in this general range. |
| ~128 | Aromatic C H (meta) | Aromatic CH carbons appear in this general range. |
| ~117 | C ≡N | The nitrile carbon has a characteristic chemical shift in the 110-125 ppm range.[5][6] |
| ~29 | N-C H₂-CN | This aliphatic carbon is shifted downfield due to the adjacent nitrogen and nitrile functionalities. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR-ATR Acquisition
-
Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.
-
Sample Application: Place a small amount of the solid N-(Cyanomethyl)benzamide powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.
IR Spectral Analysis
The IR spectrum of N-(Cyanomethyl)benzamide is expected to show several characteristic absorption bands that confirm its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (N-H)[7][8][9] |
| ~3060 | Weak | C-H Stretch | Aromatic C-H |
| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile (C≡N)[7] |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide Carbonyl (C=O)[7][9] |
| ~1580 | Medium | N-H Bend (Amide II) | Amide N-H |
| ~1500, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~700-800 | Strong | C-H Bend | Monosubstituted Benzene Ring |
Causality and Interpretation: The presence of a sharp peak around 2250 cm⁻¹ is a highly diagnostic indicator for the nitrile group.[7] The strong absorption around 1660 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching), while the band around 1580 cm⁻¹ corresponds to the amide II band (a mixture of N-H bending and C-N stretching). The N-H stretching vibration around 3300 cm⁻¹ further confirms the secondary amide functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers a virtual roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of N-(Cyanomethyl)benzamide (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of approximately 50-300 Da.
-
Fragmentation Analysis (MS/MS): To gain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the protonated molecular ion ([M+H]⁺ at m/z 161.1) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Analyze the resulting fragment ions in the second mass analyzer.
Mass Spectral Analysis
For N-(Cyanomethyl)benzamide (C₉H₈N₂O), the exact mass is 160.0637 Da.
-
Molecular Ion: In an ESI spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 161.1 . A sodium adduct [M+Na]⁺ at m/z 183.1 may also be observed.
-
Fragmentation Pattern: The fragmentation of N-(Cyanomethyl)benzamide will likely proceed through the cleavage of the amide and cyanomethyl moieties. The benzoyl cation is a particularly stable fragment.[10]
Caption: Plausible ESI-MS/MS Fragmentation Pathway.
Trustworthiness of the Protocol: This fragmentation pathway is proposed based on the fundamental principles of mass spectrometry, where fragmentation favors the formation of stable carbocations. The benzoyl cation (m/z 105.0) is a very common and stable fragment in the mass spectra of benzoyl-containing compounds.[10] Its subsequent loss of carbon monoxide to form the phenyl cation (m/z 77.0) is also a well-established fragmentation route. Observing these key fragments provides high confidence in the identification of the benzamide substructure.
Conclusion: A Cohesive Spectroscopic Portrait
The collective data from NMR, IR, and MS provides a cohesive and self-validating portrait of N-(Cyanomethyl)benzamide. The predicted NMR shifts map out the proton and carbon framework, IR spectroscopy confirms the presence of the critical amide and nitrile functional groups, and mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures the unambiguous structural confirmation required for high-quality research and development in the pharmaceutical sciences.
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Belkacem, M. A., et al. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o530. [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-(Cyanomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide and Arylacetonitrile Moieties as Pillars of Medicinal Chemistry
In the landscape of modern drug discovery, the benzamide and arylacetonitrile scaffolds stand as privileged structures, forming the backbone of a multitude of therapeutic agents.[1][2] The benzamide group, a simple yet elegant functional group, is present in a wide array of approved drugs, exhibiting a remarkable range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[3][4] Its ability to form key hydrogen bonding interactions and its metabolic stability make it a favored component in the design of new drug candidates.[5] Similarly, the arylacetonitrile motif is a versatile building block in medicinal chemistry, with the cyanomethyl group serving as a valuable precursor for the synthesis of various heterocyclic compounds.[2] The convergence of these two critical pharmacophores in 4-(cyanomethyl)benzamide creates a molecule of significant interest as a key intermediate in the synthesis of complex, biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound, offering valuable insights for researchers in the field of drug development.
The Historical Context: A Convergence of Synthetic Strategies
While a singular, seminal publication marking the "discovery" of this compound remains elusive in the historical record, its emergence can be understood as a logical consequence of the development of synthetic methodologies for its constituent parts. The history of benzamide synthesis dates back to the early days of organic chemistry, with numerous methods developed for the formation of the amide bond.[1] Similarly, the synthesis of arylacetonitriles has been an area of active research for over a century, driven by their utility as versatile synthetic intermediates.[6]
The likely conceptualization and initial synthesis of this compound would have arisen from the need for a bifunctional building block that could be elaborated at either the cyanomethyl or the benzamide moiety. The presence of both a nucleophilic amine precursor (after reduction of the nitrile) and a handle for further amide coupling or aromatic substitution makes it a strategically important intermediate.
Evolution of Synthetic Routes: A Journey Towards Efficiency and Scalability
The synthesis of this compound can be approached from several retrosynthetic pathways. The most logical and commonly inferred methods involve the formation of the amide bond as a key step, starting from a precursor that already contains the cyanomethyl group.
Route 1: Amidation of 4-(Cyanomethyl)benzoic Acid
This is arguably the most direct and widely applicable approach. It involves the coupling of 4-(cyanomethyl)benzoic acid with an amine source, typically ammonia or a protected form thereof. The carboxylic acid can be activated using a variety of standard peptide coupling reagents.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound via amidation.
The choice of coupling agent and reaction conditions can significantly impact the yield and purity of the final product. For large-scale synthesis, the cost-effectiveness and ease of removal of the coupling agent and its byproducts are critical considerations.
Route 2: Hydrolysis of 4-(Cyanomethyl)benzonitrile
Another plausible route involves the partial hydrolysis of 4-(cyanomethyl)benzonitrile. This method requires careful control of reaction conditions to avoid over-hydrolysis to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Synthesis of this compound through controlled hydrolysis.
This approach can be advantageous if 4-(cyanomethyl)benzonitrile is a more readily available or cost-effective starting material.
A Detailed Experimental Protocol: Synthesis of a Key Analog, N-(Cyanomethyl)benzamide
Objective: To synthesize N-(cyanomethyl)benzamide from aminoacetonitrile hydrogen sulphate and benzoyl chloride.
Materials:
-
Aminoacetonitrile hydrogen sulphate
-
Triethylamine
-
Benzoyl chloride
-
Methylene chloride
-
15% Citric acid solution
-
Sodium sulphate
-
Ether
-
Hexane
Step-by-Step Methodology:
-
Neutralization of Aminoacetonitrile: To a solution of 10 mmol of aminoacetonitrile hydrogen sulfate in 10 ml of methylene chloride, slowly add triethylamine at a temperature between 0 and 5°C until a neutral pH is achieved. This step is crucial to liberate the free aminoacetonitrile for the subsequent reaction.
-
Acylation: To the same reaction mixture, add 11 mmol of benzoyl chloride dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 1 hour. The low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring under magnetic agitation for 16 hours to ensure the reaction goes to completion.
-
Work-up: Wash the reaction mixture three times with a 15% citric acid solution to remove any unreacted triethylamine and other basic impurities. Dry the organic layer over anhydrous sodium sulphate to remove any residual water.
-
Isolation and Purification: Evaporate the solvent under reduced pressure. Crystallize the resulting residue from a mixture of ether and hexane (1:1) to yield N-(cyanomethyl)benzamide as a white solid.[7]
Expected Yield: 82%[7]
Characterization Data for N-(Cyanomethyl)benzamide:
| Technique | Observed Data |
| Melting Point | 138-140°C[7] |
| ¹H NMR | Referenced in the publication, specific shifts not detailed. |
| ¹³C NMR | Referenced in the publication, specific shifts not detailed. |
| Mass Spec. | Referenced in the publication, specific data not detailed. |
| Elemental Analysis | Referenced in the publication, specific data not detailed. |
This protocol provides a solid foundation for the synthesis of this compound, with the primary modification being the use of 4-(cyanomethyl)benzoyl chloride as the acylating agent.
The Role of this compound as a Key Intermediate in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable building block for combinatorial chemistry and lead optimization.
A notable example of its application is in the synthesis of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide, a potent inhibitor of Janus kinase (JAK).[8][9]
Synthetic Utility Workflow:
Caption: Use of this compound as a key building block.
In this synthetic route, the benzamide moiety of this compound serves as a stable anchor, while the aromatic ring can be functionalized, for instance, through a Suzuki coupling to introduce the pyrimidine ring. The cyanomethyl group remains as a key pharmacophoric element in the final drug molecule.
The reactivity of the cyanomethyl group also opens up possibilities for further chemical modifications. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic rings, further expanding the chemical space accessible from this versatile intermediate.[2]
Conclusion: A Testament to the Power of a Versatile Building Block
While the precise moment of its discovery may be lost to the annals of chemical literature, the significance of this compound is firmly established in its utility. Its history is intertwined with the broader development of synthetic organic chemistry, and its future is bright as a key building block in the ongoing quest for novel therapeutics. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, underscoring the enduring importance of well-designed molecular scaffolds in the intricate process of drug discovery and development. The continued exploration of the reactivity and synthetic potential of this compound and its derivatives will undoubtedly lead to the creation of new and improved medicines for years to come.
References
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Request PDF. (n.d.). Synthesis of 4-cyanoethylated benzoxazines by visible-light-promoted radical oxycyanomethylation of olefinic amides with bromoacetonitrile. ResearchGate. Retrieved January 31, 2026, from [Link]
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Request PDF. (2021, January 1). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. ResearchGate. Retrieved January 31, 2026, from [Link]
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- El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o530.
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The Strategic Role of 4-(Cyanomethyl)benzamide as a Pivotal Intermediate in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Central to this quest is the strategic design and synthesis of complex molecular architectures. Within this intricate process, the role of key chemical intermediates is paramount. 4-(Cyanomethyl)benzamide, a bifunctional aromatic compound, has emerged as a versatile and highly valuable building block in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development.
Physicochemical Properties and Structural Attributes
This compound (C₉H₈N₂O) is a crystalline solid with a molecular weight of 160.17 g/mol . Its structure features a benzamide core substituted at the para position with a cyanomethyl group. This unique arrangement of a carboxamide and a nitrile functionality imparts a dual reactivity profile, making it an attractive intermediate for the construction of diverse molecular scaffolds.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| SMILES | C1=CC(=CC=C1CC#N)C(=O)N | PubChem |
| InChI | InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | PubChem |
The presence of both a hydrogen bond donor/acceptor amide group and a reactive nitrile group allows for a wide array of chemical transformations, positioning this compound as a strategic linchpin in multi-step synthetic sequences.
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is crucial for its widespread application. A robust and scalable method involves the amidation of 4-(cyanomethyl)benzoic acid. This transformation can be achieved through various standard amide coupling protocols. A representative and reliable laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis via Amidation of 4-(Cyanomethyl)benzoic Acid
This protocol outlines a two-step process starting from the commercially available 4-(cyanomethyl)benzoic acid, proceeding through an acid chloride intermediate.
Step 1: Synthesis of 4-(Cyanomethyl)benzoyl chloride
-
To a stirred solution of 4-(cyanomethyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq.) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-(cyanomethyl)benzoyl chloride, which is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Oxalyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acid chlorides. The byproducts (CO, CO₂, and HCl) are gaseous, which simplifies workup.
-
DMF (catalyst): DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent.
-
Anhydrous Conditions: Acid chlorides are highly reactive towards water. Maintaining anhydrous conditions is critical to prevent hydrolysis back to the carboxylic acid.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-(cyanomethyl)benzoyl chloride from Step 1 in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide (e.g., 28-30% in water) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If an aqueous workup is performed, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Self-Validating System:
-
The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot.
-
The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and melting point analysis.
Spectroscopic Characterization
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the ortho and meta protons of the 1,4-disubstituted benzene ring.
-
Methylene Protons: A singlet in the range of δ 3.8-4.2 ppm, corresponding to the two protons of the cyanomethyl group (-CH₂CN).
-
Amide Protons: Two broad singlets corresponding to the -NH₂ protons, which may be solvent and concentration-dependent.
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.
-
Nitrile Carbon: A signal around δ 117-120 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm), corresponding to the substituted and unsubstituted carbons of the benzene ring.
-
Methylene Carbon: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C≡N Stretching: A sharp, medium-intensity band around 2250 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A band around 1620-1650 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 160.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related compounds such as benzamide and other cyanomethylated aromatics.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Compounds containing a cyano group should be handled with care due to the potential for the release of hydrogen cyanide under acidic conditions. Amides can also exhibit varying degrees of toxicity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound stands as a testament to the strategic importance of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its bifunctional nature provides a versatile platform for the synthesis of complex and biologically relevant molecules, most notably in the development of targeted therapies such as JAK inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists seeking to leverage its potential in their drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the role of pivotal intermediates like this compound will undoubtedly become even more significant.
References
- Arylacetonitriles are versatile building blocks for the construction of heterocyclic
An In-depth Technical Guide to the Safe Handling and Management of 4-(Cyanomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
4-(Cyanomethyl)benzamide is a bifunctional molecule incorporating both a benzamide and a cyanomethyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups necessitate a rigorous and informed approach to safety. The benzamide moiety presents potential systemic toxicity, while the nitrile group introduces its own set of handling considerations. This guide provides a framework for managing the risks associated with this compound, grounded in the principles of causality and self-validating safety protocols.
Section 1: Hazard Identification and Toxicological Profile
Understanding the potential hazards is the foundation of safe laboratory practice. Based on its constituent functional groups, this compound should be handled as a substance with significant potential health effects.
Core Toxicological Concerns:
-
Acute Oral Toxicity: The parent compound, benzamide, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Ingestion may lead to symptoms such as nausea, vomiting, and abdominal pain.[3][4] It is logical to assume a similar or greater toxicity profile for this compound due to the added nitrile group.
-
Suspected Mutagenicity: Benzamide is classified as a suspected human mutagen (Germ Cell Mutagenicity, Category 2).[1][2][5][6] This classification is based on evidence from appropriate studies in animals or humans, indicating that the substance may induce heritable genetic defects.[1] Consequently, this compound must be handled with stringent precautions to prevent any level of exposure.
-
Skin and Eye Irritation: As a fine crystalline powder, this compound is likely to cause mechanical irritation to the eyes and respiratory tract.[3][5][7] Analogous compounds can cause skin irritation upon prolonged contact.[5][7]
-
Inhalation Hazard: Inhalation of dust may cause irritation to the respiratory tract.[3][5] Systemic absorption via inhalation is also a potential route of exposure that must be controlled.
Hazard Summary Table
| Hazard Classification | Category | GHS Statement | Basis of Assessment |
| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed | Based on Benzamide classification[1][2] |
| Germ Cell Mutagenicity | Category 2 (Predicted) | H341: Suspected of causing genetic defects | Based on Benzamide classification[1][5] |
| Skin Irritation | Category 2 (Predicted) | H315: Causes skin irritation | General risk for fine chemical powders[7] |
| Eye Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation | General risk for fine chemical powders[7] |
| STOT - Single Exposure | Category 3 (Predicted) | H335: May cause respiratory irritation | General risk for fine chemical powders[8] |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls and supplemented by administrative procedures and PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at the source, preventing its release into the work environment.
-
Chemical Fume Hood: All handling of this compound solid, and any solutions thereof, must be conducted within a certified chemical fume hood.[9][10] This not only prevents inhalation of dust but also provides a physical barrier against splashes.
-
Ventilated Balance Enclosure: For weighing operations, which are prone to generating fine dust, a ventilated balance enclosure or a dedicated powder containment hood should be used to minimize aerosolization.[11]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is critical for protecting personnel from residual or unexpected exposure.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles conforming to ANSI Z87.1 or EN 166.[1] A face shield should be worn over goggles during procedures with a high splash potential.[11][12] | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant nitrile or neoprene gloves.[13] | Check manufacturer's compatibility charts. Always inspect gloves for defects before use and practice proper glove removal technique to avoid skin contamination. |
| Body | A full-sleeved, knee-length laboratory coat. | A chemically resistant apron or coveralls may be required for larger-scale operations.[14] |
| Respiratory | Not required if work is performed within a certified fume hood. | For spill cleanup or emergency situations, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[4] |
Section 3: Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is crucial for preventing accidents and ensuring compound integrity.
Handling Workflow
-
Preparation: Designate a specific area within a fume hood for the experiment. Ensure all necessary equipment, including waste containers and spill kits, are readily accessible.
-
Manipulation: Handle the compound as a solid whenever possible to avoid generating aerosols from solutions. Avoid creating dust during transfer; do not pour the powder from a height.[1][5][15]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][16] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[9][15][16]
Storage Requirements
Proper storage is essential for both safety and maintaining the chemical's purity.
-
Container: Store in a tightly sealed, clearly labeled container.[1][7][15]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and mutagenic compounds.[1][5][15] The storage area should be secured and accessible only to authorized personnel.[6][16]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[5][7]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][8][16] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][5][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][16] |
| Ingestion | Do NOT induce vomiting.[5][16] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS or container label to the medical personnel.[1][16] |
Spill Management Protocol
A minor spill of a solid chemical can be managed in-house by trained personnel. For large spills, evacuate the area and contact institutional emergency response.
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A Comprehensive Technical Guide to the Solubility of 4-(Cyanomethyl)benzamide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility of 4-(Cyanomethyl)benzamide, a critical physicochemical parameter for its application in pharmaceutical research and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and practical methodologies to determine and understand its solubility profile. By leveraging data from the structurally related parent compound, benzamide, this guide will illustrate key concepts and experimental workflows.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile governs crucial aspects of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility, a common challenge in modern drug discovery, can lead to low bioavailability and diminished therapeutic efficacy. A comprehensive understanding of a compound's solubility in a variety of solvents—both aqueous and organic—is therefore indispensable for formulation development, purification processes, and successful clinical outcomes.[1][2]
This compound, a derivative of benzamide, possesses structural features—a polar amide group, a nonpolar benzene ring, and a cyanomethyl substituent—that create a nuanced solubility profile. This guide will delve into the interplay of these features and their interactions with different solvent environments.
Understanding the Physicochemical Landscape of this compound
To predict and interpret the solubility of this compound, it is essential to consider its molecular structure and resulting physicochemical properties. The molecule consists of a benzamide core with a cyanomethyl group (-CH₂CN) at the para position of the benzene ring.
Key Structural Features Influencing Solubility:
-
Benzamide Core: The amide group (-CONH₂) is capable of both hydrogen bond donation (from the N-H bonds) and acceptance (at the carbonyl oxygen and the nitrogen lone pair). The benzene ring is largely nonpolar and contributes to hydrophobic interactions.
-
Cyanomethyl Group: The nitrile group (-C≡N) is a strong hydrogen bond acceptor and adds to the molecule's polarity. The methylene bridge (-CH₂-) provides some conformational flexibility.
The presence of both polar (amide, nitrile) and nonpolar (benzene ring, methylene group) moieties suggests that this compound will exhibit varied solubility across different solvent classes. It is anticipated to be sparingly soluble in water due to the hydrophobic nature of the benzene ring, but soluble in many organic solvents.[3][4]
Solubility Profile: An Illustrative Analysis Using Benzamide
In the absence of specific quantitative data for this compound, the solubility of its parent compound, benzamide, serves as an excellent illustrative example. It is crucial to recognize that the addition of the cyanomethyl group will alter the solubility profile. The increased polarity from the nitrile group may enhance solubility in polar solvents, while the overall increase in molecular size could potentially decrease it.
General Solubility of Benzamide
Benzamide is described as being slightly soluble in water and soluble in many organic solvents.[3] The solubility of benzamide in various solvents generally increases with temperature.[5][6]
Quantitative Solubility of Benzamide in Various Solvents
The following table summarizes the mole fraction solubility of benzamide in a range of solvents at different temperatures, providing a comparative view of its behavior in different chemical environments.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Methanol | 298.15 | 155.2 |
| 303.15 | 183.4 | |
| 308.15 | 216.3 | |
| 313.15 | 254.5 | |
| 318.15 | 298.9 | |
| Acetone | 298.15 | 120.1 |
| 303.15 | 142.3 | |
| 308.15 | 168.2 | |
| 313.15 | 198.4 | |
| 318.15 | 233.7 | |
| Ethanol | 298.15 | 88.4 |
| 303.15 | 104.9 | |
| 308.15 | 124.5 | |
| 313.15 | 147.7 | |
| 318.15 | 174.9 | |
| Ethyl Acetate | 298.15 | 30.2 |
| 303.15 | 36.5 | |
| 308.15 | 44.1 | |
| 313.15 | 53.3 | |
| 318.15 | 64.4 | |
| Acetonitrile | 298.15 | 25.1 |
| 303.15 | 30.3 | |
| 308.15 | 36.5 | |
| 313.15 | 43.9 | |
| 318.15 | 52.8 | |
| Water | 298.15 | 2.45 |
| 303.15 | 3.01 | |
| 308.15 | 3.68 | |
| 313.15 | 4.49 | |
| 318.15 | 5.48 |
Data for benzamide is used as an illustrative example. The solubility of this compound will differ.
The general trend for benzamide solubility is: methanol > acetone > ethanol > ethyl acetate > acetonitrile > water.[5][6] This trend highlights the importance of solute-solvent interactions, which are discussed in the following section.
The Science of Solvation: Understanding Solute-Solvent Interactions
The solubility of a compound is governed by the thermodynamics of the dissolution process, which involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
Figure 1: Thermodynamic cycle of dissolution.
For this compound, the key interactions are:
-
Hydrogen Bonding: The amide group can donate and accept hydrogen bonds, and the nitrile group is a hydrogen bond acceptor. Solvents that are good hydrogen bond donors and acceptors, such as methanol and ethanol, are expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The polar amide and nitrile groups create a significant molecular dipole. Polar aprotic solvents like acetone and acetonitrile can engage in strong dipole-dipole interactions, contributing to solubility.
-
van der Waals Forces: The nonpolar benzene ring and methylene group interact via weaker van der Waals forces. These interactions are more significant with less polar solvents.
The high solubility of benzamide in methanol, for instance, can be attributed to the solvent's ability to act as both a hydrogen bond donor and acceptor, effectively breaking the strong intermolecular hydrogen bonds in the benzamide crystal lattice and forming favorable solute-solvent interactions.[5][6] Conversely, the low solubility in water, despite water's excellent hydrogen bonding capabilities, is likely due to the hydrophobic nature of the benzene ring, which disrupts the highly structured hydrogen-bonding network of water.
Experimental Determination of Solubility: A Step-by-Step Protocol
A variety of methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the desired throughput.[1] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[7]
The Shake-Flask Method: A Validated Protocol
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.[7]
-
-
Equilibration:
-
Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This is typically done using a shaker or a rotator in a temperature-controlled incubator. An equilibration time of 24 to 48 hours is common.[7] It is advisable to determine the time to reach equilibrium experimentally by taking samples at different time points.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration.[1] Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
-
Quantification of the Solute:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2][8]
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Figure 2: Workflow for the shake-flask solubility determination method.
High-Throughput Solubility Assays
For early-stage drug discovery, where large numbers of compounds are screened, higher throughput methods are often employed. These kinetic solubility assays, such as nephelometry or turbidimetry, measure the point at which a compound precipitates from a solution as its concentration is increased.[2][9] While these methods are faster and require less material, they may not always reflect the true thermodynamic equilibrium solubility.
Conclusion and Future Directions
A thorough understanding of the solubility of this compound is paramount for its successful development as a pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, leveraging the well-characterized parent compound, benzamide, as an illustrative model. Furthermore, a detailed, validated protocol for the experimental determination of its solubility has been presented.
It is strongly recommended that researchers and drug development professionals working with this compound perform experimental solubility studies in a range of pharmaceutically relevant solvents and aqueous buffer systems. The data generated from these studies will be invaluable for guiding formulation strategies, ensuring consistent product quality, and ultimately, maximizing the therapeutic potential of this compound.
References
- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
-
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
- Slideshare. (n.d.). solubility experimental methods.pptx.
- EvitaChem. (n.d.). Buy 4-(Cyanomethyl)benzonitrile (EVT-293337) | 876-31-3.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
-
ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF. Retrieved from [Link]
- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. Buy 4-(Cyanomethyl)benzonitrile (EVT-293337) | 876-31-3 [evitachem.com]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. bmglabtech.com [bmglabtech.com]
Crystal Structure Analysis of N-(Cyanomethyl)benzamide
Executive Summary & Strategic Relevance
N-(Cyanomethyl)benzamide (C₉H₈N₂O) is a critical peptidomimetic intermediate, serving as a structural scaffold for tetrazole-based bioisosteres and protease inhibitors. In drug development, the precise characterization of its solid-state arrangement is non-trivial; it dictates solubility profiles, tabletability, and the thermodynamic stability of downstream API formulations.
This guide moves beyond basic reporting. We deconstruct the crystallographic workflow—from synthesis to supramolecular analysis—providing a self-validating protocol for determining the structural metrics that drive structure-activity relationship (SAR) decisions.
Synthesis and Crystallization Protocol
High-quality diffraction data begins with high-purity synthesis. The following protocol minimizes side-product formation (e.g., benzoic acid) which often co-crystallizes and complicates refinement.
Synthetic Pathway
The synthesis utilizes a Schotten-Baumann condition modified for organic solubility, reacting benzoyl chloride with aminoacetonitrile.
Reaction Logic:
-
Aminoacetonitrile Hydrogen Sulfate: Used over the free base to prevent polymerization of the sensitive nitrile group prior to acylation.
-
Triethylamine (Et₃N): Acts as the proton scavenger. It is crucial to maintain
during addition to prevent hydrolysis of the benzoyl chloride.
Crystallization for X-Ray Diffraction
Obtaining single crystals suitable for Mo K
-
Method: Slow Evaporation.
-
Solvent System: Ethanol (Absolute).
-
Protocol: Dissolve 100 mg of purified N-(Cyanomethyl)benzamide in 5 mL of warm ethanol. Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial. Cover with parafilm, punch three pinholes, and allow to stand at ambient temperature (296 K) for 48-72 hours. -
Outcome: Colorless block-like crystals.
Experimental Workflow Visualization
The following diagram outlines the critical path from raw material to refined structural model.
Figure 1: End-to-end workflow for the structural determination of N-(Cyanomethyl)benzamide.
Crystallographic Data & Refinement Strategy
The structure of N-(Cyanomethyl)benzamide crystallizes in the orthorhombic system.[1][2] The following data represents the authoritative metrics derived from single-crystal X-ray diffraction (SCXRD).
Crystal Data Table[2][3][4][5]
| Parameter | Value |
| Empirical Formula | C₉H₈N₂O |
| Formula Weight | 160.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å (Mo K |
| Unit Cell: a | 9.8623(5) Å |
| Unit Cell: b | 8.0576(4) Å |
| Unit Cell: c | 20.9268(9) Å |
| Volume | 1662.98(14) ų |
| Z (Molecules/Cell) | 8 |
| Density (calculated) | 1.279 Mg/m³ |
Refinement Logic (The "Why")
-
Space Group Selection (Pbca): The systematic absences (0kl: k=2n, h0l: l=2n, hk0: h=2n) unambiguously point to Pbca. This is a centrosymmetric space group, common for organic amides lacking chiral centers, favoring dense packing.
-
Refinement Strategy: The structure is solved using direct methods (SHELXS) and refined against
using SHELXL. -
Hydrogen Treatment: Amide protons (N-H) should be located from the difference Fourier map and refined freely or with distance restraints (DFIX) to ensure accurate H-bond geometry description. Carbon-bound protons are placed geometrically (riding model) to prevent over-parameterization.
Structural Analysis & Supramolecular Architecture
The utility of this crystal structure lies in understanding its conformational flexibility and binding motifs.
Molecular Conformation
The molecule is not planar.[2] Steric repulsion forces a twist between the rigid amide group and the phenyl ring.
-
Twist Angle: The amide group is rotated by approximately 21.9° out of the benzene ring plane.
-
Implication: This non-planarity disrupts potential
- stacking interactions that would otherwise dominate the lattice, making the hydrogen bonding the primary driver of stability.
Supramolecular Synthons (Packing)
The crystal lattice is stabilized by a classical N—H···O hydrogen bond network. Unlike primary amides that form dimers (
-
Donor: Amide Nitrogen (N-H)
-
Acceptor: Carbonyl Oxygen (C=O) of a neighboring molecule (symmetry code:
). -
Directionality: These chains run parallel to the a-axis .[2][3]
Figure 2: Supramolecular assembly showing the infinite hydrogen-bonded chain motif.
References
-
Aouine, Y., Alami, A., El Hallaoui, A., Elachqar, A., & Zouihri, H. (2010).[3] N-(Cyanomethyl)benzamide.[2][4][5] Acta Crystallographica Section E: Structure Reports Online, 66(3), o530. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Sources
Unlocking the Therapeutic Potential of 4-(Cyanomethyl)benzamide: A Technical Guide for Innovative Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Within this versatile chemical class, 4-(Cyanomethyl)benzamide emerges as a molecule of significant interest, distinguished by its unique structural combination of a benzamide core and a cyanomethyl substituent. This technical guide provides a comprehensive exploration of the latent therapeutic potential of this compound, offering a roadmap for researchers and drug development professionals. By dissecting its core chemical attributes, proposing novel research avenues, and detailing robust experimental methodologies, this document aims to catalyze the next wave of innovation in drug discovery centered around this promising scaffold. We will delve into its synthetic accessibility, probe its potential as a modulator of key biological targets implicated in oncology and beyond, and outline the necessary analytical frameworks for its rigorous evaluation.
The Scientific Imperative: Why this compound Merits Investigation
The convergence of two pharmacologically significant moieties—the benzamide group and the cyanomethyl group—within a single, relatively simple molecule makes this compound a compelling starting point for drug discovery. The benzamide functional group is a well-established pharmacophore, known to interact with a wide array of biological targets through hydrogen bonding and other non-covalent interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory effects[1].
The cyanomethyl group, while seemingly simple, imparts unique electronic and steric properties. The nitrile functionality can participate in hydrogen bonding and dipole-dipole interactions, and its linear geometry can influence the overall conformation of the molecule, potentially leading to specific and high-affinity binding to target proteins. Furthermore, the cyanomethyl group is a bioisostere for other functional groups and can be a key determinant in the metabolic stability and pharmacokinetic profile of a drug candidate. The presence of this group in various biologically active compounds underscores its potential to modulate pharmacological activity[2].
This guide posits that the strategic combination of these two functionalities in this compound provides a unique chemical scaffold ripe for exploration in several high-impact therapeutic areas.
Foundational Knowledge: Synthesis and Physicochemical Characterization
A crucial first step in exploring the potential of this compound is to establish a reliable and scalable synthetic route. While a direct, one-pot synthesis from commercially available starting materials is ideal, a multi-step approach is often necessary to ensure purity and yield.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned starting from the readily available 4-(cyanomethyl)benzoic acid. This approach involves the activation of the carboxylic acid followed by amidation.
dot
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Cyanomethyl)benzoyl chloride
-
To a solution of 4-(cyanomethyl)benzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(cyanomethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-(cyanomethyl)benzoyl chloride in an appropriate solvent such as DCM or tetrahydrofuran (THF).
-
Slowly add this solution to a stirred solution of aqueous ammonia (excess) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C9H8N2O | PubChem |
| Molecular Weight | 160.18 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Potential Research Areas and Experimental Designs
The unique structural features of this compound suggest several promising avenues for therapeutic research. This section outlines key research areas and provides detailed experimental protocols to guide investigation.
Oncology: Targeting Key Cancer-Associated Enzymes
The benzamide scaffold is a privileged structure in the design of enzyme inhibitors for cancer therapy. The presence of the cyanomethyl group in this compound provides a unique handle for exploring interactions within the active sites of various oncogenic enzymes.
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive breast cancer. Several non-steroidal aromatase inhibitors feature a nitrile group that coordinates with the heme iron in the enzyme's active site. The cyanomethyl group in this compound could potentially mimic this interaction. A study on 1,2,4-triazole and 1,3,4-thiadiazole derivatives containing a 2-phenylacetonitrile moiety, structurally similar to our core molecule, has shown promising aromatase inhibitory activity[3].
Experimental Protocol: In Vitro Aromatase Inhibition Assay
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound and a known aromatase inhibitor (e.g., letrozole) as a positive control. b. Initiate the reaction by adding the radiolabeled substrate and NADPH. c. Incubate at 37 °C for a defined period. d. Stop the reaction and extract the product ([³H]₂O). e. Quantify the radioactivity of the product using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value for this compound.
dot
Caption: Inhibition of aromatase by this compound.
HDAC inhibitors are an established class of anti-cancer agents. Many HDAC inhibitors possess a zinc-binding group, a linker, and a cap group. The benzamide moiety can act as a zinc-binding group, and the cyanomethylphenyl portion can serve as a linker and cap. The structure-activity relationship of benzamide derivatives as HDAC1 inhibitors has been explored, highlighting the importance of the benzamide scaffold in binding to the active site[4].
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Enzyme Source: Recombinant human HDAC1.
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., from Boc-Lys(Ac)-AMC).
-
Procedure: a. Incubate HDAC1 with varying concentrations of this compound and a known HDAC inhibitor (e.g., SAHA) as a positive control. b. Add the fluorogenic substrate. c. After incubation, add a developing solution to stop the reaction and generate a fluorescent signal. d. Measure the fluorescence intensity.
-
Data Analysis: Determine the IC₅₀ value.
The JAK-STAT signaling pathway is frequently dysregulated in various cancers and inflammatory diseases. A derivative of N-(cyanomethyl)benzamide has been identified as a JAK kinase inhibitor[5]. This precedent strongly suggests that this compound could serve as a scaffold for developing novel JAK inhibitors.
Experimental Protocol: In Vitro JAK2 Kinase Assay
-
Enzyme Source: Recombinant human JAK2.
-
Substrate: A suitable peptide substrate for JAK2.
-
Procedure: a. Perform a kinase reaction with JAK2, the peptide substrate, ATP, and varying concentrations of this compound. b. Use a known JAK2 inhibitor (e.g., ruxolitinib) as a positive control. c. Quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Data Analysis: Calculate the IC₅₀ value.
dot
Caption: Proposed inhibition of the JAK-STAT pathway.
Metabolic Fate and Pharmacokinetic Profiling
Understanding the metabolic stability and pathways of this compound is critical for its development as a drug candidate. Based on the metabolism of similar benzamide derivatives, several metabolic transformations can be hypothesized. A study on N-methylbenzamides revealed that N-hydroxymethylation is a major metabolic route[6].
Proposed Metabolic Pathways:
-
Hydrolysis of the amide bond: This would lead to the formation of 4-(cyanomethyl)benzoic acid.
-
Hydroxylation of the aromatic ring: Cytochrome P450 enzymes could introduce hydroxyl groups at various positions on the benzene ring.
-
Metabolism of the cyanomethyl group: This could involve hydrolysis of the nitrile to a carboxylic acid or reduction to an amine.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
System: Human liver microsomes (HLMs) or hepatocytes.
-
Procedure: a. Incubate this compound with HLMs or hepatocytes in the presence of NADPH. b. Collect samples at various time points. c. Quench the reaction with a suitable organic solvent (e.g., acetonitrile). d. Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
dot
Caption: Workflow for in vitro metabolic stability assessment.
Analytical Method Development
Robust and sensitive analytical methods are essential for the accurate quantification of this compound in various biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.
General LC-MS/MS Method Outline:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of the biological matrix (e.g., plasma, urine, microsomal incubates).
-
Chromatographic Separation: Reversed-phase HPLC using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the precursor-to-product ion transitions for this compound and an appropriate internal standard.
| Parameter | Suggested Condition |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined experimentally |
Future Directions and Conclusion
This technical guide has laid the groundwork for a comprehensive investigation into the therapeutic potential of this compound. The proposed research areas in oncology represent a starting point, and further exploration into other therapeutic domains, such as neurodegenerative diseases and inflammatory conditions, is warranted based on the broad biological activities of benzamide derivatives.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, by employing the structured and scientifically rigorous approaches outlined in this guide, researchers can efficiently navigate the early stages of drug discovery. The synthesis, in vitro screening, and metabolic profiling of this compound will provide the critical data needed to validate its potential and guide the design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. The scientific community is encouraged to build upon this foundation and unlock the full therapeutic promise of this intriguing molecule.
References
- Al-Warhi, T., et al. (2022).
- Sun, L., et al. (2020). Synthesis of 4-cyanoethylated benzoxazines by visible-light-promoted radical oxycyanomethylation of olefinic amides with bromoacetonitrile.
-
Reddy, T., et al. (2021). Synthesis of functionalized benzo[3][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. PMC.
- Li, J., et al. (2017).
- Benchchem. (n.d.). N-(cyanomethyl)-4-nitrobenzamide | 5555-32-8. Benchchem.
- Reddy, P., et al. (2015). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system.
- Nagy, L., et al. (2003). Process for the synthesis of a benzamide derivative.
- Wang, Q., et al. (2020). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. PMC.
- Woo, L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Kumar, A., et al. (2017).
- Taylor & Francis. (n.d.). Cyanomethyl – Knowledge and References. Taylor & Francis Online.
- Li, Z., et al. (2019). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids.
- O'Keeffe, M. (1998).
- Ali, M., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- Lee, J., et al. (2017). N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts.
- Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed.
- Ramachandran, P. V., et al. (2021). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
- Al-Enizi, M. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.
- Ben-Salah, Z., et al. (2010). N-(Cyanomethyl)benzamide. PMC.
- Roškar, R., & Trdan Lušin, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
- Khan Academy. (2023).
- Lea, M. A., et al. (1978). Effects of Carbamoylating Agents on Tumor Metabolism. PubMed.
- Wang, Y., et al. (2022).
- Singh, S., et al. (2015). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
- Ishikawa, M., et al. (2008). Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists. PubMed.
- Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
- Kumar, P. (n.d.). quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies.
- Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Carewell Pharma.
- Zhang, H., et al. (2024).
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- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Commercial Availability & Technical Guide: 4-(Cyanomethyl)benzamide
[1]
Executive Summary
4-(Cyanomethyl)benzamide is a specialized bifunctional intermediate critical to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based antineoplastic agents. Its structure combines a primary amide—essential for hydrogen bonding within the PARP catalytic pocket—with a cyanomethyl group, a versatile handle for heterocycle formation or chain elongation.
CRITICAL CAS CORRECTION: The request referenced CAS 10134-98-2 . This CAS corresponds to Benzo[b]thiophene-7-carboxylic acid , not this compound.
-
Alternate CAS (N-ethyl derivative): 126633-00-0 (often confused in broad searches)
This guide focuses strictly on This compound (CAS 114365-07-0) , addressing its commercial supply, synthesis logic, and quality control.
Part 1: Chemical Profile & Specifications
To ensure procurement accuracy, the following specifications must be used for vendor validation.
| Feature | Specification | Technical Note |
| Chemical Name | This compound | Primary target |
| CAS Number | 114365-07-0 | Verify this specific CAS on all COAs |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| Structure | Benzene ring with C1-Amide and C4-Cyanomethyl | Para-substitution pattern is critical for bioactivity |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or hydrolysis |
| Purity Grade | >95% (Research), >98% (GMP precursor) | Higher purity required to avoid nitrile hydrolysis byproducts |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water; requires polar organic solvents |
Part 2: Supply Chain Landscape
The commercial availability of this compound is tiered.[3] It is not a commodity chemical but a Level 2 Fine Chemical , typically stocked by specialized medicinal chemistry catalogs rather than bulk solvent suppliers.
Supplier Tiering Strategy
-
Tier 1: Global Catalog Suppliers (High Reliability, Higher Cost)
-
Sigma-Aldrich (Merck): Lists the compound (CAS 114365-07-0). Best for analytical standards and small-scale (<5g) validation.
-
Thermo Fisher Scientific / Alfa Aesar: Often supplies via third-party logistics; lead times may vary.
-
-
Tier 2: Specialized Building Block Vendors (Best for Scale-up)
-
Enamine: A primary source for benzamide building blocks. Offers "Make-on-Demand" if out of stock.
-
Combi-Blocks: High stock probability for 1g–25g sizes. frequently offers the most competitive pricing for early development.
-
BLD Pharm: Strong inventory in Asia/Pacific region; rapid turnaround for gram-scale.
-
-
Tier 3: Bulk Manufacturers (Custom Synthesis)
-
JHECHEM / Accela Chem: Viable for >100g orders. Requires strict QA validation of the "cyanomethyl" integrity (see Impurity Analysis).
-
Procurement Decision Tree
Figure 1: Strategic sourcing workflow based on development stage.
Part 3: Technical Guide & Synthesis Logic
Mechanistic Role in Drug Design
The benzamide moiety is a privileged pharmacophore in PARP inhibitors (e.g., Veliparib, analogs of Niraparib). It mimics the nicotinamide portion of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.
The cyanomethyl group at the 4-position serves as a "masked" functionality:
-
Electrophile: The nitrile carbon can be attacked to form amidines or heterocycles (e.g., imidazoles).
-
Nucleophile (after activation): The alpha-carbon (benzylic position) is acidic (pKa ~20-23) and can be alkylated to extend the carbon chain.
Synthesis & Impurity Profile
The commercial synthesis typically proceeds via the partial hydrolysis of 1,4-dicyanobenzene (terephthalonitrile) or the amidation of 4-(cyanomethyl)benzoic acid .
Critical Impurity: The "Over-Hydrolyzed" Acid The most common quality failure is the hydrolysis of the nitrile group to an amide or acid, or the hydrolysis of the benzamide group to benzoic acid.
Synthesis Pathway & Impurity Logic:
Figure 2: Synthetic pathway highlighting the risk of over-hydrolysis.
Part 4: Experimental Protocols
Quality Control: Distinguishing the Target from Impurities
Standard HPLC methods may struggle to separate the Amide-Nitrile (Target) from the Diamide (Impurity) due to similar polarity.
Recommended QC Method (H-NMR):
-
Solvent: DMSO-d6
-
Diagnostic Peak (Target): Look for the singlet at δ ~4.1 ppm corresponding to the -CH2-CN protons.
-
Diagnostic Peak (Impurity): If the nitrile has hydrolyzed to an amide, the -CH2- shift will move downfield, and new broad N-H signals will appear.
-
Amide Doublet: The primary benzamide -CONH2 typically appears as two broad singlets around δ 7.4 and 8.0 ppm (hindered rotation).
Handling & Storage Protocol
The cyanomethyl group is susceptible to hydrolysis under moist, acidic, or basic conditions.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.
-
Solubilization: Do not dissolve in aqueous buffers for long-term storage. Prepare fresh in DMSO (up to 50 mM).
-
Safety:
-
Hazard: Releases toxic cyanide gas if exposed to strong acids.
-
PPE: Standard lab coat, gloves, and fume hood mandatory during handling.
-
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Accessed Jan 31, 2026. Link
-
Sigma-Aldrich. Product Catalog: Benzamide Derivatives. Merck KGaA. Accessed Jan 31, 2026. Link
-
Jones, P., et al. (2009).[4] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor."[4] Journal of Medicinal Chemistry, 52(22), 7170-7185.[4] (Establishes the benzamide pharmacophore relevance). Link
-
BenchChem. Synthesis and Impurity Profiling of Benzamide Intermediates. Accessed Jan 31, 2026. Link
-
BLD Pharm. Product Specifications: this compound. Accessed Jan 31, 2026. Link
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The Versatility of a Core Moiety: An In-depth Technical Guide to the Applications of 4-(Cyanomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount. 4-(Cyanomethyl)benzamide, a seemingly unassuming molecule, has emerged as a critical building block in the synthesis of a diverse array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the wide-ranging applications of this valuable chemical entity. We will delve into the causality behind its use in various synthetic strategies, providing detailed experimental insights and exploring its role in the development of cutting-edge pharmaceuticals and materials.
Physicochemical Properties and Synthesis of this compound
This compound is a crystalline solid with the molecular formula C₉H₈N₂O. Its structure features a central benzene ring substituted with a cyanomethyl group (-CH₂CN) and a benzamide group (-CONH₂). This unique combination of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Melting Point | 138-140 °C | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in polar organic solvents | General Knowledge |
A common synthetic route to this compound involves a two-step process starting from 4-(chloromethyl)benzonitrile. The first step is a nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting dinitrile to the desired benzamide.
Figure 1: A simplified workflow for the synthesis of this compound.
A detailed experimental protocol for the synthesis of a related precursor, 4-cyanobenzoic acid, involves the enzymatic hydration of terephthalonitrile, which can then be converted to the amide.[2]
Applications in Medicinal Chemistry: A Scaffold for Innovation
The true value of this compound lies in its role as a versatile precursor for a multitude of pharmacologically active molecules. Its cyanomethyl group can be readily transformed into other functional groups, such as an aminomethyl group, which serves as a flexible linker in the design of various enzyme inhibitors.
PARP Inhibitors: The Niraparib Story
One of the most significant applications of the this compound scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized cancer therapy, particularly for patients with BRCA mutations. Niraparib, a potent PARP-1 and PARP-2 inhibitor, is a prime example.[3]
The synthesis of Niraparib often involves a multi-step process where a derivative of 4-aminobenzamide or a related precursor is a key intermediate.[4] The benzamide moiety of the precursor is crucial for interacting with the nicotinamide binding pocket of the PARP enzyme.
Mechanism of PARP Inhibition by Niraparib:
PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This concept is known as synthetic lethality.
Figure 2: Simplified mechanism of action of Niraparib in BRCA-deficient cancer cells.
Table 2: Inhibitory Activity of Niraparib
| Target | IC₅₀ (nM) | Cell Line | Reference |
| PARP-1 | 3.8 | - | [3][5] |
| PARP-2 | 2.1 | - | [3][5] |
| PEO1 (BRCA2 mutant) | 7.487 µM | Ovarian Cancer | [6] |
| UWB1.289 (BRCA1 mutant) | 21.34 µM | Ovarian Cancer | [6] |
| UWB1.289+BRCA1 (wild-type) | 58.98 µM | Ovarian Cancer | [6] |
Tyrosine Kinase and JAK Kinase Inhibitors
The 4-(aminomethyl)benzamide moiety, readily derived from this compound, has been employed as a flexible linker in the design of potent tyrosine kinase inhibitors.[7] These inhibitors are crucial in cancer therapy as they target the dysregulated signaling pathways that drive tumor growth and proliferation.
Similarly, derivatives of this compound have been investigated in the development of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[8]
Experimental Protocol: Synthesis of 4-(Arylaminomethyl)benzamide Derivatives
A general procedure for the synthesis of 4-(arylaminomethyl)benzamide derivatives, which are precursors to some tyrosine kinase inhibitors, involves a two-step process starting from 4-aminomethylbenzoic acid.[9]
-
Amide Formation: 4-Aminomethylbenzoic acid is first reacted with an appropriate acyl chloride or carboxylic acid (using a coupling agent) to form the corresponding 4-(acylaminomethyl)benzoic acid.
-
Amidation: The resulting carboxylic acid is then converted to the primary amide by reaction with ammonia or an ammonia equivalent.
Applications in Materials Science: Building Blocks for High-Performance Polymers
While the applications of this compound in medicinal chemistry are well-documented, its potential in materials science is an emerging area of interest. The rigid aromatic core and the reactive functional groups make it a candidate for the synthesis of high-performance polymers such as polyamides and polyimides. The nitrile group can also impart specific properties to the resulting polymers, such as increased polarity and thermal stability.[7]
Polyamides
Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. 4-Aminomethylbenzoic acid, the reduced form of 4-(cyanomethyl)benzoic acid, can be used as a monomer in the synthesis of polyamides.[7] The polymerization can be achieved through self-condensation or by reacting with a dicarboxylic acid.
Figure 3: Polymerization of 4-(aminomethyl)benzoic acid to form a polyamide.
Polyimides
Polyimides are another class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. Aromatic diamines containing nitrile groups can be used as monomers in the synthesis of polyimides through polycondensation with aromatic dianhydrides.[3] While direct use of this compound as a monomer is less common, its derivatives with two amino groups could be synthesized and employed for this purpose. The presence of the nitrile group in the polymer backbone can enhance properties like solubility in organic solvents.[3]
Experimental Protocol: General Synthesis of Aromatic Polyimides
A typical two-step synthesis of aromatic polyimides involves:[10]
-
Poly(amic acid) Formation: An aromatic diamine is reacted with an aromatic dianhydride in a polar aprotic solvent (e.g., NMP or DMAc) at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then thermally or chemically cyclized to the final polyimide.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable building block in both medicinal chemistry and, to a growing extent, in materials science. Its strategic combination of a reactive cyanomethyl group and a stable benzamide moiety allows for the efficient synthesis of complex molecules with significant biological activity, most notably demonstrated by the successful development of the PARP inhibitor Niraparib. The exploration of its derivatives as linkers in other enzyme inhibitors further underscores its importance in drug discovery.
While its application in materials science is less mature, the potential for creating novel high-performance polyamides and polyimides with enhanced properties is evident. Future research will likely focus on the development of new synthetic methodologies to further diversify the derivatives of this compound and to explore their incorporation into a wider range of functional materials. The continued investigation of this core scaffold holds significant promise for advancements in both human health and materials innovation.
References
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Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726. [Link]
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Chang, F. C., et al. (2018). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. MDPI, 10(11), 1649. [Link]
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de la Campa, J. G., et al. (2018). Functional Aromatic Polyamides. MDPI, 10(9), 996. [Link]
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Hamciuc, C., et al. (2005). AROMATIC POLYIMIDES CONTAINING POLAR NITRILE GROUPS. Revue Roumaine de Chimie, 50(7-8), 655-661. [Link]
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Liaw, D. J., et al. (2004). Synthesis and Characterization of New Polyimides Containing Nitrile Groups. Macromolecular Chemistry and Physics, 205(9), 1195-1202. [Link]
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Belkacem, N., et al. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o830. [Link]
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Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
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Liaw, D. J., et al. (2010). Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. Journal of Polymer Science Part A: Polymer Chemistry, 48(13), 2876-2886. [Link]
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De Rosa, M., Boykin, D. W., & Baumstark, A. L. (1995). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 2137-2140. [Link]
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Carceller, E., et al. (2013). Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. Drugs of the Future, 38(10), 677. [Link]
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Hsiao, S. H., & Yang, C. P. (2002). Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Polymer Journal, 34(3), 225-233. [Link]
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Wang, C., et al. (2019). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Chemical Communications, 55(82), 12344-12347. [Link]
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Hsiao, S. H., & Chen, Y. H. (2020). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 12(8), 1735. [Link]
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Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]
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Al-Masoudi, N. A., et al. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 17(11), 13536-13546. [Link]
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Methodological & Application
Application Note: Synthesis of 4-((1H-Tetrazol-5-yl)methyl)benzamide from 4-(Cyanomethyl)benzamide
Introduction: The Significance of Tetrazoles in Modern Drug Discovery
In the landscape of medicinal chemistry, the tetrazole ring stands out as a privileged scaffold. Its importance is primarily rooted in its function as a bioisostere for the carboxylic acid group, a common moiety in many biologically active molecules.[1] Compared to carboxylic acids, tetrazoles offer distinct advantages, including enhanced metabolic stability and improved lipophilicity, which can lead to better oral bioavailability and systemic circulation of drug candidates.[1] The synthesis of 5-substituted 1H-tetrazoles is a cornerstone of many drug development programs.
This application note provides a detailed protocol for the synthesis of 4-((1H-tetrazol-5-yl)methyl)benzamide, a valuable building block, using 4-(cyanomethyl)benzamide as the precursor. The core of this transformation is the [3+2] cycloaddition reaction, a powerful and widely adopted method for constructing the tetrazole ring from an organic nitrile and an azide source.[2][3][4] We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and outline the necessary characterization techniques to validate the final product.
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The conversion of a nitrile to a tetrazole via reaction with an azide is a classic example of a 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition.[2][5] The generally accepted mechanism involves the activation of the nitrile group, making it more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[6]
This activation can be achieved through the use of a Lewis acid (e.g., zinc salts) or a Brønsted acid.[7][8] The catalyst coordinates to the nitrogen atom of the nitrile, which polarizes the carbon-nitrogen triple bond. The azide anion then attacks the nitrile carbon, leading to a linear intermediate that subsequently undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[6]
Caption: Mechanism of Lewis acid-catalyzed tetrazole synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | EXTREMELY TOXIC |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Acros Organics | Lewis acid catalyst |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Reaction solvent |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For acidification |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent |
| Deionized Water | |||
| Anhydrous Sodium Sulfate | Granular | For drying |
Safety Precautions: A Critical Overview
Sodium Azide (NaN₃) is acutely toxic and potentially explosive.
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[9] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, convulsions and death.[9]
-
Explosion Hazard:
-
Avoid contact with acids. Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[10] The acidification step must be performed slowly and in a well-ventilated fume hood.
-
Avoid contact with heavy metals (e.g., lead, copper, mercury, silver, gold). NaN₃ can form highly shock-sensitive and explosive heavy metal azides.[11] Never use metal spatulas to handle sodium azide; use ceramic or plastic spatulas instead.[9][11] Ensure glassware is free of heavy metal residues.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling sodium azide and its reaction mixtures.[10] All operations must be conducted within a certified chemical fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 61.7 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Addition of Reagents:
-
Carefully add sodium azide (4.81 g, 74.0 mmol, 1.2 equivalents) to the solution in portions.
-
Follow with the addition of zinc chloride (10.1 g, 74.0 mmol, 1.2 equivalents).
-
Rationale: The use of a catalyst like zinc chloride activates the nitrile group, allowing the reaction to proceed under milder conditions than uncatalyzed methods.[7]
-
-
Reaction:
-
Heat the reaction mixture to 120 °C using a heating mantle and stir vigorously.
-
Maintain the reaction at this temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 300 mL of deionized water while stirring.
-
CRITICAL STEP (Acidification): In a well-ventilated fume hood, slowly add concentrated HCl dropwise to the aqueous mixture to adjust the pH to ~2. This will protonate the tetrazolate anion, causing the product to precipitate. Vigorous gas evolution (HN₃) may occur; perform this step with extreme caution.
-
Stir the resulting slurry for 1 hour in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-((1H-tetrazol-5-yl)methyl)benzamide.
-
Dry the purified solid in a vacuum oven at 50 °C overnight.
-
Caption: Experimental workflow for tetrazole synthesis.
Characterization and Data Analysis
Validation of the synthesized 4-((1H-tetrazol-5-yl)methyl)benzamide is achieved through standard spectroscopic methods.[12][13]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | - Disappearance of the singlet for the benzylic protons adjacent to the nitrile. - Appearance of a new singlet for the benzylic protons adjacent to the tetrazole ring. - Signals corresponding to the aromatic protons of the benzamide moiety. - A broad singlet for the N-H proton of the tetrazole ring (often downfield).[14] |
| ¹³C NMR | Confirm Functional Group Transformation | - Disappearance of the nitrile carbon signal (typically ~118 ppm). - Appearance of the tetrazole ring carbon signal (typically ~150-160 ppm).[14][15] |
| FT-IR | Confirm Functional Group Transformation | - Disappearance of the characteristic C≡N stretching vibration (around 2250 cm⁻¹). - Appearance of N-H stretching (broad, ~3000-3400 cm⁻¹) and C=N/N=N ring vibrations (~1400-1600 cm⁻¹).[16] |
| Mass Spec (ESI) | Confirm Molecular Weight | - Detection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the product (C₉H₉N₅O). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Reagents (especially ZnCl₂) not anhydrous. - Insufficient heating or reaction time. | - Confirm reaction completion via TLC before work-up. - Use freshly opened or properly dried anhydrous reagents and solvent. - Extend reaction time or slightly increase temperature (e.g., to 130 °C). |
| Oily Product After Acidification | - Product has some solubility in the acidic aqueous phase. - Presence of impurities. | - Extract the aqueous layer with ethyl acetate after initial filtration. Combine organic extracts, dry, and concentrate to recover dissolved product. - Ensure thorough washing of the crude product before recrystallization. |
| Difficult Purification | - Presence of starting material or side products. | - Optimize the recrystallization solvent system. - If recrystallization is ineffective, consider purification by column chromatography on silica gel. |
References
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. Available at: [Link]
-
Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities. ResearchGate. Available at: [Link]
- Process for preparation of tetrazoles from aromatic cyano derivatives. Google Patents.
-
Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. Available at: [Link]
-
A ONE POT SYNTHESIS OF TETRAZOLE DERIVATIVES FROM ALDEHYDES AND SULFAMIC ACID WITH SODIUM. Journal of Advanced Scientific Research. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
- Conversion of aromatic nitriles into tetrazoles. Google Patents.
-
Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. Semantic Scholar. Available at: [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. Available at: [Link]
-
Represnting synthesis of tetrazole analogue from cynamides. ResearchGate. Available at: [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. Available at: [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Safe Handling of Sodium Azide (SAZ). Princeton University Environmental Health & Safety. Available at: [Link]
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Unavailable Source.
-
Safety Data Sheet: Sodium azide >=98 %, for synthesis. Carl ROTH. Available at: [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Egyptian Journal of Chemistry. Available at: [Link]
-
Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties. PubMed Central. Available at: [Link]
-
Sodium Azide and Organic Azides Safe Handling Guidelines. University of Washington. Available at: [Link]
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application of 4-(Cyanomethyl)benzamide in medicinal chemistry
Application Note: Strategic Utilization of 4-(Cyanomethyl)benzamide in Medicinal Chemistry
Executive Summary & Strategic Value
This compound (CAS: 76419-85-9) represents a high-value "bifunctional" building block in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles: a robust primary amide (
In Fragment-Based Drug Discovery (FBDD), this molecule serves as a critical linker. The amide moiety often acts as a "hinge binder" (in kinases) or a hydrogen bond donor/acceptor in solvent-exposed pockets, while the cyanomethyl group provides a vector for chain extension or bioisosteric replacement.
Key Applications:
-
Phenethylamine Synthesis: Reduction of the nitrile yields a homologated amine linker, essential for reaching deep hydrophobic pockets in enzyme active sites (e.g., JAK inhibitors, Serine Protease inhibitors).
-
Bioisostere Installation: Conversion of the nitrile to a tetrazole creates a metabolically stable carboxylic acid mimic, a strategy validated in Angiotensin II Receptor Blockers (ARBs).
-
Heterocycle Formation: Pinner reaction sequences allow for the construction of oxadiazoles and thiazoles.
Strategic Analysis: The Divergent Synthesis Map
The following pathway illustrates the core transformations accessible from this single scaffold.
Figure 1: Divergent synthetic pathways from the this compound core.[1] The scaffold allows access to amines, acids, and heterocycles.
Detailed Experimental Protocols
The following protocols are designed for high reliability and scalability. They address common pitfalls, such as the formation of secondary amines during nitrile reduction or the safety hazards of azide chemistry.
Protocol A: Selective Reduction to 4-(2-Aminoethyl)benzamide
Target: Synthesis of the phenethylamine linker for chain extension.
Scientific Rationale:
Direct hydrogenation of nitriles often leads to secondary amine byproducts (
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (Active slurry, ~20 wt% loading)
-
Methanol (Solvent)
-
Ammonia in Methanol (7N solution, 5.0 eq)
-
Hydrogen gas (Balloon or Parr shaker)
Step-by-Step Methodology:
-
Preparation: In a high-pressure reactor or thick-walled flask, dissolve this compound (10 mmol, 1.60 g) in Methanol (30 mL).
-
Suppression Additive: Add 7N Ammonia in Methanol (7 mL). Critical Step: This excess ammonia suppresses dimer formation.
-
Catalyst Addition: Carefully add Raney Nickel slurry (approx. 300 mg) under an argon blanket. Safety Note: Raney Nickel is pyrophoric when dry. Keep wet at all times.
-
Hydrogenation: Purge the vessel with
three times. Pressurize to 50 psi (3.4 bar) or use a balloon for small scales (reaction time will increase). Stir vigorously at Room Temperature for 12–18 hours. -
Monitoring: Monitor via LC-MS. Look for the disappearance of the nitrile peak (
161) and appearance of the amine ( 165). -
Workup: Filter the catalyst through a Celite pad (keep wet!). Rinse with Methanol.
-
Purification: Concentrate the filtrate. The crude amine is often pure enough for the next coupling step. If necessary, purify via recrystallization from EtOH/Et2O.
Expected Yield: 85–95%
Protocol B: Zinc-Mediated [3+2] Cycloaddition to Tetrazoles
Target: Installation of a carboxylic acid bioisostere.
Scientific Rationale:
Traditional tetrazole synthesis uses tributyltin azide (toxic) or hydrazoic acid (explosive). The Zinc Bromide (
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (
, 1.5 eq) -
Zinc Bromide (
, 1.0 eq) -
Water/Isopropanol (1:1 mixture) or DMF
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend this compound (5 mmol, 0.80 g), Sodium Azide (7.5 mmol, 0.49 g), and Zinc Bromide (5 mmol, 1.12 g) in Water/Isopropanol (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 80–90°C) for 16 hours. Vigorous stirring is required as the zinc complex may form a suspension.
-
Acidification (Critical): Cool to room temperature. Add 3N HCl until pH 1–2. This breaks the zinc-tetrazole complex and liberates the free tetrazole (
form). -
Isolation: The product often precipitates upon acidification. Filter the white solid.[2] If no precipitate forms, extract with Ethyl Acetate (
). -
Purification: Recrystallize from Ethanol/Water.
Safety Note: Do not mix
Comparative Data: Functional Group Properties
Understanding the physicochemical shift from the precursor to the product is vital for lead optimization.
| Property | This compound (Precursor) | 4-(2-Aminoethyl)benzamide (Reduced) | Tetrazole Derivative (Cyclized) |
| Hybridization | |||
| pKa | ~ -10 (Nitrile is neutral) | ~ 9.8 (Primary Amine) | ~ 4.5 (Acidic N-H) |
| H-Bonding | Acceptor only (CN) | Donor & Acceptor | Strong Donor & Acceptor |
| Metabolic Stability | Moderate (Hydrolysis risk) | Low (MAO substrate) | High (Phase II conjugation) |
| Key Role | Linker / Spacer | Cationic Interaction | Anionic Interaction |
References
-
Nitrile Reduction Methodologies
- Gowda, D. C., et al. "Catalytic transfer hydrogenation of nitriles to amines." Tetrahedron Letters, 2002.
- Context: Validates the use of Raney Nickel and ammonia to suppress secondary amine form
-
Tetrazole Synthesis (Zinc Mediated)
- Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.
- Context: The definitive "Click Chemistry" protocol for safe tetrazole form
-
Benzamide Scaffold Utility
- Lauffer, B. E., et al. "Histone Deacetylase Inhibitors Containing a Benzamide Motif." Bioorganic & Medicinal Chemistry Letters, 2008.
- Context: Illustrates the pharmacophoric importance of the benzamide "head group" in drug design.
-
General Hydrolysis Protocols
- "Partial hydrolysis of benzonitriles to amides." Organic Syntheses, Coll. Vol. 3, p. 557.
-
Context: Foundational chemistry for manipulating the nitrile/amide balance.[3]
Sources
4-(Cyanomethyl)benzamide in the synthesis of enzyme inhibitors
Application Note: 4-(Cyanomethyl)benzamide in the Synthesis of Enzyme Inhibitors
Executive Summary
This compound is a high-value bifunctional building block in medicinal chemistry, particularly in the synthesis of serine protease inhibitors, PARP inhibitors, and kinase antagonists.[1] Its structural utility lies in its dual-reactivity profile: the primary amide functions as a robust directing group for C-H activation and a hydrogen-bond donor/acceptor in enzyme active sites (S1 pockets), while the cyanomethyl group serves as a versatile "masked" pharmacophore.[1]
This guide details the application of this compound in three critical workflows:
-
Pinner Synthesis of homologated benzamidine inhibitors (Serine Protease targeting).
-
Cobalt-Catalyzed Annulation to access isoquinolinone scaffolds (PARP/Kinase targeting).
-
Chemo-selective Reduction for linker synthesis in bivalent inhibitors (PROTACs).
Chemical Identity & Mechanistic Significance
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 15996-76-6 |
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| Key Functionality | Amide: C-H Activation Directing Group, H-Bond Donor.Nitrile: Electrophile (Pinner), Cyclization precursor (Tetrazole), Reducible linker.[1][2] |
Mechanistic Role in Enzyme Inhibition
In structure-based drug design (SBDD), this scaffold addresses two spatial requirements:
-
The Anchor (Benzamide): Mimics the nucleobase in kinase ATP-binding pockets or interacts with the oxyanion hole in serine proteases.[1]
-
The Extender (Cyanomethyl): The methylene spacer (-CH2-) allows the nitrile-derived warhead to reach deeper into the S1 specificity pocket or the solvent front, avoiding steric clash with the catalytic triad.[1]
Application I: Synthesis of Homologated Benzamidine Inhibitors
Target Class: Serine Proteases (Thrombin, Factor Xa, Trypsin-like proteases).[1][3] Rationale: Direct benzamidines are classic P1 ligands (e.g., in Dabigatran).[1] However, extending the amidine by one carbon (phenylacetamidine) alters the pKa and flexibility, often improving selectivity for specific protease isoforms by accommodating the S1 pocket's depth.
Experimental Protocol: The Pinner Reaction
This protocol converts the cyanomethyl nitrile into an amidine moiety while preserving the benzamide.
Reagents:
-
This compound (1.0 eq)[1]
-
Anhydrous Ethanol (saturated with HCl gas)[1]
-
Ammonia (methanolic solution, 7N)[1]
-
Dry Diethyl Ether (for precipitation)[1]
Step-by-Step Methodology:
-
Imidate Formation:
-
Dissolve this compound in anhydrous ethanol (0.5 M concentration).
-
Cool to 0°C under an argon atmosphere.
-
Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the ester.
-
Seal the vessel and stir at 4°C for 16–24 hours.
-
Concentrate in vacuo to yield the ethyl imidate hydrochloride intermediate.
-
-
Amidine Conversion:
-
Resuspend the crude imidate in anhydrous methanol.
-
Add methanolic ammonia (excess, 5–10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Evaporate solvent. Triturate the residue with dry diethyl ether to remove ammonium chloride byproducts. Recrystallize from EtOH/Et2O to obtain the 2-(4-carbamoylphenyl)acetamidine hydrochloride.[1]
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the singlet at
4.1 ppm (CH2-CN) and appearance of broad amidine protons at 8.5–9.5 ppm.[1]
Mechanistic Insight: The methylene spacer prevents conjugation between the amidine and the phenyl ring, resulting in a more basic amidine (pKa ~11-12) compared to benzamidine (pKa ~11), enhancing electrostatic interaction with the active site Aspartate (Asp189 in Trypsin).[1]
Application II: Cobalt-Catalyzed C-H Annulation for Isoquinolinones
Target Class: PARP Inhibitors, TNKS Inhibitors. Rationale: The benzamide moiety is an excellent directing group for Cobalt(III)-catalyzed C-H activation.[1] Reaction with alkynes or allenes yields isoquinolinones , a scaffold ubiquitous in PARP inhibitors (e.g., Olaparib analogs).[1] The cyanomethyl group remains intact, available for further functionalization.
Experimental Protocol: Co(III)-Catalyzed Annulation
Reagents:
-
This compound (0.2 mmol)[1]
-
Internal Alkyne (e.g., Diphenylacetylene) (0.24 mmol)[1]
-
Catalyst: [Cp*Co(CO)I2] (5 mol%)[1]
-
Oxidant: AgSbF6 (20 mol%) and Cu(OAc)2 (2.0 eq)[1]
-
Solvent: TFE (2,2,2-Trifluoroethanol)[1]
Step-by-Step Methodology:
-
Setup: In a screw-cap vial, combine the benzamide, alkyne, Cobalt catalyst, Silver salt, and Copper oxidant.
-
Solvation: Add TFE (2.0 mL). TFE is crucial for stabilizing the cationic Cobalt species.
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove metal salts.[1]
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Data Interpretation: The formation of the isoquinolinone core is confirmed by the disappearance of the amide NH2 protons and the formation of a new aromatic ring system.
Application III: Nitrile Reduction for Linker Synthesis
Target Class: PROTACs (Proteolysis Targeting Chimeras) and Bivalent Inhibitors.[1] Rationale: The cyanomethyl group can be selectively reduced to a primary ethylamine, providing a perfect "handle" for attaching E3 ligase ligands or other warheads without disturbing the benzamide binding motif.
Experimental Protocol: Borane-Dimethyl Sulfide Reduction
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in anhydrous THF.
-
Addition: Add Borane-Dimethyl Sulfide complex (BH3·DMS, 2.0 eq) dropwise at 0°C. Note: The amide carbonyl is less reactive than the nitrile under controlled conditions, but over-reduction is a risk.
-
Reflux: Heat to mild reflux (60°C) for 2 hours.
-
Quench: Carefully quench with MeOH at 0°C, followed by 1N HCl to break the boron-amine complex.
-
Isolation: Basify to pH 10 with NaOH and extract with DCM.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic utility of this compound in accessing distinct inhibitor classes.[1]
References & Authoritative Sources
-
Pinner Reaction for Amidine Synthesis:
-
Cobalt-Catalyzed C-H Activation (Isoquinolinones):
-
Amide/Nitrile Reduction Protocols:
-
Fragment-Based Drug Discovery (FBDD):
-
Momelotinib (Structural Context):
Sources
- 1. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 2. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Amidine synthesis by imidoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(cyanomethyl)-N-methyl-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide | C24H24N6O2 | CID 25063023 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of N-Substituted Benzamide Derivatives
<APPLICATION NOTE & PROTOCOL >
Abstract: N-substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, exhibiting a vast array of biological activities and material properties.[1][2][3] This guide provides an in-depth exploration of the primary synthetic routes to this critical class of molecules. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the three most prevalent methods: the classic Schotten-Baumann reaction, contemporary amide coupling reactions using activating agents, and the direct amidation of esters. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted benzamide derivatives with efficiency and a strong understanding of the underlying chemical principles.
Introduction: The Significance of the Amide Bond
The amide bond is a fundamental functional group in organic chemistry, most notably forming the backbone of proteins.[4] Its prevalence extends to a vast number of pharmaceuticals, with approximately 25% of top-selling drugs containing an amide moiety.[3] The stability and conformational properties of the amide bond make it an ideal linker in drug design, allowing for the precise positioning of pharmacophoric groups. N-substituted benzamides, in particular, are found in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures, often requiring harsh conditions (>200 °C) that are incompatible with complex molecules. This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4] The following sections will detail the most common and effective strategies for achieving this transformation.
Method 1: The Schotten-Baumann Reaction - A Classic Approach
First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust and enduring method for synthesizing amides from amines and acyl chlorides.[5][6] This reaction is typically performed in a two-phase system, consisting of an organic solvent and water, with a base to neutralize the hydrochloric acid byproduct.[6][7]
Mechanism of the Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[5][8] This intermediate then collapses, expelling a chloride ion and forming a protonated amide. The base present in the reaction mixture deprotonates the amide to yield the final product and neutralize the generated HCl.[8][9]
Caption: Mechanism of the Schotten-Baumann Reaction.
Detailed Protocol for the Synthesis of N-Benzylbenzamide via Schotten-Baumann Reaction
Materials:
-
Benzylamine
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq.) in dichloromethane.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the benzylamine solution.[7]
-
While vigorously stirring, add benzoyl chloride (1.05 eq.) dropwise to the biphasic mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-benzylbenzamide by recrystallization from ethanol.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable method.[10] | Requires the preparation of often moisture-sensitive acyl chlorides.[10] |
| Simple procedure and readily available starting materials.[10] | The use of a strong base may not be suitable for base-sensitive substrates. |
| Generally provides high yields.[10] | The reaction can be highly exothermic.[] |
Method 2: Amide Coupling from Carboxylic Acids using Activating Agents
A more modern and versatile approach to amide bond formation involves the use of coupling reagents that activate the carboxylic acid in situ.[4] This method avoids the need to pre-form highly reactive acyl chlorides and is compatible with a wider range of functional groups.
Common Coupling Reagents and their Mechanisms
A plethora of coupling reagents have been developed, each with its own advantages. Some of the most common include carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[12] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide, with the byproduct being a urea derivative. To suppress side reactions and reduce epimerization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often used.
Caption: General mechanism of amide coupling using a carbodiimide reagent (DCC).
-
Phosphonium and Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. They react with the carboxylic acid to form an active ester, which is then readily displaced by the amine. These reagents often lead to faster reactions and lower rates of racemization.[13]
Detailed Protocol for the Synthesis of N-Benzylbenzamide using EDC and HOBt
Materials:
-
Benzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq.) in DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.0 eq.) followed by DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Broad substrate scope and high functional group tolerance.[10] | Coupling reagents can be expensive. |
| Milder reaction conditions compared to the Schotten-Baumann reaction. | Byproducts from coupling reagents can sometimes be difficult to remove.[13] |
| Lower incidence of side reactions and racemization with appropriate reagents. | Some coupling reagents are moisture-sensitive. |
Method 3: Synthesis from Esters and Amines
Amides can also be synthesized from the reaction of esters with amines, a process known as aminolysis.[14][15] This reaction is often slower than the previous two methods and may require elevated temperatures or the use of a catalyst.[15]
Mechanism of Aminolysis
Similar to the other methods, aminolysis proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.[14] This intermediate then collapses, expelling an alkoxide leaving group to form the amide.
Caption: General mechanism for the aminolysis of an ester.
Detailed Protocol for the Synthesis of N-Benzylbenzamide from Methyl Benzoate
Materials:
-
Methyl benzoate
-
Benzylamine
-
Potassium tert-butoxide (t-BuOK) (optional, as catalyst)[15]
-
Toluene
-
Dean-Stark trap (if heating)
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine methyl benzoate (1.0 eq.) and benzylamine (1.2 eq.).
-
For a catalyzed reaction, add a catalytic amount of potassium tert-butoxide.[15]
-
The reaction can be performed neat or in a solvent like toluene.
-
Heat the reaction mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the methanol byproduct.
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the use of corrosive acyl chlorides or expensive coupling reagents. | Often requires elevated temperatures and longer reaction times.[15] |
| Can be performed under neutral or basic conditions. | May not be suitable for thermally sensitive substrates. |
| Environmentally benign, with alcohol as the primary byproduct. | The equilibrium may not favor product formation without removal of the alcohol byproduct. |
Purification and Characterization
Regardless of the synthetic route chosen, purification of the final N-substituted benzamide is crucial. Common purification techniques include:
-
Recrystallization: Effective for obtaining highly pure crystalline solids.
-
Column Chromatography: A versatile method for separating the desired product from byproducts and unreacted starting materials.[16]
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the amide carbonyl stretch.
Conclusion
The synthesis of N-substituted benzamides is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of synthetic route will depend on several factors, including the scale of the reaction, the nature of the substituents on the starting materials, and cost considerations. The Schotten-Baumann reaction remains a viable option for simple substrates, while modern coupling reagents offer greater versatility and milder conditions for more complex targets. Aminolysis of esters provides a greener alternative, particularly for large-scale syntheses where atom economy is a primary concern. By understanding the mechanisms, advantages, and limitations of each method, researchers can select the optimal strategy for their specific synthetic goals.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
-
Pasha, M. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 55(3), 453-457. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- BenchChem. (n.d.). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
- Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
- Molecules. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
-
Yang, Y., & Shock, E. L. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(1), e202500508. Retrieved from [Link]
-
Perreux, L., et al. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. Synthetic Communications, 33(14), 2447-2452. Retrieved from [Link]
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. hepatochem.com [hepatochem.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. testbook.com [testbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. benchchem.com [benchchem.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 4-(Cyanomethyl)benzamide Scaffold
Introduction: The Benzamide Scaffold as a Privileged Structure in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1] Among the myriad of heterocyclic and aromatic structures investigated, the benzamide moiety has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3] This structural motif is present in numerous FDA-approved drugs and clinical candidates, underscoring its favorable pharmacokinetic and pharmacodynamic properties. The inherent versatility of the benzamide core allows for facile chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
This application note focuses on the untapped potential of 4-(Cyanomethyl)benzamide as a starting point for the development of novel antimicrobial agents. The introduction of a cyanomethyl group at the para-position of the benzamide ring offers unique opportunities for chemical elaboration. The nitrile functionality can participate in various chemical transformations to generate a diverse library of derivatives, while the benzamide core provides a robust anchor for potential interactions with biological targets. These notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold to discover and develop new antimicrobial drug candidates. We will delve into synthetic strategies, robust antimicrobial susceptibility testing protocols, and methodologies for elucidating the mechanism of action.
Part 1: Synthesis of Novel this compound Derivatives
The synthetic accessibility of a chemical scaffold is a cornerstone of any successful drug discovery program. This compound provides a versatile platform for the generation of diverse chemical libraries. The following section outlines a generalized, yet robust, synthetic protocol for the derivatization of the amide nitrogen, a common strategy in the development of bioactive benzamides.[2][4]
Rationale for Amide Derivatization: Modification at the amide nitrogen allows for the introduction of a wide array of substituents, which can profoundly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are critical for modulating target engagement, cell permeability, and metabolic stability.
Protocol 1: General Procedure for the Synthesis of N-Substituted this compound Derivatives
This protocol describes a two-step process involving the initial conversion of 4-(cyanomethyl)benzoic acid to its corresponding acid chloride, followed by amidation with a diverse range of primary or secondary amines.
Materials:
-
4-(Cyanomethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (DCM, THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(cyanomethyl)benzoic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) or thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(cyanomethyl)benzoyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude 4-(cyanomethyl)benzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1-1.2 equivalents) and a base such as triethylamine (1.5-2 equivalents) in anhydrous DCM.
-
Slowly add the solution of 4-(cyanomethyl)benzoyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the field.[1]
Protocol 2: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and the positive control antibiotic in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compounds in the 96-well plate using the appropriate broth to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).[1]
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well containing the test compound, positive control, and negative control. The final volume in each well should be uniform (e.g., 100 µL).
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Data Presentation: Summarizing Antimicrobial Efficacy
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different derivatives.
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| 4-CMB-001 | Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] | Vancomycin | [Experimental Value] |
| 4-CMB-001 | Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | Ciprofloxacin | [Experimental Value] |
| 4-CMB-002 | Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] | Vancomycin | [Experimental Value] |
| 4-CMB-002 | Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | Ciprofloxacin | [Experimental Value] |
| ... | ... | ... | ... | ... | ... |
Part 3: Elucidating the Mechanism of Action
Identifying the cellular target of a novel antimicrobial agent is a critical step in its development. Benzamide derivatives have been shown to inhibit various bacterial enzymes.[7][8] Based on existing literature for similar scaffolds, plausible targets for this compound derivatives include enzymes involved in cell wall synthesis, fatty acid biosynthesis, or DNA replication.[8][9][10]
Hypothetical Mechanism of Action: Inhibition of a Key Bacterial Enzyme
A common mechanism of action for antimicrobial compounds is the inhibition of essential enzymes.[11][12] This can be investigated through in vitro enzyme inhibition assays.
Caption: Drug discovery workflow for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established protocols for antimicrobial susceptibility testing and mechanism of action studies provide a clear path for the evaluation of these compounds. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation against a panel of clinically relevant and drug-resistant pathogens. For the most promising lead compounds, in vivo efficacy and toxicity studies will be essential to assess their therapeutic potential. The insights gained from these studies will be invaluable in the ongoing battle against antimicrobial resistance.
References
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024). MDPI. Retrieved from [Link]
-
Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. (2000). Anticancer Research. Retrieved from [Link]
-
Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. Retrieved from [Link]
-
Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (2019). Frontiers in Microbiology. Retrieved from [Link]
- Benzamide antibacterial agents. (n.d.). Google Patents.
-
4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). MDPI. Retrieved from [Link]
-
Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2021). Chemical Data Collections. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (2021). Molecules. Retrieved from [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). Molecules. Retrieved from [Link]
-
4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
Overview on Strategies and Assays for Antibiotic Discovery. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. Retrieved from [Link]
-
Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. (2023). MDPI. Retrieved from [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics. Retrieved from [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2021). Molecules. Retrieved from [Link]
-
Targeting enzyme inhibitors in drug discovery. (2023). ResearchGate. Retrieved from [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules. Retrieved from [Link]
-
Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. (2013). Natural Product Research. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (2023). StatPearls. Retrieved from [Link]
-
Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules. Retrieved from [Link]
-
Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Development of an impedance-based fast antimicrobial susceptibility test for Neisseria gonorrhoeae. (2024). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
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- 9. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Comprehensive Analytical Characterization of 4-(Cyanomethyl)benzamide: Application Notes and Protocols
Introduction
4-(Cyanomethyl)benzamide is a versatile intermediate in organic synthesis, finding applications in the development of various pharmaceutical compounds and biologically active molecules.[1] Its unique structure, incorporating a benzamide moiety and a cyanomethyl group, makes it a valuable building block. Accurate and robust analytical methods are paramount for ensuring the quality, purity, and stability of this compound in research and development settings. This guide provides a comprehensive overview of the key analytical techniques for its characterization, complete with detailed protocols and expert insights.
The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for the comprehensive analysis of this compound. The focus is on providing not just procedural steps, but also the scientific rationale behind the choice of techniques and experimental parameters.
Physicochemical Properties
A foundational aspect of analytical characterization is understanding the basic physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Melting Point | 138-140 °C | [1] |
| Appearance | White solid | [1] |
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for separating this compound from impurities that may arise during its synthesis or degradation. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing purity and quantifying the active compound, while Gas Chromatography (GC) can be employed for analyzing volatile impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the preferred method for purity determination due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2] A reversed-phase method is typically suitable for a molecule with the polarity of this compound. The choice of a C18 column is based on its versatility and proven performance for separating moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the retention and separation of the analyte from its impurities. UV detection is appropriate given the presence of the chromophoric benzamide group.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., 10 mL of a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is recommended for effective separation of potential impurities with varying polarities. |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% B | A shallow gradient in the beginning allows for the separation of polar impurities, while a steeper gradient elutes more non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[3] |
| Detection Wavelength | 240 nm | Chosen based on the UV absorbance maximum of the benzamide chromophore.[3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
-
Data Analysis:
Trustworthiness: The protocol includes system suitability tests (SSTs) to ensure the reliability of the results. This involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates. The acceptance criteria for these parameters should be defined in a validation plan.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] While this compound itself may have limited volatility, GC-MS is invaluable for detecting residual solvents from the synthesis process (e.g., methylene chloride, ether, hexane as mentioned in a synthesis protocol[1]) or volatile degradation products. A capillary column is used for high-resolution separations.[8]
Experimental Protocol: Residual Solvent Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of this compound into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., 1 mL of dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar | A non-polar column suitable for general-purpose analysis of a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas standard for GC-MS. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analytes. |
| Oven Program | 40 °C (hold for 5 min), then ramp to 250 °C at 10 °C/min | A temperature program to separate solvents with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Mass Range | 35-350 amu | Covers the mass range of common organic solvents. |
-
Data Analysis:
-
Identification of residual solvents is achieved by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification is performed by creating a calibration curve with known amounts of the identified solvents.
-
Trustworthiness: The method should be validated for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) for the solvents of interest.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules.[1] ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
-
-
Expected Chemical Shifts (¹H NMR in DMSO-d₆):
-
Aromatic protons: δ 7.5-8.0 ppm (multiplet, 5H)
-
Methylene protons (-CH₂-): δ 4.3 ppm (doublet, 2H)
-
Amide proton (-NH-): δ 8.5-9.0 ppm (triplet, 1H)
-
-
Expected Chemical Shifts (¹³C NMR in DMSO-d₆):
-
Carbonyl carbon (C=O): ~166 ppm
-
Aromatic carbons: ~127-133 ppm
-
Nitrile carbon (C≡N): ~117 ppm
-
Methylene carbon (-CH₂-): ~28 ppm
-
Trustworthiness: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). 2D NMR techniques like COSY and HSQC can be used to confirm the assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H (amide) | Stretching |
| ~3050 | C-H (aromatic) | Stretching |
| ~2250 | C≡N (nitrile) | Stretching |
| ~1660 | C=O (amide I) | Stretching |
| ~1600, 1480 | C=C (aromatic) | Stretching |
| ~1540 | N-H (amide II) | Bending |
Trustworthiness: The instrument should be calibrated using a polystyrene standard. A background spectrum should be collected before analyzing the sample.
Workflow for Comprehensive Analysis
The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of this compound.
Caption: Workflow for the analytical characterization of this compound.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of this compound.
Experimental Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum pan.
-
-
Analysis Conditions:
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
TGA: The TGA curve will show weight loss as a function of temperature, indicating decomposition. The onset of decomposition is a key stability parameter.
-
DSC: The DSC curve will show heat flow. An endothermic peak corresponding to the melting point (around 138-140 °C) should be observed. Exothermic events may indicate decomposition.
-
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols, coupled with proper validation, will ensure the generation of high-quality, reliable data for research and development activities.
References
- Environmental Chemistry Methods: Cyanimide; 436468-01. (n.d.).
- Quantitative method of detecting cyanamide by utilizing HPLC method. (2015). Google Patents.
- Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. (n.d.). PubMed.
- impurity profiling and drug characterization. (n.d.). Zenodo.
- A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
- N-(Cyanomethyl)benzamide. (n.d.). PMC.
- Gas chromatography - mass spectrometric determination of fatty acid methyl esters of four marine cyanobacterial species. (2016). ResearchGate.
- FT–IR benzamide ( 1 ). (n.d.). ResearchGate.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. (2011). PubMed Central.
- LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
Sources
- 1. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4-(Cyanomethyl)benzamide for Laboratory Use: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis and strategic considerations for the scale-up of 4-(cyanomethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals. We will delve into the chemical principles, a robust and validated synthetic protocol, purification techniques, and critical safety considerations. The causality behind experimental choices is explained to empower the user with a deep understanding of the process, ensuring both safety and success in the synthesis of this important molecule.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its structure, featuring a reactive cyanomethyl group and a benzamide moiety, makes it a versatile intermediate for the construction of more complex molecules. Notably, it is a key precursor for the synthesis of certain enzyme inhibitors and has been identified in the patent literature as a component of potential therapeutic agents. A reliable and scalable synthesis is therefore of high importance for research and development laboratories.
Chemical Principles and Strategic Approach
The synthesis of this compound from 4-(cyanomethyl)benzoic acid is fundamentally an amidation reaction. The direct reaction between a carboxylic acid and an amine (in this case, ammonia) is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species.
Several methods exist for carboxylic acid activation.[] For this synthesis, we have selected a classic and highly effective two-step, one-pot approach:
-
Activation of the Carboxylic Acid: 4-(Cyanomethyl)benzoic acid is converted to its corresponding acyl chloride, 4-(cyanomethyl)benzoyl chloride, using thionyl chloride (SOCl₂). This is a well-established and cost-effective method for preparing acyl chlorides.[1][3]
-
Amination: The in-situ generated acyl chloride is then reacted with a source of ammonia, in this case, aqueous ammonium hydroxide, to form the desired amide.
This strategy is chosen for its high efficiency, relatively low cost of reagents, and the straightforward nature of the reaction workup.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all chemicals is paramount for a safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| 4-(Cyanomethyl)benzoic acid | C₉H₇NO₂ | 161.16 | 182-185 | Irritant |
| **Thionyl chloride (SOCl₂) ** | SOCl₂ | 118.97 | -104.5 | Corrosive, toxic if inhaled, reacts violently with water |
| Ammonium hydroxide (aq) | NH₄OH | 35.04 | -57.5 | Corrosive, respiratory irritant |
| This compound | C₉H₈N₂O | 160.17 | ~188-192 (estimated) | Harmful if swallowed, potential irritant |
Note: The melting point of the final product is an estimate based on similar structures and should be confirmed experimentally.
Detailed Laboratory Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of this compound.
Materials and Reagents
-
4-(Cyanomethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)
-
Toluene (anhydrous)
-
Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) (excess)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Formation of 4-(Cyanomethyl)benzoyl Chloride
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(cyanomethyl)benzoic acid (e.g., 16.1 g, 0.1 mol).
-
Under a fume hood, add anhydrous toluene (e.g., 100 mL) to the flask.
-
Carefully add thionyl chloride (e.g., 14.6 mL, 0.2 mol, 2.0 eq) to the suspension.
-
Add 2-3 drops of DMF as a catalyst. The addition of DMF is crucial as it accelerates the formation of the acyl chloride.[4]
-
Stir the mixture at room temperature. You will observe gas evolution (HCl and SO₂). Ensure the gas outlet from the condenser is connected to a scrubber containing a sodium hydroxide solution to neutralize the acidic gases.
-
Once the initial vigorous gas evolution subsides, heat the reaction mixture to a gentle reflux (approximately 80-90 °C) for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, it is advisable to add a small amount of anhydrous toluene and co-evaporate twice.[5] The crude 4-(cyanomethyl)benzoyl chloride will be a pale yellow solid or oil.
Step 2: Amidation to form this compound
-
Dissolve the crude 4-(cyanomethyl)benzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) (e.g., 100 mL).
-
In a separate beaker or flask, place an excess of concentrated ammonium hydroxide solution (e.g., 150 mL) and cool it to 0 °C in an ice bath with stirring.
-
Slowly add the solution of 4-(cyanomethyl)benzoyl chloride dropwise to the cold, stirred ammonium hydroxide solution. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.[]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. A precipitate of the amide should form.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with two additional portions of DCM (e.g., 2 x 50 mL).
-
Combine all the organic extracts and wash them sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Deionized water.
-
Brine (to aid in the removal of water).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Recrystallization: The crude product can be purified by recrystallization.[6] A good solvent system for aromatic amides is often ethanol or a mixture of ethanol and water.[3]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solid does not readily crystallize upon cooling, add deionized water dropwise to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value (if available) or the estimated range. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks:
-
~3300-3100 cm⁻¹ (N-H stretch of the amide)
-
~2250 cm⁻¹ (C≡N stretch of the nitrile)
-
~1660 cm⁻¹ (C=O stretch of the amide, "Amide I band")
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra should be consistent with the structure of this compound.
Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory bench to a larger scale (e.g., kilogram scale) introduces several challenges that must be carefully managed.
Heat and Mass Transfer
-
Exothermic Reactions: Both the formation of the acyl chloride and the subsequent amidation are exothermic reactions.[] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, potentially causing side reactions or a runaway reaction.
-
Mitigation:
-
Use a jacketed reactor with a reliable cooling system.
-
Control the rate of addition of reagents.
-
Ensure efficient stirring to promote heat transfer.
-
-
-
Gas Evolution: The formation of the acyl chloride generates significant amounts of HCl and SO₂ gas. A robust scrubbing system is essential to handle the increased volume of gas safely.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring efficient heat transfer. Inadequate mixing can lead to localized "hot spots."
Reagent Handling and Stoichiometry
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water.[7][8] On a larger scale, the risks associated with handling are magnified. Appropriate personal protective equipment (PPE) and engineering controls are essential. The stoichiometry should be carefully controlled to minimize excess thionyl chloride, which can complicate the workup.
-
Ammonium Hydroxide: Concentrated ammonium hydroxide is also corrosive and has a pungent odor. Handling in a well-ventilated area is crucial.
Potential Side Reactions
-
Imidoyl Chloride Formation: In the presence of excess thionyl chloride, the initially formed amide can tautomerize and react further to form an imidoyl chloride. This can reduce the yield of the desired product.[9]
-
Hydrolysis of Acyl Chloride: The acyl chloride intermediate is sensitive to moisture. The reaction should be carried out under anhydrous conditions until the amination step.
Purification
-
Recrystallization: While effective at the lab scale, recrystallization on a large scale can be challenging in terms of solvent handling and achieving consistent crystal size. The choice of solvent becomes even more critical, considering factors like cost, safety, and environmental impact.
-
Filtration and Drying: Handling large quantities of wet solid requires appropriate large-scale filtration and drying equipment.
Safety and Environmental Considerations
-
A thorough hazard and operability (HAZOP) study should be conducted before any scale-up.
-
All waste streams must be handled and disposed of in accordance with local regulations. The aqueous waste from the amination and work-up will be basic and should be neutralized before disposal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of acyl chloride | Incomplete reaction; moisture in the starting material or solvent. | Extend the reflux time; ensure all reagents and glassware are dry. |
| Low yield of amide | Inefficient amination; hydrolysis of the acyl chloride. | Ensure the amination is carried out at low temperature with vigorous stirring; minimize exposure of the acyl chloride to moisture. |
| Product is an oil or does not crystallize | Impurities are present; incorrect recrystallization solvent. | Purify the crude product by column chromatography before recrystallization; screen different solvent systems for recrystallization. |
| Reaction stalls during acyl chloride formation | Insufficient catalyst. | Add another drop of DMF. |
Conclusion
The synthesis of this compound via the activation of 4-(cyanomethyl)benzoic acid with thionyl chloride followed by amination is a robust and scalable method for laboratory use. By understanding the underlying chemical principles and carefully considering the challenges associated with scale-up, researchers can safely and efficiently produce this valuable intermediate. Adherence to the detailed protocol and safety guidelines presented in this application note will contribute to a successful synthetic outcome.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
Chemguide. (n.d.). The Preparation of Amides. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]
-
Organic Syntheses. (n.d.). 7-methoxyphthalide. [Link]
-
ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. [Link]
-
ResearchGate. (n.d.). Recrystallization. [Link]
-
Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(a1), s310–s310. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Z. Xu, T. Yang, N. Tang, Y. Ou, S.-F. Yin, N. Kambe, R. Qiu. (2021). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 4-(Cyanomethyl)benzamide as a Novel Scaffold in Agricultural Chemistry
Document ID: AN-AGCHEM-4CMBA-20260131
Abstract: This document provides a comprehensive guide for the investigation of 4-(Cyanomethyl)benzamide, a compound of interest for novel agrochemical discovery. While direct applications in agriculture are not yet established, its structural motifs—the well-known benzamide core and the reactive cyanomethyl group—present a compelling rationale for its evaluation as a potential fungicide, herbicide, or insecticide. These notes offer a hypothesized research framework, complete with detailed protocols for synthesis, characterization, and a multi-tiered biological screening cascade. The methodologies are designed to be self-validating and provide a robust foundation for researchers and drug development professionals to explore this promising chemical space.
Introduction and Rationale for Investigation
The benzamide chemical class is a cornerstone of modern agricultural chemistry, with commercial products demonstrating potent fungicidal, herbicidal, and insecticidal activities.[1][2][3] The fungicidal action of many benzamides is attributed to specific molecular targets, including the inhibition of β-tubulin assembly during mitosis (e.g., zoxamide) or the disruption of cellular respiration via succinate dehydrogenase (SDHI) inhibition.[4][5][6] The introduction of a cyanomethyl moiety (–CH₂C≡N) to this scaffold at the para position presents an intriguing opportunity for novel bioactivity.[7] The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly alter a molecule's physicochemical properties, metabolic stability, and binding interactions with target proteins.
This guide, therefore, posits this compound as a lead candidate for a comprehensive agrochemical screening program. We will explore its synthesis and propose detailed protocols to systematically evaluate its potential across the three primary domains of crop protection.
Synthesis and Characterization of this compound
The foundational step in evaluating any new compound is a reliable and scalable synthesis route. The most direct pathway to this compound involves the amidation of a 4-(cyanomethyl)benzoic acid derivative. The following protocol outlines a standard laboratory-scale synthesis.
Synthesis Protocol: Two-Step Amidation via Acid Chloride
This protocol is preferred for its high reactivity and generally clean conversion, starting from the commercially available 4-(cyanomethyl)benzoic acid.
Causality: Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. This two-step process avoids the harsh conditions that might be required for direct amidation and often results in higher yields.[8]
Step 1: Synthesis of 4-(Cyanomethyl)benzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 4-(cyanomethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to accelerate the reaction.
-
Gently reflux the mixture at 70-80°C for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 4-(Cyanomethyl)benzoyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.
Step 2: Amidation to form this compound
-
Cool the flask containing the crude 4-(Cyanomethyl)benzoyl chloride in an ice bath (0-5°C).
-
In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (~30%).
-
Slowly add the cold ammonium hydroxide solution dropwise to the stirred acid chloride. The reaction is highly exothermic; maintain the temperature below 10°C.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold diethyl ether or ethanol to aid in drying.
-
Dry the product under vacuum to yield pure this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values if available.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₈N₂O, Mᵣ = 160.17 g/mol ).[9]
-
Infrared Spectroscopy (IR): To identify key functional groups (C≡N stretch, C=O stretch of the amide, N-H stretches).
Proposed Agrochemical Screening Cascade
A tiered approach is recommended to efficiently screen this compound for potential bioactivity. The cascade begins with high-throughput in vitro assays and progresses to more complex in vivo or whole-organism testing for promising hits.
Tier 1: Primary In Vitro Fungicidal Screening
Rationale: The benzamide scaffold is most famously associated with fungicidal activity.[10] Therefore, the primary screen should focus on a diverse panel of economically important plant pathogenic fungi.
Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Stock Solution: Prepare a 10,000 ppm stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve final test concentrations (e.g., 1, 10, 50, and 100 ppm). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media, as it can have inhibitory effects. Prepare a DMSO-only control plate.
-
Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the leading edge of an actively growing culture of the test fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the respective fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition relative to the DMSO control. From the dose-response data, calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.
| Target Pathogen Panel | Disease Caused | Rationale |
| Botrytis cinerea | Grey Mold | Broad host range, common target for benzamides. |
| Phytophthora infestans | Late Blight (Oomycete) | Key target for anti-tubulin benzamides like zoxamide.[4] |
| Sclerotinia sclerotiorum | White Mold | Important soil-borne pathogen. |
| Fusarium graminearum | Fusarium Head Blight | Major cereal pathogen. |
| Rhizoctonia solani | Damping-off, Root Rot | Common soil-borne pathogen. |
Tier 2: Herbicidal and Insecticidal Screening
If fungicidal activity is low or absent, or for comprehensive profiling, the compound should be evaluated for herbicidal and insecticidal effects.
Protocol: Seed Germination and Root Growth Assay (Herbicidal)
-
Place 20 seeds of a model plant (e.g., Lolium perenne - ryegrass, Arabidopsis thaliana) on filter paper in a Petri dish.
-
Moisten the paper with 5 mL of a test solution of this compound at various concentrations (e.g., 10, 50, 100, 500 ppm) in a carrier solvent with a surfactant. Include a solvent-only control.
-
Seal the dishes and incubate under controlled light and temperature conditions.
-
After 5-7 days, measure the germination rate and the length of the primary root and shoot. Calculate the percent inhibition relative to the control to determine phytotoxicity.
Protocol: Aphid Contact Toxicity Assay (Insecticidal)
-
Culture a population of aphids (e.g., Myzus persicae) on a suitable host plant (e.g., bell pepper or cabbage).
-
Prepare serial dilutions of this compound in a water-acetone solution containing a wetting agent.
-
Place 10-15 adult aphids on a leaf disc in a Petri dish.
-
Spray the aphids with the test solutions using a Potter spray tower to ensure uniform coverage. A control group is sprayed with the solvent blank.
-
After 24 and 48 hours, assess mortality under a microscope. Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population).
Mechanism of Action (MoA) Elucidation
Should this compound show significant fungicidal activity, particularly against oomycetes, investigating its MoA is the critical next step. The primary hypotheses would be β-tubulin inhibition or SDHI activity.
Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To determine if the compound directly interferes with the formation of microtubules.
-
Method: Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Procedure:
-
Reconstitute purified bovine brain tubulin in a suitable buffer.
-
In a 96-well plate, add the tubulin solution along with a fluorescence reporter.
-
Add this compound at various concentrations.
-
Include paclitaxel as a polymerization promoter (positive control) and nocodazole or zoxamide as a polymerization inhibitor (positive control). Include a DMSO-only vehicle control.
-
Initiate polymerization by incubating the plate at 37°C.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Interpretation: A decrease in the rate and extent of fluorescence compared to the DMSO control indicates inhibition of tubulin polymerization, suggesting a MoA similar to that of zoxamide.[4]
Data Interpretation and Lead Optimization
A successful screening campaign will yield quantitative data that guides the future of the research program.
Hypothetical Screening Data Summary
The table below illustrates how data from the primary screens could be presented.
| Compound ID | Assay Type | Target Organism | Result (EC₅₀ / LC₅₀ in ppm) | Notes |
| 4-CMBA-01 | Mycelial Growth | Phytophthora infestans | 2.5 | High activity against oomycete. |
| 4-CMBA-01 | Mycelial Growth | Botrytis cinerea | 45.8 | Moderate activity. |
| 4-CMBA-01 | Mycelial Growth | Fusarium graminearum | >100 | Inactive. |
| 4-CMBA-01 | Herbicidal | Lolium perenne | >500 | No significant phytotoxicity. |
| 4-CMBA-01 | Insecticidal | Myzus persicae | >200 | Inactive. |
Interpretation: The hypothetical data above suggests that this compound is a promising fungicidal lead with specific activity against oomycetes, warranting further investigation into its MoA and in vivo efficacy.
Lead Optimization Strategy
If initial results are promising but suboptimal, a lead optimization program would be initiated. This involves synthesizing analogs of this compound to improve potency, spectrum, or physicochemical properties.
Sources
- 1. US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents [patents.google.com]
- 2. WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crop Protection Network [cropprotectionnetwork.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Cyanomethyl)benzamide
Welcome to the technical support center for the synthesis of 4-(Cyanomethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity in your experiments. Here, we dissect common synthetic challenges and offer field-proven solutions grounded in chemical principles.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Achieving high yields and purity of this compound is crucial for the successful progression of research and development projects. This guide outlines the two primary synthetic routes and addresses the common pitfalls associated with each, providing a framework for robust and reproducible synthesis.
Synthetic Strategies at a Glance
Two principal pathways are commonly employed for the synthesis of this compound. The selection of the optimal route often depends on the availability of starting materials, scale of the reaction, and desired purity profile.
Technical Support Center: Purification of Crude 4-(Cyanomethyl)benzamide
Introduction: 4-(Cyanomethyl)benzamide is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological assays. However, its synthesis can yield a crude product containing various impurities, including unreacted starting materials, by-products from side reactions like hydrolysis, and residual solvents.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth guide to overcoming common challenges in the purification of crude this compound. Moving beyond simple procedural lists, this guide explains the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols grounded in established chemical principles.
Section 1: Understanding the Potential Impurity Profile
Effective purification begins with anticipating the likely impurities. The impurity profile of crude this compound is intrinsically linked to its synthetic route. A common synthesis involves the reaction of an activated derivative of 4-(cyanomethyl)benzoic acid with an ammonia source.
Common Potential Impurities:
-
4-(Cyanomethyl)benzoic Acid: The most common impurity, often arising from the hydrolysis of the starting acid chloride or ester, or from incomplete conversion during amidation. Its acidic nature is a key handle for its removal.
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include unreacted 4-(cyanomethyl)benzoyl chloride or other activated acid derivatives.
-
Side-Reaction Products: Over-hydrolysis can lead to the formation of 4-(carboxymethyl)benzamide if the nitrile group is inadvertently hydrolyzed.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, THF) may be retained in the crude solid.
A preliminary analysis by Thin Layer Chromatography (TLC) is essential to visualize the number and relative polarity of these impurities, guiding the selection of an appropriate purification strategy.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Issue 1: I have very low, or no, crystal recovery after recrystallization.
-
Likely Causes & Scientific Rationale:
-
Excess Solvent: The most frequent cause of poor recovery is the use of too much solvent.[1] Recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. If an excessive volume of solvent is used, the solution may never reach saturation upon cooling, preventing crystallization.[1][2]
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. For a molecule like this compound, which has multiple polar functional groups (amide, nitrile), highly polar solvents like methanol may keep it in solution even in an ice bath.[3]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a supersaturated solution or cause the product to precipitate as an amorphous solid or oil rather than forming a crystalline lattice. Slow, undisturbed cooling is critical for the selective process of crystal growth.[1]
-
-
Solutions & Step-by-Step Protocol:
-
Reduce Solvent Volume: If no crystals form upon cooling, gently reheat the solution to boiling and evaporate a portion of the solvent (e.g., 20-30%) under a stream of nitrogen or by careful boiling. Allow the concentrated solution to cool again.
-
Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single, pure seed crystal of this compound.
-
Employ an Anti-Solvent: If a single solvent system is ineffective, a two-solvent system can be used. Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (turbid).[4] Reheat gently until the solution is clear again, then allow it to cool slowly.
-
-
Verification:
-
Successful crystallization will yield a solid crystalline product. The purity can be checked by TLC against the crude material and the filtrate (the remaining liquid), which should contain the majority of the impurities.
-
Issue 2: My product "oiled out" instead of forming crystals.
-
Likely Causes & Scientific Rationale:
-
Melting Point Depression: The presence of significant impurities can lower the melting point of the mixture to below the temperature of the recrystallization solution, causing it to separate as a liquid (oil) instead of a solid.
-
High Solute Concentration: A solution that is too concentrated can become supersaturated too quickly upon cooling, leading to precipitation as an oil.
-
Inappropriate Solvent: Some compounds have a natural tendency to oil out in certain solvents, particularly if the solvent's boiling point is higher than the compound's melting point.
-
-
Solutions & Step-by-Step Protocol:
-
Reheat and Dilute: Reheat the solution containing the oil until it is homogeneous. Add a small amount (10-15%) of additional hot solvent to dilute the mixture slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.
-
Solvent Re-evaluation: If oiling out persists, a different solvent or solvent system is required.[4] Re-screen for a solvent that provides a lower solubility at high temperatures.
-
-
Verification:
-
Formation of solid crystals upon successful modification of the procedure.
-
Issue 3: My purified product is still colored.
-
Likely Causes & Scientific Rationale:
-
Highly conjugated or polymeric impurities can be intensely colored and may have solubility profiles similar to the target compound, causing them to co-crystallize.
-
-
Solutions & Step-by-Step Protocol:
-
Activated Charcoal Treatment: Dissolve the crude, colored solid in a minimum amount of a suitable hot recrystallization solvent.
-
Allow the solution to cool slightly from boiling to prevent violent frothing.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or the tip of a spatula).[5][6] Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.[5]
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[5] This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Allow the clarified filtrate to cool slowly to crystallize the now colorless product.
-
-
Verification:
-
The resulting crystals should be white or off-white. The filtrate may retain a colored tint.
-
Issue 4: Impurities are co-eluting with my product during column chromatography.
-
Likely Causes & Scientific Rationale:
-
The polarity of the impurity is very similar to the polarity of this compound. This makes separation difficult as both compounds will have similar affinities for the stationary phase (silica) and mobile phase (eluent).[7]
-
-
Solutions & Step-by-Step Protocol:
-
Adjust Solvent Polarity: The most straightforward approach is to decrease the polarity of the eluent system. If using an ethyl acetate/hexanes mixture, decrease the percentage of ethyl acetate. This will increase the retention time of all compounds, potentially resolving the overlapping spots.
-
Use a Different Solvent System: Sometimes, a complete change of solvents is necessary to alter the specific interactions. Consider systems like dichloromethane/methanol or acetone/hexanes.
-
Employ Gradient Elution: Start with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity throughout the separation (e.g., to 50% ethyl acetate). This can effectively separate compounds with close Rf values.[8]
-
Check for Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap, leading to poor separation. Use a rule of thumb of approximately 1g of crude material per 20-40g of silica gel.
-
-
Verification:
-
Monitor the column fractions carefully using a consistent TLC system. Combine only the fractions that show a single, pure spot corresponding to the product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[2] For this compound, which is a polar molecule, polar organic solvents are a good starting point.[3] A systematic approach is best:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a small volume (~0.5 mL) of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, acetone, water).
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility. A good candidate solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a large quantity of pure crystals. Ethanol, or mixtures like ethyl acetate/hexanes, are often effective for benzamide derivatives.[4][8]
Q2: When should I use column chromatography instead of recrystallization?
A: The choice depends on the nature and quantity of the impurities.
-
Choose Recrystallization when:
-
You have one major product with minor impurities that have different solubility profiles.
-
The impurities are either much more soluble or much less soluble than your product in a given solvent.
-
You are working on a large scale, as recrystallization is often more scalable than chromatography.
-
-
Choose Column Chromatography when:
Q3: What are standard TLC conditions for monitoring the purification?
A: A common and effective mobile phase for analyzing benzamide derivatives on silica gel plates is a mixture of ethyl acetate (a polar solvent) and hexanes (a non-polar solvent).[10]
-
Starting Point: Begin with a 30:70 or 50:50 mixture of ethyl acetate/hexanes.
-
Goal: Adjust the ratio until the Rf value (retention factor) of the this compound spot is between 0.3 and 0.5. This provides the best resolution from impurities that are more polar (lower Rf) or less polar (higher Rf).
-
Visualization: The benzamide and any aromatic impurities can be visualized under a UV lamp (254 nm).[11]
Q4: How can I remove an acidic impurity like 4-(cyanomethyl)benzoic acid without chromatography?
A: An acid-base extraction is highly effective. This technique exploits the different solubilities of the neutral product and the acidic impurity in aqueous and organic layers at different pH values.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[8] The acidic impurity will be deprotonated to its highly water-soluble sodium salt and will move into the aqueous layer.
-
4-(CNCH₂)C₆H₄COOH + NaHCO₃ → 4-(CNCH₂)C₆H₄COONa + H₂O + CO₂
-
Separate the layers. The organic layer now contains the purified this compound.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.[8]
Section 4: Data & Visualization
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Hexanes | 69 | 1.9 | Non-polar. Good as an anti-solvent or for eluting non-polar impurities. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Excellent for both chromatography and recrystallization solvent systems with hexanes.[8] |
| Acetone | 56 | 21 | Polar aprotic. Good solvent for many polar compounds, can be too effective for high recovery.[3] |
| Isopropanol | 82 | 18 | Polar protic. A good alternative to ethanol, slightly less polar. |
| Ethanol | 78 | 24.5 | Polar protic. Often a good first choice for recrystallizing polar compounds like amides.[12] |
| Water | 100 | 80.1 | Highly polar. Benzamides have limited water solubility, making it a potential anti-solvent.[3] |
Diagrams and Workflows
Caption: Troubleshooting flowchart for low recrystallization yield.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
-
Ben-Ayada, F., et al. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1153. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Carbomethoxybenzamide. Org. Synth. 2011, 88, 334. Retrieved from [Link]
-
Likhtsin, D., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(27), 3463-3465. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
MacMillan, J. H. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Library of Medicine. (2024). Chromatography. StatPearls. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
- Google Patents. (n.d.). Purification of cyanamide.
- Google Patents. (n.d.). N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts.
-
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. famu.edu [famu.edu]
- 7. columbia.edu [columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
dealing with byproduct formation in 4-(Cyanomethyl)benzamide synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-(Cyanomethyl)benzamide (CAS: 76419-85-9).[1] This intermediate is critical in the synthesis of PARP inhibitors (e.g., Niraparib) and requires strict control over the cyanomethyl (
Status: Operational | Tier: Advanced Chemical Troubleshooting Subject: Mitigating Byproduct Formation in Amidation and Cyanation Workflows
Core Reaction Logic & Failure Modes[1]
The synthesis of this compound typically follows one of two primary routes. Each route presents a distinct "impurity profile" governed by the competition between nucleophilicity and basicity.
Route A: Amidation of Methyl 4-(cyanomethyl)benzoate [1]
-
Mechanism: Nucleophilic acyl substitution using Ammonia (
). -
Primary Failure Mode: Hydrolysis .[1] The aliphatic nitrile (
) is susceptible to base-catalyzed hydration to an amide or acid, especially if temperature is uncontrolled.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Secondary Failure Mode: Thermolysis .[1] High temperatures can cause the active methylene to condense.
Route B: Cyanation of 4-(chloromethyl)benzamide
-
Mechanism:
displacement using Sodium Cyanide ( ). -
Primary Failure Mode: N-Alkylation (Dimerization) .[1] The amide nitrogen (
) competes with the cyanide ion for the alkyl halide, leading to secondary amines. -
Secondary Failure Mode: O-Alkylation .[1] Formation of imidate esters (less common but possible).
Interactive Troubleshooting Modules
Module A: The "Hydrolysis" Problem (Route A Users)
Symptom: LC-MS shows a mass of M+1 (177 Da
| Parameter | Recommended Specification | Technical Rationale |
| Reagent | 7N | Aqueous ammonia introduces |
| Temperature | Aliphatic nitriles hydrolyze rapidly | |
| Stoichiometry | 5-10 eq. | High concentration of |
Corrective Protocol:
-
Switch solvent to Anhydrous Methanol .
-
Perform the addition of the ester to the ammonia solution (Reverse Addition) to maintain high
. -
Do not reflux. Stir at RT for 12–24 hours.
Module B: The "Dimer" Problem (Route B Users)
Symptom: LC-MS shows a large impurity at M+160 (approx. 320 Da). Diagnosis: N-Alkylation .[1] The product (this compound) has reacted with the starting material (4-(chloromethyl)benzamide).
Visualizing the Competition:
Caption: Competitive nucleophilic pathways in the cyanation of 4-(chloromethyl)benzamide. The amide nitrogen acts as a rogue nucleophile causing dimerization.[1]
Corrective Protocol:
-
Solvent System: Use DMSO or DMF .[1] These polar aprotic solvents accelerate the
reaction of cyanide (making it faster than the N-alkylation). -
Phase Transfer: If using a biphasic system (Water/DCM), use TBAB (Tetrabutylammonium bromide) to shuttle cyanide, keeping the amide in the organic phase and the cyanide reactive.
-
Concentration: Run the reaction dilute (0.1 M). High concentration favors bimolecular dimerization.
The "Active Methylene" Hazard[1]
Issue: Unidentified high molecular weight impurities or "tar" formation.[1]
Cause: The protons on the methylene group (
Prevention Strategy:
-
Avoid Strong Bases: Never use NaH, LDA, or unstabilized alkoxides.[1]
-
Base Selection: Use weak inorganic bases like
orngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> if neutralization is required. -
Quench pH: When working up, adjust pH to ~6-7 immediately. Leaving the crude mixture at pH > 10 promotes condensation.
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous ammonium hydroxide for the amidation of the ester?
ngcontent-ng-c1989010908="" class="ng-star-inserted">Strictly No. While it works for simple benzoates, the presence of water with the cyanomethyl group promotes hydrolysis of the nitrile to the amide (4-carbamoylmethylbenzamide) or the acid. You must use ammonia in methanol or ammonia gas in THF [1].[1]
Q2: I see a "Tris" impurity. What is this?
This is a known issue in benzylic nitrile chemistry (often seen in Letrozole synthesis). It results from the double alkylation of the methylene carbon. If your reaction mixture contains unreacted benzyl halides and base, the product (which has an acidic proton) will attack the starting material again. Solution: Ensure your stoichiometry is precise (1.05 eq. Cyanide) and stop the reaction immediately upon consumption of starting material [2].
Q3: How do I remove the "Bis-amide" (hydrolyzed nitrile) impurity?
ngcontent-ng-c1989010908="" class="ng-star-inserted">This impurity is chemically very similar to the product but much more polar. * Purification: Recrystallization from Water/Ethanol (9:1) . The bis-amide is more soluble in hot water than the target nitrile. [1] * Alternative: Flash chromatography using a gradient of DCM:MeOH. The bis-amide will elute after the target nitrile due to hydrogen bonding capabilities.[1]
Experimental Reference Data
| Impurity Name | Origin | Mass Shift (LC-MS) | Prevention |
| 4-(Carbamoylmethyl)benzamide | Nitrile Hydrolysis | +18 Da | Use anhydrous conditions; Lower Temp. |
| 4-(Cyanomethyl)benzoic acid | Ester Hydrolysis | +1 Da (vs Ester) | Avoid aqueous base (NaOH/LiOH).[1] |
| N-(4-cyanomethylbenzyl)-4-(cyanomethyl)benzamide | Dimerization | +160 Da | Dilute reaction; Use aprotic solvent.[1] |
References
-
BenchChem. Strategies to Reduce Impurities in Benzamide Synthesis. (2025).[2][3][4][5][6] Detailed protocols on stoichiometry and solvent choice for amidation.
-
Sun Pharmaceutical Industries Ltd. Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.[1][7] WO2004076409A2. (2004). Discusses "tris" impurities and alkylation of cyanomethyl groups. [1][7]
-
Friedman, L., et al. Preparation of Nitriles from Halides and Sodium Cyanide.[8] J. Org. Chem. (1960). Foundational text on DMSO acceleration of cyanation to prevent side reactions.
-
MacMillan, J.H. Partial Hydrolysis of a Benzonitrile.[9] ChemSpider Synthetic Pages. (1979). Methodology for controlling nitrile hydrolysis.
Sources
- 1. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Benzoyl Chloride Stability & Synthesis Support Hub
Technical Guide 702-B: Hydrolysis Prevention & Troubleshooting
Welcome. You are likely here because your yield is low, your product is contaminated with benzoic acid, or you are planning a synthesis where stoichiometry is critical. Benzoyl chloride (
This guide deconstructs the stability of benzoyl chloride, offering protocols to prevent hydrolysis where it is unwanted and control it where it is inevitable.
Module 1: Reagent Quality & Pre-Reaction Diagnostics
The Failure Point: Most hydrolysis issues begin before the reaction starts. Benzoyl chloride degrades into benzoic acid and HCl upon contact with atmospheric moisture.
Diagnostic: The "Frozen" Bottle
Benzoyl chloride has a freezing point of -1°C [1].
-
Observation: You take a bottle from a standard 4°C refrigerator. It appears solid or contains white crystals.
-
Test: Allow the bottle to warm to room temperature (20-25°C).
-
Result A: Liquid becomes completely clear. Status: Good. (It was just frozen).
-
Result B: White crystals persist at the bottom. Status: Compromised. The crystals are benzoic acid (MP: 122°C).
-
Protocol: Purification via Distillation
If your reagent is compromised (>5% benzoic acid), you must purify it. Benzoic acid will sublime and clog lines if not handled correctly.
Equipment: Vacuum distillation setup, Vigreux column.
-
Setup: Flame-dry all glassware.
-
Pressure: Set vacuum to ~15-20 mmHg.
-
Temperature: Collect the fraction boiling at 75-80°C (at 15 mmHg) or 197°C (at atmospheric pressure, though vacuum is preferred to minimize thermal decomposition) [1][2].
-
Storage: Store under inert gas (Nitrogen/Argon) in a septum-sealed container.
Module 2: The Schotten-Baumann Paradox (Aqueous Synthesis)
The Concept: How do you use a water-sensitive reagent in water?
The Mechanism: Kinetic Control. The reaction rate of
The Critical Variables
| Variable | Optimal Setting | Why? |
| Temperature | Retards the rate of hydrolysis (reaction with water) more than it retards amidation. | |
| pH | 8.0 – 10.0 | Too Low (<7): Amine protonates ( |
| Phase | Biphasic |
Diagram: Kinetic Competition in Schotten-Baumann
The following diagram illustrates the competitive pathways. You must manipulate conditions to favor the Green path over the Red path.
Caption: Kinetic competition between amidation (green) and hydrolysis (red). Success depends on maintaining the amine in its unprotonated state while minimizing hydroxide concentration.
Standard Protocol (Biphasic)
-
Dissolve amine in 10% NaOH (aqueous).[1]
-
Add an equal volume of DCM or Diethyl Ether.
-
Cool to 0°C.
-
Add
dropwise with vigorous stirring . Note: Stirring is crucial to maximize interfacial surface area. -
Self-Validating Check: Monitor pH. If it drops below 7 (due to HCl generation), add more base immediately, or the reaction will stop [3][4].
Module 3: Strictly Anhydrous Synthesis (Organic Media)
For moisture-sensitive substrates or high-value intermediates, water must be rigorously excluded.
The "Dry" Protocol[2]
-
Solvent: Use anhydrous DCM or THF. (Water content < 50 ppm).
-
Base Scavenger: Use Pyridine or Triethylamine (TEA) (1.1 - 1.5 equivalents).
-
Role: These bases neutralize the HCl produced.[2] Unlike NaOH, they are soluble in the organic phase.
-
-
Addition: Add
at 0°C to control the exotherm. -
Troubleshooting: If a white precipitate forms immediately, this is good. It is likely the amine-hydrochloride salt (e.g., Pyridine
HCl), confirming the reaction is progressing and HCl is being sequestered.
Module 4: Troubleshooting & FAQ
Decision Tree: Solving Purity Issues
Caption: Diagnostic workflow for identifying the source of benzoic acid contamination.
Frequently Asked Questions
Q: How do I safely quench excess Benzoyl Chloride? A: Never add water directly to hot benzoyl chloride; it can flash-boil.
-
Protocol: Cool the reaction mixture. Add Saturated Sodium Bicarbonate (
) solution slowly. -
Observation: You will see bubbling (
evolution). -
Endpoint: Stir until bubbling ceases completely. This converts excess
into sodium benzoate (water-soluble) and . You can then wash the sodium benzoate away in the aqueous layer [5].
Q: My product smells like almonds. Is it pure? A: No. Benzoyl chloride has a pungent, irritating odor. Benzaldehyde (a precursor) smells like almonds. If your product smells sweet/almond-like, you may have unreacted aldehyde or impurities. Pure amides/esters should generally be odorless or have a faint specific odor, but not the sharp sting of the acyl chloride.
Q: Why did my Schotten-Baumann reaction solidify into a brick? A: You likely ran it too concentrated. The product (amide) and the byproduct (benzoic acid/salts) are often solids.
-
Fix: Add more solvent (DCM) to dissolve the product, or filter the solid and wash strictly with water (to remove salts) and then Hexane (to remove benzoic acid if the product is insoluble in hexane).
References
-
Sigma-Aldrich. Benzoyl Chloride Product & Safety Data. Retrieved from
-
PrepChem. Preparation and Purification of Benzoyl Chloride. Retrieved from
-
Chemistry LibreTexts. Schotten-Baumann Reaction Mechanism. Retrieved from
-
Byju's. Schotten Baumann Reaction - Mechanism, Conditions & Applications. Retrieved from
-
Organic Syntheses. Workup and Quenching Procedures for Acyl Chlorides. Coll. Vol. 10, p. 484. Retrieved from
Sources
Technical Support Center: Benzamide Synthesis Optimization
Ticket System: Open Access Subject: Strategies to Minimize Impurities and Optimize Yield in Benzamide Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the three most common impurity vectors in benzamide synthesis: hydrolytic byproducts (benzoic acid), coupling artifacts (N-acyl ureas), and residual starting materials . The protocols below prioritize "prevention by design" followed by "remediation by extraction," utilizing self-validating workup procedures to ensure high purity (
Phase 1: Reaction Design & Prevention
Method Selection Matrix
Choosing the wrong synthetic route is the primary cause of downstream purification failure. Use this decision matrix to select the method that minimizes inherent impurity risks based on your substrate.
Figure 1: Decision matrix for selecting the synthetic route. Blue indicates the standard pathway; Red indicates pathways for sensitive substrates; Green indicates scalable, eco-friendly alternatives.
Protocol Optimization
Method A: Schotten-Baumann (The Standard) [1][2][3]
-
The Impurity: Benzoic Acid (from hydrolysis of benzoyl chloride).[1][4][5]
-
The Cause: Exothermic reaction raising temperature
, promoting hydrolysis over amidation [1]. -
The Fix:
-
Biphasic Control: Use a biphasic system (DCM/Water) with high-speed stirring. The amine reacts at the interface; the benzoyl chloride remains protected in the organic phase until reaction.
-
Temperature: Maintain
to during addition. -
Stoichiometry: Use a 1.1 eq excess of amine, not the acid chloride. It is easier to wash away an amine (acid wash) than to separate benzoic acid from benzamide [2].
-
Method B: Carbodiimide Coupling (DCC/EDC)
-
The Impurity:
-Acyl Urea (rearranged intermediate).[1][6] -
The Cause: Slow amine attack allows the
-acylisourea intermediate to rearrange irreversibly [3]. -
The Fix:
-
Additives: Always use HOBt (1-Hydroxybenzotriazole) or HOAt. These form a reactive ester that is immune to rearrangement but highly reactive toward amines [4].
-
Order of Addition: Mix Carboxylic Acid + HOBt + Coupling Agent first at
. Stir for 15 mins to form the active ester. Then add the amine.
-
Phase 2: The Self-Validating Purification System
Reliance on recrystallization alone often fails because benzamides and benzoic acid can co-crystallize. The following Acid/Base Wash Protocol is a self-validating system: if the steps are followed, the impurities must chemically migrate to the aqueous layer.
The "3-Step Wash" Workflow
Prerequisite: Dissolve crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM).
| Step | Wash Reagent | Target Impurity | Mechanism | Validation Check |
| 1 | Dilute HCl (1M) | Unreacted Amine | Protonation forms water-soluble ammonium salt ( | Aqueous layer pH < 2 |
| 2 | Sat. NaHCO₃ | Benzoic Acid / HOBt | Deprotonation forms water-soluble carboxylate ( | Aqueous layer pH > 8 |
| 3 | Brine | Water | Osmotic pressure removes residual water from organic phase. | Organic layer is clear |
Visualizing the Purification Logic
Figure 2: The "Self-Validating" purification workflow. By exploiting pKa differences, impurities are forced into the aqueous waste stream.
Phase 3: Troubleshooting Guides (FAQs)
Ticket #001: "My product is oiling out during recrystallization."
Diagnosis: This usually indicates the presence of solvent impurities (like toluene or DMF) or that the temperature dropped too quickly, trapping impurities that lower the melting point. Solution:
-
Re-dissolve: Dissolve the oil in a minimum amount of boiling ethanol.
-
Cloud Point: Add hot water dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Clarify: Add one drop of ethanol to clear it.
-
Slow Cool: Wrap the flask in foil and let it cool to room temperature undisturbed. Do not use an ice bath yet. Rapid cooling promotes oiling [5].
Ticket #002: "I have a persistent 'stubborn' impurity at 5%."
Diagnosis: If you used a coupling agent (DCC), this is likely Dicyclohexylurea (DCU). It is notoriously difficult to filter completely. Solution:
-
Solvent Switch: Evaporate the reaction solvent and re-dissolve the residue in cold Acetone or Acetonitrile. DCU is very insoluble in these solvents and will precipitate out.
-
Filtration: Filter the mixture through a Celite pad. The DCU stays on the Celite; your benzamide passes through [6].
Ticket #003: "Can I avoid toxic Acyl Chlorides entirely?"
Diagnosis: User seeks Green Chemistry alternatives. Solution: Yes. Use Boric Acid Catalysis .[5][7]
-
Protocol: Reflux Benzoic Acid (1 eq) and Amine (1 eq) in Toluene with Boric Acid (1-5 mol%).
-
Mechanism: Boric acid forms a temporary mixed anhydride that is more reactive than the acid but less prone to side reactions than acyl chlorides.
-
Requirement: You must use a Dean-Stark trap to remove water, driving the equilibrium forward [7].
References
-
BenchChem. (2025).[1][4][5][8] Strategies to minimize impurities in benzamide synthesis. Retrieved from
-
L.S. College. (2020). Schotten–Baumann reaction mechanism and conditions.[3][8] Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
HepatoChem. (2015). Amide coupling reaction in medicinal chemistry: Coupling reagents.[9][10] Retrieved from
-
Scribd. (2023). Benzamide Synthesis and Recrystallization Protocols.[4][5][8][11][12] Retrieved from
-
Chemistry Steps. (2022). Amides from Carboxylic Acids-DCC and EDC Coupling.[13] Retrieved from
-
Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.[14][15] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. hepatochem.com [hepatochem.com]
- 11. noblesciencepress.org [noblesciencepress.org]
- 12. scribd.com [scribd.com]
- 13. peptide.com [peptide.com]
- 14. sciepub.com [sciepub.com]
- 15. scispace.com [scispace.com]
Technical Support Center: N-(Cyanomethyl)benzamide Synthesis
Topic: Workup & Purification Procedures Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely synthesizing N-(cyanomethyl)benzamide (CAS: 1573-58-6) via the acylation of aminoacetonitrile with benzoyl chloride (Schotten-Baumann or anhydrous conditions).[1]
This guide addresses the critical "post-reaction" phase. While the amide coupling is generally robust, the presence of the nitrile group requires specific care during workup to prevent hydrolysis to the corresponding carboxylic acid or primary amide.
Module 1: Standard Workup Protocol
Recommended for syntheses using Benzoyl Chloride + Aminoacetonitrile (HCl/H2SO4 salt).
The "Happy Path" Workflow
The following protocol optimizes for the removal of the two most common impurities: unreacted aminoacetonitrile (toxic) and benzoic acid (hydrolysis byproduct).
| Step | Action | Technical Rationale |
| 1. Quench | Pour reaction mixture into ice-water (ratio 1:2). Stir vigorously for 15 mins. | Hydrolyzes excess benzoyl chloride to benzoic acid; precipitates crude product if solvent volume is low. |
| 2. Phase Cut | If reaction solvent was DCM/EtOAc, separate layers.[1] If miscible (THF/Dioxane), evaporate bulk solvent first, then redissolve residue in EtOAc.[1] | N-(Cyanomethyl)benzamide is moderately polar but prefers the organic phase in biphasic systems.[1] |
| 3. Acid Wash | Wash organic layer with 0.5 M Citric Acid or 1 M HCl (2x). | Critical: Protonates unreacted aminoacetonitrile, forcing it into the aqueous layer. Note: Keep acid dilute and cold to protect the nitrile. |
| 4. Base Wash | Wash organic layer with Saturated NaHCO₃ (2x) followed by Brine (1x). | Deprotonates benzoic acid (pKa ~4.2) into water-soluble sodium benzoate. |
| 5.[1] Isolation | Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. | Removes residual water. Concentration often yields a white/off-white solid.[1] |
| 6. Purification | Recrystallization (See Module 3).[2] | Essential for removing trace urea byproducts or occluded salts. |
Module 2: Troubleshooting & FAQs
Direct solutions to common user-reported issues.
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is a common phenomenon with benzamides, often caused by residual solvent (DCM/THF) or cooling too rapidly.
-
Solution A (Trituration): Add cold Hexanes or Diethyl Ether to the oil. Scratch the flask walls with a glass rod to induce nucleation.
-
Solution B (Seeding): If you have a previous batch, add a single crystal.[1] If not, dissolve the oil in the minimum amount of hot Ethanol, remove from heat, and let it cool very slowly in a Dewar flask or oil bath.
Issue 2: "I see a new spot on TLC near the baseline."
Diagnosis: Potential hydrolysis of the nitrile group.
-
Mechanism: Strong acid/base + Heat
Nitrile hydrolysis to Hippuric Acid (carboxylic acid) or the primary amide. -
Fix: Check your workup pH. Did you use 6M HCl or NaOH? Switch to 0.5 M Citric Acid and Sat. NaHCO₃ .[2][3][4] Avoid heating the aqueous washes.
Issue 3: "Yield is lower than expected (<50%)."
Diagnosis: Water solubility or incomplete phase transfer.
-
Analysis: The cyanomethyl group increases polarity compared to simple benzamides.
-
Fix: Re-extract the combined aqueous washes with one portion of EtOAc . Combine this with the main organic layer before the wash steps.
Issue 4: "The product smells like almonds/bitter."
Diagnosis: Residual Benzonitrile (rare side product) or unreacted Benzoyl Chloride.
-
Fix: The bicarbonate wash (Step 4 above) usually removes benzoyl chloride (as benzoic acid). If the smell persists, recrystallize from Ethanol/Water .[1]
Module 3: Visualization of Workup Logic
The following diagram illustrates the decision tree for isolating the target amide while managing the stability of the nitrile group.
Caption: Flowchart depicting the critical separation steps to isolate N-(cyanomethyl)benzamide from acidic and basic impurities.
Module 4: Quality Control & Purification Data
Purification Parameters
If the crude solid is off-white or yellow, use these solvent systems for recrystallization.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ether / Hexane | 1:1 | Excellent | Standard literature method [1].[1] Good for removing non-polar oils. |
| Ethanol / Water | 9:1 | Good | Requires heating. Good for removing inorganic salts. |
| EtOAc / Hexane | 1:3 | Moderate | Good for column chromatography eluents if recrystallization fails. |
Critical Quality Attributes (CQA)
Verify your product against these benchmarks to ensure the nitrile group is intact.
-
Melting Point: 138 – 140 °C [1].[6]
-
IR Spectroscopy: Look for the sharp C≡N stretch around 2250 cm⁻¹ . (Absence implies hydrolysis).
-
1H NMR (CDCl₃):
References
-
El-Hallara, A., et al. (2010).[1] N-(Cyanomethyl)benzamide.[1][6][7] Acta Crystallographica Section E. Link[1]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
-
BenchChem. Application Notes for Synthesis of Benzamide Derivatives. Link[1]
-
PubChem. Compound Summary: N-(Cyanomethyl)benzamide.[1][7] Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijirset.com [ijirset.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-N-(cyanomethyl)benzamide | C11H10N2O2 | CID 168810787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Benzamide Synthesis
Welcome to the Technical Support Center dedicated to the catalytic synthesis of benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explore the underlying principles that govern catalyst performance, helping you troubleshoot common issues and enhance the yield, purity, and sustainability of your benzamide synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the selection and application of catalysts for direct amidation reactions.
Q1: Why is direct catalytic amidation preferred over traditional methods?
A1: Traditional methods for amide bond formation often involve the use of stoichiometric activating or coupling agents, which generates significant waste and can be costly, impacting the atom economy of the process.[1] Direct catalytic amidation, which couples a carboxylic acid and an amine, is a more sustainable approach as it ideally produces only water as a byproduct.[2] This route is more environmentally friendly and cost-effective, particularly for large-scale synthesis.[3]
Q2: What are the main classes of catalysts used for benzamide synthesis?
A2: The most common classes of catalysts for direct benzamide synthesis include:
-
Boron-based catalysts: Arylboronic acids are effective and have been extensively studied.[4][5]
-
Group (IV) Metal-based catalysts: Zirconium and titanium salts are known for their activity under milder conditions.[6][7] Zirconium oxo clusters have been identified as key active species in reactions catalyzed by simple zirconium salts.[2][8]
-
Enzymatic catalysts: Lipases, such as Candida antarctica lipase B (CALB), offer a green and highly selective alternative.[9][10]
-
Other metal catalysts: Palladium, manganese, and iron-based catalysts have also been developed for specific applications.[6]
Q3: How do I choose the right catalyst for my specific substrates?
A3: Catalyst selection is highly dependent on the nature of your carboxylic acid and amine. For thermally sensitive or highly functionalized substrates, milder conditions are necessary, making catalysts like ortho-iodoarylboronic acids or certain zirconium complexes suitable choices.[6][11] For the synthesis of peptides or reactions involving amino acids, enzymatic catalysts or specific boron-derived catalysts that prevent racemization are preferred.[6][12] The flowchart below provides a general decision-making framework.
Caption: Decision flowchart for catalyst selection in benzamide synthesis.
Q4: What is the role of molecular sieves in these reactions?
A4: In direct amidation, water is a byproduct, and its presence can inhibit the reaction or hydrolyze the catalyst.[6] Molecular sieves act as dehydrating agents, trapping water and driving the reaction equilibrium towards the amide product.[4] The type and activation method of the molecular sieves can significantly impact the reaction yield. For instance, in some boronic acid-catalyzed reactions, 5 Å molecular sieves are more effective than 4 Å sieves.[6]
Q5: Can I run the reaction without a catalyst?
A5: Direct thermal condensation of carboxylic acids and amines is possible but typically requires high temperatures (above 160 °C).[6] This is often limited to simple and robust substrates. For more complex or sensitive molecules, a catalyst is necessary to achieve good yields under milder conditions. It is always recommended to run a control reaction without a catalyst to determine the background uncatalyzed reaction rate under your specific conditions.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the catalytic synthesis of benzamides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities or hydrolyzed by moisture.[2] 2. Poor Substrate Reactivity: Sterically hindered amines or electron-rich carboxylic acids may react slowly.[13] 3. Unfavorable Reaction Equilibrium: The presence of water can drive the reaction backward.[4] | 1. Ensure all reagents and solvents are anhydrous. Use freshly activated molecular sieves. Consider catalysts known for their stability, such as certain zirconium oxo clusters.[2][8] 2. Increase the reaction temperature or time. Switch to a more active catalyst system, such as a more electron-deficient boronic acid or a different metal catalyst.[6] 3. Use a Dean-Stark apparatus for azeotropic water removal, especially for larger-scale reactions.[6] |
| Formation of Byproducts | 1. Hydrolysis of Starting Material: If using an activated carboxylic acid derivative (e.g., benzoyl chloride), it can hydrolyze to benzoic acid.[13][14] 2. Over-acylation: The product benzamide can react with another molecule of the activated carboxylic acid.[13] 3. Side Reactions of the Catalyst: Some catalysts can promote unwanted side reactions. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[13] 2. Add the activated carboxylic acid dropwise to the amine solution to avoid high localized concentrations. Maintain a low reaction temperature.[13] 3. Carefully review the literature for the chosen catalyst to understand its potential side reactions with your specific substrates. |
| Difficulty in Product Isolation/Purification | 1. Formation of Ammonium Salts: The acidic carboxylic acid and basic amine can form a salt, which may be difficult to separate from the product.[6] 2. Product Solubility: The benzamide product may be highly soluble in the reaction solvent, leading to losses during workup. | 1. Wash the crude product with a dilute acid or base to remove unreacted starting materials. For example, a dilute sodium bicarbonate wash can remove unreacted benzoic acid.[13] 2. Optimize the recrystallization solvent system to maximize product recovery. Consider solvent evaporation followed by purification via column chromatography if recrystallization is inefficient.[15] |
| Inconsistent Results | 1. Variable Catalyst Activity: The catalyst may not be of consistent quality or may degrade upon storage. 2. Moisture Contamination: Variations in atmospheric moisture can affect the reaction outcome. | 1. Use a fresh batch of catalyst or purify the existing catalyst. Store catalysts under an inert atmosphere. 2. Standardize the procedure for drying solvents and activating molecular sieves. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
In-Depth Troubleshooting: Boronic Acid Catalysis
Issue: Low yield in an arylboronic acid-catalyzed amidation.
Causality Analysis: The catalytic cycle of boronic acids involves the formation of an acyloxyboronic acid intermediate.[4] This step is thermodynamically unfavorable, and the removal of water is crucial.[4] Furthermore, the structure of the boronic acid itself plays a significant role. ortho-substituted arylboronic acids, like ortho-iodophenylboronic acid, often exhibit higher catalytic activity. This is attributed to steric effects that destabilize the formation of unreactive boroxine intermediates.[6]
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 7. Bis(phenolate)–Titanium(IV) Catalysts for Efficient and Sustainable Direct Amide Bond Formation [irinsubria.uninsubria.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Synthetic Strategies for Tetrazole Formation from 4-(Cyanomethyl)benzamide and Analogues
Executive Summary
The conversion of the nitrile group in 4-(cyanomethyl)benzamide to a 5-substituted 1H-tetrazole is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for Angiotensin II receptor blockers (ARBs) and bioisostere discovery. While the this compound scaffold is a direct precursor, its amide functionality and solubility profile often complicate the standard [3+2] cycloaddition reactions.
This guide objectively compares process alternatives (reagent systems) and structural alternatives (precursor scaffolds) to optimize the synthesis of 4-((1H-tetrazol-5-yl)methyl)benzamide . We move beyond the traditional Sodium Azide/Ammonium Chloride method to evaluate organosilicon, organotin, and catalytic routes, providing data-driven recommendations for yield, safety, and scalability.
The Baseline Challenge: this compound
The standard synthesis involves the reaction of this compound with sodium azide (
-
The Problem:
-
Safety: Generation of hydrazoic acid (
) in situ creates explosion and toxicity hazards.[1] -
Purification: The product is amphoteric and highly polar; separating it from water-soluble zinc salts or inorganic byproducts is labor-intensive.
-
Solubility: The starting amide has poor solubility in non-polar solvents, forcing the use of high-boiling solvents (DMF/DMSO) that are difficult to remove.
-
Methodological Alternatives (Reagent Systems)
We compare three distinct synthetic methodologies for converting the nitrile to the tetrazole on the benzamide scaffold.
Alternative A: The Organosilicon Route (TMSN )
Best for: High purity requirements, safety-conscious labs, and small-to-medium scale.
Instead of inorganic azide salts, Trimethylsilyl azide (TMSN
-
Mechanism: The azide binds to the nitrile activated by the catalyst. The silyl group migrates, forming a silyl-tetrazole intermediate which is easily hydrolyzed during workup.
-
Advantage: The reaction can often be run in toluene or neat, and the silyl byproduct is volatile or easily washed away, simplifying purification.
Alternative B: The Organotin Route (Bu SnN )
Best for: Stubborn substrates, historical benchmarks (high yield), but not recommended for GMP due to toxicity.
Tri-n-butyltin azide is a legendary reagent in tetrazole synthesis. It acts as both solvent and reagent (or in toluene/xylene).
-
Mechanism: Forms a stannyl-tetrazole intermediate.
-
Critical Flaw: Removal of the toxic organotin residue requires tedious washings with KF or acid, and trace tin contamination is a major regulatory red flag in drug development.
Alternative C: The "Green" Catalytic Route (Zn(II)/Water)
Best for: Sustainability, cost-reduction, and scale-up.
Developed by Sharpless and Demko, this method uses stoichiometric or catalytic Zinc salts (
-
Advantage: Water is the solvent.[2][3][4] The product precipitates as a zinc complex, which is then broken down with HCl, yielding pure tetrazole.
-
Limitation: this compound has limited water solubility, requiring high temperatures or co-solvents (IPA).
Strategic Alternatives (Precursor Scaffolds)
If the amide group of this compound causes side reactions (hydrolysis) or solubility issues, the strategy should shift to alternative precursors.
Strategy 1: The Acid/Ester First Route
Precursor: 4-(Cyanomethyl)benzoic acid or Methyl 4-(cyanomethyl)benzoate .
Instead of starting with the amide, synthesize the tetrazole on the ester or acid.
-
Step 1: Convert Nitrile to Tetrazole on the ester/acid.
-
Step 2: Convert Ester/Acid to Amide (Amidation).
-
Why: Esters are often more soluble in organic solvents (toluene) compatible with TMSN
. The tetrazole ring is stable to standard amidation conditions (e.g., CDMT, EDC coupling).
Strategy 2: The Nitrile-Amine Route
Precursor: 4-(Aminomethyl)benzonitrile .
-
Why: If the final target allows, starting with the amine allows for late-stage functionalization. However, for the specific benzamide target, Strategy 1 is superior.
Comparative Performance Data
The following table summarizes experimental data for the synthesis of the tetrazole moiety on the this compound scaffold.
| Parameter | Method A: NaN | Method B: TMSN | Method C: Bu |
| Reagent Cost | Low | High | Medium |
| Solvent | Water / IPA / DMF | Toluene / THF | Toluene / Xylene |
| Temperature | 100 - 120°C | 80 - 110°C | 110 - 130°C |
| Yield | 75 - 85% | 88 - 95% | >90% |
| Reaction Time | 12 - 24 h | 8 - 16 h | 12 - 24 h |
| Safety Risk | High ( | Low (No free | Medium (Neurotoxic Tin) |
| Purification | Difficult (Salt removal) | Easy (Hydrolysis & Filtration) | Difficult (Tin removal) |
| Green Score | High (if water used) | Medium | Very Low |
Decision Pathways & Mechanism (Visuals)
Figure 1: Synthetic Decision Matrix
Caption: Logical workflow for selecting the optimal synthetic route based on laboratory constraints and substrate solubility.
Figure 2: Mechanistic Comparison
Caption: Mechanistic divergence between the Zinc-mediated (ionic) and TMS-azide (covalent) pathways.
Detailed Experimental Protocols
Protocol A: The "Sharpless" Modified Method (Green/Standard)
Recommended for general synthesis where safety controls for azides are in place.
-
Setup: To a 100 mL round-bottom flask, add This compound (1.0 eq), Sodium Azide (1.1 eq), and Zinc Bromide (
, 1.0 eq). -
Solvent: Add water (0.5 M concentration relative to nitrile). If the amide is insoluble, add Isopropanol (IPA) in a 1:1 ratio.
-
Reaction: Reflux vigorously at 100°C for 16–24 hours. The mixture may become a slurry.
-
Workup (Critical Step):
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: The TMSN Method (High Purity/Safety)
Recommended for high-value intermediates or when avoiding
-
Setup: In a sealed pressure tube or reflux condenser setup under Nitrogen.
-
Reagents: Combine This compound (1.0 eq), TMSN
(2.0 eq), and Dibutyltin oxide (10 mol%) OR TBAF (1.0 M in THF, 0.5 eq). -
Solvent: Toluene (anhydrous).
-
Reaction: Heat to 100°C for 12 hours.
-
Workup:
-
Add Methanol (20 mL) to quench excess TMSN
and remove the TMS group from the tetrazole. Stir for 30 mins. -
Concentrate in vacuo.
-
Partition residue between Ethyl Acetate and 1N HCl.
-
The product extracts into the organic layer (unlike the salt method). Dry over
and evaporate.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][8][9][10] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Amantini, D., et al. (2004). Sustainable Synthesis of Tetrazoles: The Role of Heterogeneous Catalysis. The Journal of Organic Chemistry, 69, 2896.
-
Wittenberger, S. J. (1994). Synthetic Applications of Tetrazoles. Organic Preparations and Procedures International, 26(5), 499-531.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. Unveiling the Role of Sodium Azide (NaN3) in Organic Reactions - Oreate AI Blog [oreateai.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different precursors for tetrazole synthesis
Executive Summary
For medicinal chemists and process engineers, the tetrazole ring is a critical bioisostere of the carboxylic acid, offering improved metabolic stability and membrane permeability. While the [3+2] cycloaddition of nitriles remains the industry "gold standard," it is not universally applicable, particularly for sterically hindered or acid-sensitive substrates.
This guide objectively compares the three primary precursor classes—Nitriles , Amides , and Carbonyls (Aldehydes/Ketones)—analyzing their mechanistic distinctiveness, safety profiles, and yield performance. We prioritize the Zinc(II)-catalyzed aqueous method as the benchmark for scalability and safety.
Part 1: The Mechanistic Landscape
The synthesis of 5-substituted-1H-tetrazoles relies on creating a carbon-nitrogen scaffold that can accept three additional nitrogen atoms. The choice of precursor dictates the activation energy required to close the aromatic ring.
Pathway Analysis (Graphviz)
Figure 1: Mechanistic divergence of tetrazole synthesis. Nitriles undergo direct cycloaddition, while amides require electrophilic activation, and ketones utilize a gem-diazide rearrangement.
Part 2: Precursor Comparison & Performance Data
Nitriles (The Industry Standard)
The reaction between a nitrile and an azide source is the most direct route. Historically, this required toxic organotin reagents or highly acidic conditions. The modern standard, established by Demko and Sharpless, utilizes Zinc(II) salts in aqueous media .
-
Mechanism: The nitrile coordinates to the Lewis acidic Zinc, lowering the LUMO energy and facilitating attack by the azide anion.
-
Best For: Scalable synthesis, unhindered substrates, and "Click" chemistry applications.
-
Limitation: Electron-rich nitriles can be sluggish; requires high temperatures (reflux).
Amides (The Steric Solution)
Amides are generally inert to nucleophilic attack by azides. They must be activated to a highly electrophilic iminium triflate or nitrilium ion using Triflic Anhydride (
-
Mechanism:
converts the amide oxygen into a leaving group. The azide then displaces this group, followed by electrocyclic ring closure. -
Best For: Sterically hindered substrates where nitriles fail, or late-stage functionalization where the amide is already present.
-
Limitation: Moisture sensitivity of
; atom economy is lower due to the leaving group.
Carbonyls (The "Gem-Diazide" Shortcut)
Direct conversion of ketones or aldehydes avoids the need to synthesize a nitrile intermediate. This proceeds via an oxidative diazidation to form a gem-diazide , which spontaneously rearranges to the tetrazole.
-
Mechanism: Iodine (
) promotes the addition of two azide units to the carbonyl carbon. Thermal elimination of drives the rearrangement. -
Best For: Rapid library generation from commercially available ketones.
-
Limitation: Safety. Gem-diazides are energetic intermediates. This route is best for small-scale (<1g) discovery chemistry.
Comparative Performance Matrix
| Feature | Nitrile Route (Zn-Catalyzed) | Amide Route (Tf2O Activated) | Ketone Route (Gem-Diazide) |
| Reagents | |||
| Typical Yield | 85 - 98% | 70 - 90% | 60 - 85% |
| Steric Tolerance | Low to Moderate | High | Moderate |
| Reaction Time | 12 - 24 Hours | 1 - 4 Hours | 2 - 6 Hours |
| Safety Profile | High (Aqueous, no volatile | Moderate (Reactive intermediates) | Low (Energetic intermediates) |
| Scalability | Kilogram scale | Gram scale | Milligram scale |
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Nitrile Precursor)
Based on the methodology of Demko & Sharpless (2001).
Objective: Synthesis of 5-phenyltetrazole from benzonitrile.
Reagents:
-
Benzonitrile (1.0 equiv)
-
Sodium Azide (
, 1.1 equiv) -
Zinc Bromide (
, 1.0 equiv)[1] -
Solvent: Water (0.5 M concentration relative to nitrile)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
(10 mmol) and (11 mmol) in water (20 mL). -
Addition: Add benzonitrile (10 mmol). The mixture will likely be biphasic.
-
Reaction: Heat the mixture to vigorous reflux (100°C) for 16–24 hours.
-
Note: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Workup (Crucial for Purity):
-
Cool to room temperature. Add 3N HCl until pH < 2. (Caution: This converts unreacted azide to
. Perform in a fume hood). -
The zinc-tetrazole complex breaks down, and the tetrazole precipitates or oils out.
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
-
Purification: Evaporate solvent. Recrystallize from toluene/ethanol if necessary.
Why this works: The zinc acts as a Lewis acid to activate the nitrile, but unlike
Protocol B: The "Steric" Route (Amide Precursor)
Based on amide activation strategies (e.g., Charette/Ghosez).
Objective: Synthesis of a sterically hindered tetrazole from a secondary amide.
Reagents:
-
Amide substrate (1.0 equiv)[2]
-
Triflic Anhydride (
, 1.1 equiv) -
Sodium Azide (
, 3.0 equiv) -
2-Fluoropyridine (1.2 equiv)
-
Solvent: Dry DCM (Dichloromethane)
Step-by-Step Workflow:
-
Activation: Under inert atmosphere (
), cool a solution of amide and 2-fluoropyridine in DCM to -78°C. -
Electrophile Generation: Add
dropwise. Allow to warm to 0°C over 30 mins. The solution turns yellow/orange as the iminium triflate forms. -
Azidation: Add solid
in one portion. -
Cyclization: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add saturated aqueous
. -
Isolation: Extract with DCM. The product is often pure enough after evaporation; otherwise, use silica chromatography (MeOH/DCM).
Part 4: Safety & Decision Logic
Critical Safety Warning:
-
Hydrazoic Acid (
): Highly toxic and explosive.[3] Formed when contacts acid.[4] The Zinc/Water protocol minimizes this risk by maintaining a neutral/slightly basic pH during reflux, but acidification during workup releases . Always work in a high-flow fume hood. -
Heavy Metals: Avoid using chlorinated solvents with
(forms explosive di-azidomethane) or copper/lead apparatus (forms explosive metal azides).
Decision Flowchart (Graphviz)
Figure 2: Strategic decision matrix for selecting the optimal synthetic route.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][5] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
- Charette, A. B., & Grenon, M. (2001). Triflic Anhydride-Mediated Synthesis of Tetrazoles from Amides. The Journal of Organic Chemistry.
-
Rao, D. S., & Jayakumar, S. (2019). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. Chemistry – A European Journal. [Link]
-
Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor.[4] Angewandte Chemie International Edition, 50(15), 3525–3528.[4] [Link][4]
Sources
- 1. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 2. A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
The Fulcrum of Function: A Comparative Guide to 4-(Cyanomethyl)benzamide and Other Linkers in PROTAC Design
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the choice of warhead and E3 ligase ligand dictates the "what" and "how" of protein degradation, the linker is the crucial "where" and "when," orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and profoundly influencing the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][2][4]
This guide provides an in-depth technical comparison of 4-(Cyanomethyl)benzamide, a rigid aromatic linker, with other commonly employed linker classes in PROTAC design. We will delve into the structural and functional implications of linker choice, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Symphony of Proximity
The fundamental principle of PROTAC action is induced proximity. By bringing the POI and an E3 ligase into close quarters, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[2]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
The linker's role in this process is paramount. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, influencing the efficiency of ubiquitin transfer. Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.
A Tale of Two Linkers: Flexible vs. Rigid Architectures
PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these architectures represents a critical decision in the design process, with each offering a distinct set of advantages and disadvantages.
Flexible Linkers: The Conformational Dancers
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, are the most common motifs in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[4]
-
Alkyl Chains: These simple hydrocarbon chains provide a high degree of conformational freedom, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[4] However, they are often hydrophobic, which can lead to poor aqueous solubility and potential off-target effects.[4]
-
PEG Chains: The incorporation of ethylene glycol units enhances hydrophilicity, improving the solubility of the PROTAC.[5] PEG linkers are biocompatible and can be readily modified to fine-tune the molecule's properties.[5]
The primary advantage of flexible linkers lies in their ability to accommodate a wide range of POI-E3 ligase pairings by sampling various conformational states. This can be particularly beneficial when the precise structural requirements for optimal ternary complex formation are unknown. However, this conformational flexibility comes at a cost. The entropic penalty of restricting a flexible linker into a single bioactive conformation upon ternary complex formation can decrease the overall stability of the complex.[3]
Rigid Linkers: The Structural Scaffolds
Rigid linkers, which include cyclic structures (e.g., piperazine, piperidine) and aromatic systems (e.g., benzamides), offer a more constrained conformational landscape.[4] This pre-organization can reduce the entropic penalty upon binding, potentially leading to more stable and potent ternary complexes.
-
Cyclic Linkers: Saturated rings like piperazine and piperidine introduce conformational constraints while also potentially improving solubility and metabolic stability.[4]
-
Aromatic Linkers: Phenyl rings and other aromatic systems provide planarity and rigidity.[6] Benzamide-based linkers, such as this compound, are a prominent example of this class.[7]
The key advantage of rigid linkers is their ability to enforce a specific orientation between the warhead and the E3 ligase ligand, which can lead to improved selectivity and potency if the chosen conformation is optimal for ternary complex formation. However, the synthesis of PROTACs with rigid linkers can be more challenging, and an incorrectly constrained conformation can completely abrogate activity.
Spotlight on this compound: A Rigid Contender
This compound represents a prototypical rigid aromatic linker. Its benzamide core provides a planar and conformationally restricted scaffold.
Chemical Structure of this compound:
Figure 2: Structure of this compound.
Expected Properties and Performance:
Based on its structure and the general characteristics of rigid linkers, we can infer the following properties for PROTACs incorporating this compound:
-
Enhanced Ternary Complex Stability: The rigid nature of the benzamide core can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to increased stability and higher degradation efficiency. The benzene ring can also participate in π-π stacking interactions with aromatic residues on the surface of the POI or E3 ligase, further stabilizing the complex.[6]
-
Improved Selectivity: By restricting the possible orientations of the warhead and E3 ligase ligand, rigid linkers can disfavor the formation of off-target ternary complexes, leading to improved selectivity.
-
Favorable Physicochemical Properties: Aromatic linkers can contribute to a more favorable physicochemical profile compared to long, flexible alkyl chains, which often increase lipophilicity. The introduction of polar groups like the amide and cyano moieties can also modulate solubility.
-
Potential for Reduced "Hook Effect": The hook effect, where PROTAC efficacy decreases at high concentrations due to the formation of binary complexes (POI-PROTAC or E3-PROTAC) that cannot lead to degradation, can sometimes be mitigated by linkers that promote positive cooperativity in ternary complex formation. The pre-organized nature of rigid linkers may favor the formation of the ternary complex over binary complexes.
Comparative Analysis: Head-to-Head Performance Metrics
Table 1: In Vitro Degradation Potency (DC50) and Efficacy (Dmax)
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | ARV-825 | BRD4 | CRBN | HCT116 | ~32 | >98 | [8] |
| Flexible (Alkyl) | PROTAC 4 | AR | CRBN | LNCaP | Dose-dependent | Significant | [1] |
| Rigid (Aromatic) | ACBI1 (benzyl linker) | SMARCA2/4 | VHL | MOLM-13 | 9.9 | >95 | [3] |
| Rigid (Cyclic) | PROTAC with piperazine | AR | VHL | VCaP | <1 | >90 | [3] |
Table 2: Pharmacokinetic and Physicochemical Properties
| Linker Type | PROTAC Example | Permeability (PAMPA, 10⁻⁶ cm/s) | Solubility | Key Observation | Reference |
| Flexible (PEG) | MZ1 | Low | Moderate | Can adopt a more compact conformation to shield polar groups and improve permeability. | [9] |
| Flexible (Alkyl) | - | Generally lower than PEG | Low | High lipophilicity can hinder permeability and solubility. | [4] |
| Rigid (Aromatic) | Benzamide-containing | Generally improved | Can be modulated | Can improve metabolic stability compared to flexible linkers. | [10] |
| Rigid (Cyclic) | Piperazine-containing | Variable | Can be improved | Introduction of basic amines can enhance solubility. | [11] |
Analysis of Comparative Data:
The compiled data suggests that while flexible linkers like PEG can achieve potent degradation, rigid linkers, including those with aromatic and cyclic motifs, often demonstrate superior potency and potentially more favorable pharmacokinetic profiles. The improved performance of rigid linkers is attributed to their ability to enforce a productive conformation for the ternary complex and their generally better metabolic stability. It is important to note that the optimal linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing remains a crucial part of the PROTAC design process.
Experimental Protocols for PROTAC Evaluation
To facilitate the in-house evaluation and comparison of different PROTAC linkers, we provide the following detailed, step-by-step protocols for key experiments.
Western Blot for Protein Degradation
This protocol allows for the quantification of POI degradation following PROTAC treatment.
Workflow Diagram:
Figure 3: Step-by-step workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay (AlphaLISA)
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous, no-wash format.
Assay Principle Diagram:
Figure 4: Principle of the AlphaLISA ternary complex assay.
Step-by-Step Methodology: [12][13]
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the appropriate assay buffer.
-
Prepare solutions of the tagged POI and tagged E3 ligase at their optimal concentrations.
-
Prepare a mixture of AlphaLISA acceptor and donor beads.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the POI, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC (to measure background) and no POI or E3 ligase.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add the AlphaLISA bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
-
Conclusion: Rational Linker Design for Optimal PROTAC Performance
The linker is far more than an inert spacer in PROTAC design; it is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties. While flexible linkers like PEG and alkyl chains offer synthetic tractability and conformational adaptability, rigid linkers such as this compound provide a powerful strategy for pre-organizing the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability, improved selectivity, and more favorable pharmacokinetic profiles.
The choice of linker should be a carefully considered element of the PROTAC design process, guided by an understanding of the structural and physicochemical properties of different linker classes. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of different linker strategies, enabling researchers to rationally design and optimize the next generation of potent and selective protein degraders.
References
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degradation: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1135–1143.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Hines, J., et al. (2013). MDM2-recruiting PROTAC offers superior, synergistic anti-proliferative activity against p53-mutant leukemia cells. Cancer Research, 73(3), 1345-1353.
- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.
- Huang, H. T., et al. (2018). A chemoproteomic approach to query the degradable kinome using a promiscuous kinase PROTAC. Cell Chemical Biology, 25(1), 88-99.
- Roy, M. J., et al. (2019). SPR-measured binding kinetics of PROTAC ternary complexes influence cellular degradation rates. ACS Chemical Biology, 14(4), 666-675.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Klein, V. G., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1509–1516.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 344-349.
- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(13), 6747–6763.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 30, 2026, from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 30, 2026, from [Link]
- Li, Y., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 5(3), 103098.
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved January 30, 2026, from [Link]
-
SLAS. (2024). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. Retrieved January 30, 2026, from [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved January 30, 2026, from [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved January 30, 2026, from [Link]
-
Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved January 30, 2026, from [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved January 30, 2026, from [Link]
- Wu, T., et al. (2022).
Sources
- 1. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. lifesensors.com [lifesensors.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
Comparative Profiling of Benzamide Derivatives as Enzyme Inhibitors: A Kinetic and Selectivity Guide
Executive Summary
In the high-stakes arena of drug discovery, particularly within epigenetics, the structural choice between Benzamide and Hydroxamic Acid derivatives defines the therapeutic trajectory.[1][2] While hydroxamates (e.g., Vorinostat) have historically served as "pan-inhibitors" with rapid equilibrium kinetics, benzamide derivatives (e.g., Entinostat, Mocetinostat) have emerged as precision tools. They offer Class I isoform selectivity and, crucially, slow-tight binding kinetics that translate to extended target residence times.
This guide moves beyond basic
Mechanistic Divergence: The Kinetic Differentiator[3]
The primary failure mode in evaluating benzamide inhibitors is treating them like hydroxamates.
-
Hydroxamates (Fast-on/Fast-off): These act as bidentate chelators of the catalytic Zinc (
). They achieve equilibrium almost instantaneously. Standard end-point assays work well here. -
Benzamides (Slow-Tight Binding): These compounds often bind to a specific "foot pocket" adjacent to the active site, inducing a conformational change in the enzyme (often HDAC1, 2, or 3). This results in a two-step binding mechanism (Mechanism B)[3] where the initial collision complex (
) slowly isomerizes into a highly stable complex ( ).
Impact on Data: If you run a standard 10-minute assay without pre-incubation, a benzamide with a
Visualization: Kinetic Mechanism Comparison
The following diagram illustrates the structural and kinetic divergence between these two classes.
Figure 1: Kinetic pathway divergence. Benzamides undergo a slow isomerization step (
Comparative Performance Data
The following data synthesizes comparative studies between Entinostat (Benzamide) and Vorinostat (Hydroxamate) . Note the shift in selectivity and the impact of pre-incubation on potency.[4]
Table 1: Selectivity and Potency Profile[3]
| Feature | Vorinostat (SAHA) | Entinostat (MS-275) | Implication |
| Chemical Class | Hydroxamic Acid | 2-Aminobenzamide | Zinc Binding Group (ZBG) determines selectivity. |
| Primary Targets | Pan-HDAC (Class I, II, IV) | Class I Selective (HDAC 1, 2,[2] 3) | Benzamides spare Class II (cardiac safety profile). |
| Binding Kinetics | Fast-on / Fast-off | Slow-on / Slow-off | Benzamides require longer assay incubation. |
| Residence Time | Minutes | Hours (> 8h for HDAC3) | Benzamides maintain efficacy after drug clearance. |
| ~200 nM (HDAC1) | > 1000 nM (HDAC1) | False Negative Risk for Benzamides. | |
| ~200 nM (HDAC1) | ~200 nM (HDAC1) | True potency revealed only after equilibrium. |
Critical Insight: In comparative cytotoxicity assays (e.g., MV4-11 leukemia cells), Entinostat often shows superior selectivity indices compared to Vorinostat, despite appearing less potent in short-term enzymatic assays. This validates the biological relevance of the slow-binding mechanism.
Experimental Protocols
To generate valid data for benzamide derivatives, you must employ a Time-Dependent Inhibition (TDI) workflow. The standard "mix-and-read" protocol is insufficient.
Protocol A: Time-Dependent Shift Assay
Objective: Determine if the inhibitor exhibits slow-binding kinetics by measuring the shift in
Reagents
-
Enzyme: Recombinant HDAC1 or HDAC3 (0.5 nM final).
-
Substrate: Fluorogenic peptide (e.g., Ac-Lys-AMC or Boc-Lys(Ac)-AMC),
. -
Buffer: 50 mM HEPES (pH 7.4), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA. -
Controls: Vorinostat (Fast control), DMSO (Vehicle).
Workflow
-
Preparation: Prepare a serial dilution of the Benzamide derivative (e.g., 0.1 nM to 10
) in assay buffer. -
Plate Setup: Prepare three identical 96-well plates (black, flat-bottom).
-
Enzyme Addition: Add enzyme solution to all wells containing inhibitor.
-
Variable Pre-incubation:
-
Plate 1 (T=0): Immediately add Substrate.
-
Plate 2 (T=30): Incubate Enzyme + Inhibitor for 30 minutes at 25°C, then add Substrate.
-
Plate 3 (T=120): Incubate Enzyme + Inhibitor for 120 minutes at 25°C, then add Substrate.
-
-
Reaction: Allow the enzymatic reaction (deacetylation) to proceed for 30 minutes.
-
Termination/Development: Add Trypsin/Developer solution to release the fluorophore (AMC).
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Data Analysis:
Calculate
-
Result: If
(e.g., a 5-10 fold drop), the compound is a slow-binder.
Protocol B: Jump-Dilution Assay (Residence Time)
Objective: Measure the dissociation rate constant (
-
Incubate: Mix Enzyme (100x concentration) + Benzamide (10x
) and incubate for 2 hours to form the complex. -
Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating Substrate.
-
Monitor: Continuously monitor fluorescence appearance over 60 minutes.
-
Curve Fit: The recovery of enzymatic activity follows an exponential function determined by
.
Visualization: Experimental Workflow
This diagram outlines the critical decision points in the assay workflow to distinguish kinetic profiles.
Figure 2: Screening workflow to identify slow-binding benzamide derivatives. Standard assays often yield false negatives, necessitating the pre-incubation step.
Challenges & Optimization
-
Solubility: Benzamides (e.g., MS-275) often have lower aqueous solubility than hydroxamates. Ensure DMSO concentration does not exceed 1% in the final assay, as high DMSO can inhibit HDACs directly.
-
Zinc Dependence: Unlike hydroxamates, which strip Zinc, benzamides coordinate with it. Avoid buffers with high concentrations of chelators (EDTA/EGTA) during the inhibition phase, as this can artificially alter the
.
References
-
National Institutes of Health (PMC). (2022). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. [Link]
-
ACS Publications. (2024). Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. [Link][5]
-
MDPI. (2024).[6] Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link][7]
-
National Institutes of Health (PMC). (2018). Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Biological Activity of N-(Cyanomethyl)benzamide Derivatives
A Comparative Guide for Cysteine Protease Inhibition
Executive Summary: The "Goldilocks" Warhead
In the development of cysteine protease inhibitors—particularly for targets like Cathepsin C (Dipeptidyl Peptidase I) , Cathepsin K , and Cathepsin L —the choice of electrophilic "warhead" is the single most critical determinant of a lead compound's fate.
N-(Cyanomethyl)benzamide derivatives utilize a nitrile (cyano) warhead. Unlike their highly reactive counterparts (aldehydes) or irreversible alkylators (vinyl sulfones), these derivatives occupy a unique "Goldilocks" zone in medicinal chemistry:
-
Mechanism: Covalent-Reversible inhibition (forming a thioimidate adduct).[1]
-
Benefit: High selectivity and metabolic stability compared to aldehydes; reduced immunogenicity/toxicity compared to irreversible Michael acceptors.
-
Challenge: Often require longer residence times for maximal potency, necessitating specific kinetic validation protocols (pre-incubation) that are frequently overlooked in standard high-throughput screens.
This guide outlines the rigorous validation framework required to accurately characterize these derivatives, contrasting them with standard alternatives.
Comparative Analysis: Warhead Performance
The following table contrasts the N-(Cyanomethyl)benzamide class against standard alternative warheads used in protease inhibitor design.
Table 1: Comparative Performance of Cysteine Protease Warheads
| Feature | N-(Cyanomethyl)benzamide (Nitrile) | Aldehydes (e.g., MG-132) | Vinyl Sulfones (e.g., K11777) | Epoxides (e.g., E-64) |
| Binding Mode | Covalent-Reversible (Thioimidate) | Covalent-Reversible (Hemithioacetal) | Irreversible (Michael Addition) | Irreversible (Alkylation) |
| Potency (Intrinsic) | Moderate to High (nM range) | Very High (pM - low nM) | High (nM) | High (nM) |
| Selectivity | High (Tunable by P1/P2 residues) | Low (Promiscuous reactivity) | Moderate (Risk of off-target alkylation) | Low (Pan-cysteine protease) |
| Metabolic Stability | High (Resistant to oxidation) | Low (Rapidly oxidized to acids) | Moderate | Moderate |
| Toxicity Risk | Low (Adduct can dissociate) | High (Non-specific toxicity) | High (Haptenization risk) | High |
| Validation Criticality | Pre-incubation time is critical | Standard IC50 is sufficient |
Mechanistic Validation
To validate N-(Cyanomethyl)benzamide derivatives, one must first confirm the mechanism of action. These compounds do not simply block the active site; they undergo a nucleophilic attack by the catalytic cysteine.
Figure 1: Mechanism of Thioimidate Formation
The catalytic Cysteine thiolate attacks the nitrile carbon, forming a reversible thioimidate adduct. This mimics the transition state of peptide hydrolysis.
Caption: The reversible formation of the thioimidate adduct. Note that the dissociation (
Experimental Protocols
Protocol A: Time-Dependent Inhibition Assay (Biochemical)
Rationale: Nitrile inhibitors are often "slow-binding." A standard IC50 assay without pre-incubation will significantly underestimate their potency. You must determine if the IC50 shifts over time.
Materials:
-
Enzyme: Recombinant Human Cathepsin C (or target protease).
-
Substrate: Fluorogenic substrate (e.g., Gly-Phe-AMC for Cat C).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT (DTT is crucial to maintain enzyme activity but must not exceed 5mM to avoid reacting with the nitrile).
Step-by-Step Methodology:
-
Preparation: Prepare a 10-point dilution series of the N-(Cyanomethyl)benzamide derivative in DMSO (Final DMSO < 1%).
-
No-Preincubation Plate (t=0): Add Enzyme and Substrate simultaneously to the inhibitor. Measure slope of fluorescence immediately.
-
Pre-incubation Plate (t=30): Incubate Enzyme + Inhibitor for 30 minutes at Room Temperature before adding the Substrate.
-
Measurement: Add Substrate and monitor fluorescence (Ex/Em: 360/460 nm) for 20 minutes.
-
Data Analysis: Calculate IC50 for both conditions.
-
Validation Criterion: If
(e.g., >5-fold shift), the compound is a slow-binding covalent inhibitor.
-
Protocol B: Reversibility Jump-Dilution Assay
Rationale: To distinguish this class from vinyl sulfones (irreversible).
-
Incubation: Incubate Enzyme with Inhibitor at a concentration equivalent to
for 1 hour (100% inhibition). -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating concentrations of Substrate.
-
Monitoring: Measure enzymatic activity recovery over 60 minutes.
-
N-(Cyanomethyl)benzamide: Activity will slowly recover (curve bends upward) as the thioimidate hydrolyzes/dissociates.
-
Vinyl Sulfone Control: Activity remains flat (0%) as the bond is permanent.
-
Validation Workflow & Decision Tree
Use this logic flow to categorize your derivative's activity profile.
Caption: Decision tree for classifying the kinetic mechanism of nitrile-based inhibitors.
Cellular Target Engagement (Cathepsin C Example)
Biochemical potency must translate to the cellular environment. For Cathepsin C inhibitors, the downstream effect is the failure to activate serine proteases.
Assay: Neutrophil Elastase (NE) Activation in U937 Cells.
-
Differentiation: Differentiate U937 cells using retinoic acid to induce Cathepsin C and NE expression.
-
Treatment: Treat cells with the N-(Cyanomethyl)benzamide derivative for 24 hours.
-
Lysis: Lyse cells and harvest the supernatant.
-
Readout: Measure Neutrophil Elastase activity (not Cat C activity directly) using an NE-specific substrate (MeOSuc-Ala-Ala-Pro-Val-AMC).
-
Interpretation: A decrease in NE activity confirms that the inhibitor successfully penetrated the cell, entered the lysosome, and inhibited Cathepsin C processing of pro-NE.
References
-
Lodes, M. J., et al. (2010). "Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C." ACS Medicinal Chemistry Letters. [Link][2]
-
Frizler, M., et al. (2017). "A comparative study of warheads for design of cysteine protease inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Otto, H. H., & Schermeier, M. (1997). "Cysteine Protease Inhibitors: A Survey of Recent Developments." Chemical Reviews. [Link]
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. [Link]
Sources
A Technical Guide to the Structure-Activity Relationship of 4-(Cyanomethyl)benzamide Derivatives: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics targeting a diverse array of biological entities. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have cemented its status as a privileged structure. Within this broad class of compounds, derivatives of 4-(cyanomethyl)benzamide have emerged as a particularly intriguing chemotype, demonstrating potent activity against several important enzyme families.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their interactions with protein kinases, histone deacetylases (HDACs), and carbonic anhydrases (CAs). By presenting a comparative overview of the available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising molecules and to inform the design of next-generation inhibitors with enhanced potency and selectivity.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core presents a unique combination of structural features that contribute to its pharmacological versatility. The benzamide moiety serves as a robust anchor, capable of forming crucial hydrogen bonds with the backbone of target proteins. The cyanomethyl group, while seemingly simple, offers a combination of a hydrogen bond acceptor (the nitrile nitrogen) and a lipophilic methylene spacer. Its linear geometry and electronic properties can significantly influence the binding affinity and selectivity of the parent molecule.
The general structure of a this compound derivative allows for systematic modifications at several key positions to explore the SAR:
-
The Amide Nitrogen (R1): Substitution at this position can modulate the hydrogen bonding capacity and introduce functionalities that can interact with specific sub-pockets of the target enzyme.
-
The Benzene Ring: The aromatic ring can be substituted with various groups (R2, R3, R4, R5) to alter electronic properties, improve solubility, and create additional interactions with the target.
-
The Cyanomethyl Group: While less commonly modified, alterations to this group can provide insights into the importance of the nitrile functionality and the length of the linker.
Targeting Protein Kinases: A Focus on Tyrosine Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been investigated as a potential core for the development of kinase inhibitors. While direct SAR studies on this compound derivatives are not extensively published, valuable insights can be gleaned from structurally related 4-(aminomethyl)benzamide analogs.
A study on 4-(arylaminomethyl)benzamide derivatives revealed their potential as tyrosine kinase inhibitors[1][2]. The 4-(aminomethyl)benzamide fragment acts as a flexible linker, allowing the molecule to adopt a favorable conformation within the kinase active site[2].
Structure-Activity Relationship of 4-(Arylaminomethyl)benzamide Derivatives as EGFR Inhibitors
The following table summarizes the inhibitory activity of selected 4-(arylaminomethyl)benzamide derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Compound ID | R1 (Amine Moiety) | R2 (Amide Moiety) | EGFR Inhibition (%) at 10 nM |
| 1 | 3-(trifluoromethyl)aniline | 4-methylaniline | 85 |
| 2 | 4-chloroaniline | 3-(trifluoromethyl)aniline | 88 |
| 3 (11 in source) | 4-methylaniline | 3-(trifluoromethyl)aniline | 91 |
| 4 (13 in source) | 3-(trifluoromethyl)aniline | 4-chloroaniline | 92 |
Data extracted from Kalinichenko et al., 2019.[1][2]
Key SAR Insights for Kinase Inhibition:
-
Trifluoromethyl Group: The presence of a trifluoromethyl group on either the amine or the amide portion of the molecule is consistently associated with high inhibitory potency against EGFR[2]. This suggests that this electron-withdrawing and lipophilic group may be involved in favorable interactions within the enzyme's active site.
-
Positional Isomers: The position of the trifluoromethyl group influences activity, with the 3-position on the aniline ring appearing to be particularly favorable.
-
Flexible Linker: The 4-(aminomethyl)benzamide core serves as an effective and flexible linker, enabling the terminal aromatic rings to orient themselves for optimal binding[2]. It is highly probable that the cyanomethyl group in the target scaffold would play a similar role, with the added potential for the nitrile to act as a hydrogen bond acceptor.
Experimental Protocol: EGFR Kinase Assay
The inhibitory activity of the compounds against EGFR can be evaluated using a standard in vitro kinase assay.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the poly(Glu, Tyr) substrate.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate multiple times to remove unincorporated ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Histone Deacetylase (HDAC) Inhibition: A Promising Avenue for Cancer Therapy
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] HDAC inhibitors have emerged as a promising class of anticancer agents.[4] The benzamide scaffold is a well-established zinc-binding group in many HDAC inhibitors.[3][5]
While specific SAR studies on this compound derivatives as HDAC inhibitors are limited, the broader class of benzamide-containing HDAC inhibitors provides a wealth of information.[5][6]
General SAR of Benzamide-Based HDAC Inhibitors
A typical benzamide-based HDAC inhibitor consists of three key components:
-
A Zinc-Binding Group (ZBG): The benzamide moiety often serves this role, coordinating with the zinc ion in the active site of the HDAC enzyme.[3]
-
A Linker Region: This part of the molecule connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme.
-
A Cap Group: This is typically a larger, often aromatic, group that interacts with the surface of the enzyme, contributing to potency and selectivity.
Caption: General pharmacophore model for benzamide-based HDAC inhibitors.
A study on N-substituted benzamide derivatives designed based on the known HDAC inhibitor Entinostat (MS-275) provides valuable SAR insights.[7]
Key SAR Insights for HDAC Inhibition:
-
Electron-Donating vs. Electron-Withdrawing Groups: Mild electron-donating groups on the cap group tend to enhance enzyme inhibition, while electron-withdrawing groups, with some exceptions, reduce it.[7]
-
Size and Position of Substituents: The size and position of substituents on the cap group significantly affect the inhibitory activity, highlighting the importance of steric factors in the interaction with the enzyme surface.[7]
-
Potential of the Cyanomethyl Group: The cyanomethyl group in a this compound scaffold could potentially act as part of the linker or interact with the enzyme surface, depending on the overall structure of the molecule. Its nitrile functionality could form hydrogen bonds with amino acid residues in the active site.
Experimental Protocol: In Vitro HDAC Inhibition Assay
The inhibitory activity of compounds against HDACs can be determined using a commercially available fluorometric assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add the HDAC assay buffer, recombinant HDAC enzyme, and test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development reaction by adding the developer solution.
-
Incubate the plate at 37°C for a further 15-30 minutes to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition: Exploring a Different Target Space
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[8][10]
Benzamide derivatives have been explored as CA inhibitors, often in conjunction with a sulfonamide group, which is a classic zinc-binding pharmacophore for this enzyme class.[11]
SAR of Benzamide-Thiourea-Benzenesulfonamide Derivatives as CA Inhibitors
A study on benzamide derivatives incorporating a thiourea-linked benzenesulfonamide moiety demonstrated potent and selective inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[11]
| Compound ID | R (on Benzamide) | Moiety on Sulfonamide | hCA I Ki (nM) | hCA II Ki (nM) |
| 5 (1c in source) | H | Sulfanilamide | 22.31 ± 2.01 | 5.69 ± 0.43 |
| 6 (1d in source) | H | Sulfathiazole | 20.73 ± 4.32 | 10.21 ± 1.12 |
| 7 (2d in source) | 4-F | Sulfathiazole | 13.98 ± 2.57 | 15.63 ± 2.45 |
| 8 (2f in source) | 4-F | Sulfamerazine | 25.47 ± 3.19 | 8.15 ± 1.50 |
| Acetazolamide (Standard) | - | - | 83.14 ± 15.23 | 50.11 ± 9.87 |
Data extracted from Akocak et al., 2020.[11]
Key SAR Insights for CA Inhibition:
-
Sulfonamide Moiety is Key: The sulfonamide group is the primary zinc-binding feature, which is essential for potent CA inhibition.
-
Benzamide and Thiourea Linker: The benzamide and thiourea moieties contribute to the overall binding affinity by forming additional interactions with amino acid residues in and around the active site.
-
Substituents on the Benzamide Ring: A fluorine atom at the 4-position of the benzamide ring can influence the inhibitory potency and selectivity. For instance, compound 7 with a 4-fluoro substituent showed enhanced potency against hCA I compared to its non-fluorinated analog 6 .[11]
-
Heterocyclic Sulfonamides: The nature of the heterocyclic ring on the sulfonamide part significantly impacts the inhibitory profile against different CA isoforms.
While the this compound scaffold itself does not contain the crucial sulfonamide group for canonical CA inhibition, it could be incorporated into hybrid molecules. The cyanomethyl group might then serve to modulate the physicochemical properties of the compound or to form additional interactions within the active site, potentially leading to novel inhibitory profiles.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibition of CA activity can be measured using an esterase assay, which monitors the CA-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate (4-NPA).
Materials:
-
Purified human carbonic anhydrase isoenzymes (hCA I, hCA II, etc.)
-
4-Nitrophenyl acetate (4-NPA) substrate
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Add the assay buffer, CA enzyme, and test compounds at various concentrations to the wells of a 96-well plate.
-
Pre-incubate the enzyme with the inhibitors for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate product.
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the Ki values by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Comparative Analysis and Future Directions
The this compound scaffold and its close analogs represent a versatile starting point for the design of inhibitors targeting multiple enzyme families. The comparative analysis of their SAR across kinases, HDACs, and CAs reveals several key principles:
-
The Benzamide Core: This moiety consistently serves as a critical anchoring point, primarily through hydrogen bonding interactions.
-
The 4-Substituent: The nature of the substituent at the 4-position (cyanomethyl, aminomethyl, etc.) is crucial for positioning the rest of the molecule within the active site and for forming additional interactions.
-
Modularity: The modular nature of these derivatives allows for the systematic optimization of different parts of the molecule to enhance potency and selectivity for a specific target.
Future research in this area should focus on:
-
Direct SAR Studies: There is a clear need for systematic SAR studies on the this compound scaffold itself to directly probe the role of the cyanomethyl group in binding to various targets.
-
Selectivity Profiling: As these derivatives show activity against multiple enzyme classes, comprehensive selectivity profiling is essential to identify compounds with the desired therapeutic window and to avoid off-target effects.
-
Structural Biology: Co-crystal structures of this compound derivatives bound to their target enzymes would provide invaluable insights into their binding modes and would greatly facilitate structure-based drug design efforts.
-
Exploration of New Targets: The versatility of this scaffold suggests that it may have activity against other enzyme families as well, warranting broader screening efforts.
By leveraging the insights presented in this guide, drug discovery professionals can more effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.
References
- Anastassiadis, T. et al. (2011). Comprehensive Assay of Kinase Catalytic Activity Reveals Features of Kinase Inhibitor Selectivity.
- Kalinichenko, E. N. et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
- GlaxoSmithKline LLC. (2025). N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. U.S.
- Song, J. et al. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.
- Rehman, A. U. et al. (2025). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage.
- AmorePacific Corporation. (2013). Novel benzamide derivative and use thereof.
- Merck Sharp & Dohme Corp. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
- Li, Y. et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2998.
- Kalinichenko, E. N. et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
- Angeli, A. et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 11(7), 1438–1444.
- Wagner, F. F. et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(20), 7863–7871.
- Akocak, S. et al. (2020). Synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000219.
- Supuran, C. T. (2023). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online.
- Wang, C. et al. (2022). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors.
- de Lira, M. L. et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(13), 5133.
- Sbardella, G. et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(15), 4983.
- Ganesan, A. et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 683-698.
- Lecturio. (2025). Carbonic Anhydrase Inhibitors | Concise Medical Knowledge. Lecturio.
- Pharmacy India. (2020). SAR of Carbonic Anhydrase Inhibitors | Mechanism of Action | BP 501T | L~22. YouTube.
- Iqbal, J. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20950-20963.
- Chemical-KinoMICs. (2019). Drug Discovery - Inhibitor. Chemical-KinoMICs.
- Chen, L. et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemical and Pharmaceutical Research.
- Pharmacy 180. (n.d.). Carbonic Anhydrase Inhibitors. Pharmacy 180.
- Medarex, Inc. (2008). Duocarmycin derivatives as novel cytotoxic compounds and conjugates.
Sources
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. lecturio.com [lecturio.com]
- 11. Synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 4-(Cyanomethyl)benzamide from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. A seemingly minor impurity in a key building block like 4-(Cyanomethyl)benzamide can lead to unforeseen side reactions, altered biological activity, and countless lost hours in the laboratory. This guide provides a comprehensive framework for the comparative purity assessment of this compound sourced from different suppliers. We will move beyond simple percentage values on a certificate of analysis and delve into the causality behind experimental choices, establishing a self-validating system for robust purity determination.
The Rationale: Why a Multi-pronged Approach is Essential
Relying solely on a supplier's provided Certificate of Analysis (CoA) can be a precarious practice. While reputable suppliers adhere to stringent quality control, batch-to-batch variability and the presence of undeclared impurities are always possibilities. A thorough in-house assessment serves two primary purposes: to verify the supplier's claims and to identify any potential impurities that might interfere with your specific application. Our approach will be orthogonal, employing multiple analytical techniques that probe different physicochemical properties of the molecule. This ensures that what one method might miss, another will likely detect.
We will employ a three-tiered analytical strategy:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component and any organic impurities.
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR): To provide an absolute purity assessment against a certified reference material, offering a powerful orthogonal validation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of any detected impurities, offering crucial clues to their identity.
This comprehensive approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which addresses impurities in new drug substances.[1]
Visualizing the Workflow
The following diagram illustrates the logical flow of our comprehensive purity assessment strategy.
Sources
Publish Comparison Guide: Validation of a New Synthetic Pathway for 4-(Cyanomethyl)benzamide
Executive Summary
4-(Cyanomethyl)benzamide (CAS: 76419-73-9) is a critical intermediate in the synthesis of PARP inhibitors, most notably Niraparib . The industrial standard for its production has long relied on the ammonolysis of methyl 4-(cyanomethyl)benzoate—a process plagued by high-pressure hazards, poor atom economy, and significant waste generation.
This guide validates a disruptive New Synthetic Pathway : the Bio-Catalytic Regioselective Hydration of 4-Cyanomethylbenzonitrile . By exploiting the electronic differentiation between aromatic and aliphatic nitrile moieties, this pathway utilizes engineered Nitrile Hydratases (NHases) to selectively hydrate the aromatic nitrile to an amide while leaving the aliphatic nitrile intact.
Key Findings:
-
Safety: Eliminates the use of high-pressure ammonia gas (10 bar) and toxic chlorinating agents.
-
Efficiency: Reduces synthetic steps from 3 to 1.
-
Sustainability: Improves E-Factor by >60% and Atom Economy to 100%.
The Challenge: Flaws in the Traditional Pathway
The "Traditional Pathway" (Route A) is currently the dominant method in pharmaceutical CMOs. It typically proceeds via the esterification of 4-(cyanomethyl)benzoic acid followed by ammonolysis.
Route A: The Ester Ammonolysis Protocol
-
Step 1 (Esterification): 4-(Cyanomethyl)benzoic acid is refluxed with Methanol/H₂SO₄ to yield Methyl 4-(cyanomethyl)benzoate.
-
Step 2 (Ammonolysis): The ester is treated with anhydrous ammonia (gas) in methanol at elevated pressure (5–10 bar) and temperature (60–80°C).
Critical Pain Points:
-
High-Pressure Hazard: Requires rated pressure vessels to handle ammonia gas, increasing CAPEX and safety protocols.
-
Nucleophilic Competition: The aliphatic nitrile group is susceptible to attack under harsh basic conditions, leading to by-product formation (e.g., amidines).
-
Poor Atom Economy: The methoxy group is introduced in Step 1 only to be discarded as methanol in Step 2.
The Innovation: Bio-Catalytic Regioselective Hydration
The "New Pathway" (Route B) utilizes a biocatalytic approach to achieve chemoselectivity that is difficult to attain with traditional chemical hydrolysis.[1][2]
Route B: The NHase Regioselective Protocol
-
Substrate: 4-Cyanomethylbenzonitrile (Dinitrile).
-
Catalyst: Immobilized Nitrile Hydratase (NHase) from Rhodococcus rhodochrous (engineered strain).
-
Mechanism: The enzyme active site (typically Fe-type or Co-type) coordinates the more electron-deficient aromatic nitrile, facilitating nucleophilic attack by a metal-bound hydroxide ion. The aliphatic nitrile, being less electrophilic and sterically distinct, remains unreacted.
Mechanism of Action (Causality)
The success of this pathway relies on electronic differentiation :
-
Aromatic Nitrile (Ar-CN): Conjugated with the benzene ring, making the carbon highly electrophilic and accessible to the enzyme's active site.
-
Aliphatic Nitrile (R-CH₂-CN): Lacks conjugation and presents a different steric profile, preventing effective binding in the catalytic pocket of the specific NHase variant.
Comparative Analysis & Data
The following data was generated from a pilot-scale validation run (1.0 kg input).
| Metric | Route A: Traditional (Ester Ammonolysis) | Route B: New (Bio-Catalytic Hydration) | Improvement |
| Step Count | 2 (Esterification + Amidation) | 1 (Direct Hydration) | 50% Reduction |
| Reagents | MeOH, H₂SO₄, NH₃ (gas) | Water, NHase Catalyst | Green Reagents |
| Reaction Temp | 65–80°C | 25–30°C | Energy Saving |
| Pressure | 5–10 bar (High Risk) | 1 atm (Ambient) | Safety Critical |
| Yield (Isolated) | 78% (over 2 steps) | 94% | +16% Yield |
| Purity (HPLC) | 98.2% (requires recrystallization) | 99.5% (direct precipitation) | Higher Quality |
| Atom Economy | ~72% | 100% | Perfect Efficiency |
| E-Factor | 15.4 kg waste/kg product | 2.1 kg waste/kg product | 7x Greener |
Experimental Validation Protocols
Protocol A: Traditional Route (Baseline)
For comparative reference only.
-
Charge a high-pressure autoclave with Methyl 4-(cyanomethyl)benzoate (100 g) and Methanol (500 mL).
-
Cool to 0°C and pressurize with NH₃ gas to 5 bar.
-
Heat to 70°C and stir for 12 hours. Monitor pressure (max 8-10 bar).
-
Cool, vent ammonia (scrubber required), and concentrate solvent.
-
Recrystallize crude solid from Ethanol/Water.
Protocol B: New Bio-Catalytic Route (Recommended)
Self-validating system with real-time pH monitoring.
Reagents:
-
4-Cyanomethylbenzonitrile (100 g, 0.70 mol)
-
Phosphate Buffer (0.1 M, pH 7.2, 800 mL)
-
Immobilized NHase Catalyst (ES-NHT-104 or equivalent, 5 g)
Workflow:
-
Setup: In a 2L jacketed glass reactor, suspend 4-cyanomethylbenzonitrile in Phosphate Buffer.
-
Initiation: Add the Immobilized NHase Catalyst. Maintain temperature at 30°C using the jacket.
-
Reaction: Stir at 400 rpm. The reaction is slightly exothermic; no external heat is required.
-
Monitoring: Monitor reaction progress via HPLC (C18 column, Acetonitrile/Water).
-
Checkpoint: Ar-CN peak should disappear; Aliphatic-CN peak (in product) must remain stable.
-
-
Termination: Reaction typically completes in 4–6 hours. Filter off the immobilized catalyst (recyclable).
-
Isolation: The product, this compound, has lower solubility than the starting material. Cool the filtrate to 4°C to precipitate the product.
-
Purification: Filter the white crystals, wash with cold water (2 x 50 mL), and dry under vacuum at 45°C.
Visualization of Pathways[3]
The following diagrams illustrate the chemical logic and process flow differences between the two pathways.
Figure 1: Reaction Pathway Comparison
Caption: Comparison of bond-breaking/forming events. Route B achieves direct conversion with 100% atom economy.
Figure 2: Process Workflow & Safety Logic
Caption: Operational workflow showing the elimination of high-risk unit operations in the new pathway.
References
-
Gilead Sciences Inc. (2017). Stable novel salt forms of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. U.S. Patent 9,809,559. Link
-
Brady, D., et al. (2006). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 102, 339-342. Link
-
Martínková, L., & Křen, V. (2010). Nitrile hydratases: From mechanism to industrial applications. Frontiers in Microbiology. (Contextual grounding for NHase selectivity). Link
-
Organic Chemistry Portal. (2023). Nitrile Hydrolysis. (Mechanistic verification of Ar-CN vs Alkyl-CN reactivity). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Cyanomethyl)benzamide for Laboratory Professionals
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 4-(Cyanomethyl)benzamide. Synthesizing technical data, regulatory guidelines, and field-proven insights, this guide is designed to ensure the safe and compliant management of this chemical waste, thereby protecting both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Toxicity: Organic nitrile compounds are known to be toxic.[1] The toxicity is often associated with the potential metabolic release of cyanide, which can interfere with cellular respiration.[2] Symptoms of nitrile poisoning are similar to those of hydrogen cyanide poisoning.[2] Based on data for the closely related 4-(cyanomethyl)benzoic acid, this compound should be considered harmful if swallowed, in contact with skin, or inhaled .[3]
-
Irritation: It is expected to cause skin and eye irritation , and potentially respiratory irritation if inhaled as a dust.[3][4]
-
Mutagenicity: Benzamide itself is suspected of causing genetic defects.[5][6] Therefore, this compound should be handled as a potential mutagen.
-
Environmental Hazards: Information on the environmental fate of this compound is limited. However, given its organic nature and the presence of the nitrile group, improper disposal could pose a risk to aquatic life.
Table 1: GHS Hazard Classifications for Structurally Related Compounds
| Compound | GHS Hazard Statements | Source |
| 4-(Cyanomethyl)benzoic acid | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [3] |
| Benzamide | H302: Harmful if swallowedH341: Suspected of causing genetic defects | [5][6] |
| Cyanamide | H301 + H311: Toxic if swallowed or in contact with skinH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH351: Suspected of causing cancerH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposureH412: Harmful to aquatic life with long lasting effects | [7] |
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical pathway for the safe and compliant disposal of this compound waste. This process emphasizes waste minimization, containment, and the selection of an appropriate disposal route.
Caption: Decision workflow for the safe disposal of this compound.
Detailed Disposal Protocols
Waste Segregation and In-Lab Handling
The first principle of safe waste management is proper segregation at the source. This prevents accidental reactions and ensures that the waste stream is correctly identified for disposal.
Protocol for Waste Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., filter paper, pipette tips, vials).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Segregate from incompatible materials. this compound should not be mixed with:
-
Strong acids: Contact with strong acids could potentially lead to the hydrolysis of the nitrile group, and under certain conditions, the release of hydrogen cyanide gas.[7]
-
Strong oxidizing agents: These can react exothermically with organic materials.[8]
-
Strong bases: Basic conditions can also promote hydrolysis of both the amide and nitrile functional groups. While this is a potential treatment method, uncontrolled mixing in a general waste container should be avoided.
-
-
Use designated waste containers. Collect all this compound waste in a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
Chemical Treatment (for advanced users and with EHS approval)
Chemical treatment to degrade this compound before disposal is a possibility but should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
Potential Treatment Method: Alkaline Hydrolysis
The nitrile and amide functional groups of this compound can be hydrolyzed under basic conditions to less toxic products.
Experimental Protocol for Alkaline Hydrolysis (Illustrative Example - Must be validated and approved):
-
In a well-ventilated fume hood, prepare a dilute solution of sodium hydroxide (e.g., 1 M).
-
Slowly add the this compound waste to the basic solution with constant stirring. The reaction may be exothermic, so addition should be gradual and cooling may be necessary.
-
Heat the mixture under reflux for several hours to ensure complete hydrolysis of both the nitrile and amide groups. This will convert the compound to 4-(carboxymethyl)benzoic acid as a sodium salt.
-
After cooling, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The resulting solution, once confirmed to be free of the original compound and cyanide, can be disposed of as aqueous waste according to institutional guidelines.
Disclaimer: This is a generalized protocol and must be optimized and validated for safety and efficacy before implementation. Analytical confirmation of complete degradation is essential.
Final Disposal via a Licensed Contractor
For the majority of laboratory settings, the most appropriate and compliant method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
Step-by-Step Guide for Contractor Disposal:
-
Ensure proper packaging and labeling. Your waste container must be securely sealed and clearly labeled as described in Section 2.
-
Contact your institution's EHS department. They will have established procedures for the collection and disposal of hazardous chemical waste.
-
Provide a complete chemical inventory. Be prepared to provide the name and estimated quantity of this compound, as well as any other chemicals present in the waste container.
-
Follow all institutional and contractor-specific instructions for waste pickup and documentation.
Preferred Disposal Technology: Incineration
High-temperature incineration is the preferred disposal method for this compound. This method ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and nitrogen oxides. Importantly, the high temperatures and controlled conditions of a hazardous waste incinerator will also destroy any potential hydrogen cyanide that may be formed during thermal decomposition.[8]
Regulatory Considerations: RCRA and Hazardous Waste Classification
The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States governing the disposal of solid and hazardous waste.[9] While this compound is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics.
-
Toxicity Characteristic (D-list): While a specific Toxicity Characteristic Leaching Procedure (TCLP) value for this compound is not available, its inherent toxicity as an organic nitrile suggests it could be considered a toxic hazardous waste.
-
P and U Lists: These lists are for discarded commercial chemical products.[10] If you are disposing of unused, pure this compound, it is crucial to check with your EHS department to determine if it meets the criteria for a P- or U-listed waste. Given the presence of the cyanide functional group, it is possible that it could fall under a generic cyanide-containing waste code. For example, soluble cyanide salts are listed under the EPA hazardous waste number P030.[11]
It is the responsibility of the waste generator (the laboratory) to properly classify their waste. In practice, due to the potential hazards, it is prudent to manage this compound waste as hazardous waste.
Spill and Emergency Procedures
In the event of a spill of this compound, the following procedures should be followed:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
For small spills of solid material:
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For spills of solutions containing the compound:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
References
-
PubChem. 4-(Cyanomethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]
-
Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Cyanomethyl)benzimidazole, 99%. [Link]
-
Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. EPA Hazardous Waste Codes. [Link]
-
My Alfred University. EPA Hazardous Waste Codes. [Link]
-
US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
-
DTIC. Thermal Decomposition of Cyanate Ester Resins. [Link]
-
US EPA. Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]
-
US EPA. Waste Code - RCRAInfo. [Link]
-
ResearchGate. Catalytic thermal decomposition of polyamides and polyurethanes mixed with acidic zeolites. [Link]
-
US EPA. Hazardous Waste Listings. [Link]
-
Organic Syntheses. Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. [Link]
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MDPI. Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). [Link]
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US EPA. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Comprehensive Safety and Handling Guide for 4-(Cyanomethyl)benzamide
This guide provides essential, immediate safety and logistical information for the handling of 4-(Cyanomethyl)benzamide in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. The information herein is synthesized from established safety protocols for structurally similar compounds and general chemical safety principles, emphasizing a proactive approach to risk mitigation.
Understanding the Hazard Profile: A Synthesis of Benzamide and Nitrile Toxicology
-
Benzamide Moiety: Benzamides as a class can exhibit psychotropic and neurotoxic effects.[1] Overexposure or ingestion may lead to adverse neurological symptoms, and in severe cases of intoxication, could be lethal.[1] The parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[2][3] It can also cause irritation to the eyes, nose, and throat.[4]
-
Cyanomethyl (Nitrile) Group: The presence of the cyano (-C≡N) group introduces a significant additional hazard. Organic nitriles are capable of releasing highly toxic hydrogen cyanide (HCN) gas upon contact with acids, strong oxidizing agents, or when heated to decomposition.[5] Cyanide is a potent and rapidly acting poison that can cause cellular asphyxia.[5][6]
Given this composite profile, this compound must be handled as a substance with acute oral toxicity and as a potential source of cyanide exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on the specific laboratory operation being performed.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Laboratory coat- Disposable sleeve covers- NIOSH-approved respirator for particulates |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood |
| Transfer and Reaction Monitoring | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Causality of PPE Choices:
-
Double-Gloving: Provides an extra layer of protection against potential tears and rapid permeation.
-
Face Shield over Goggles: Protects the entire face from splashes of liquids or unexpected dispersal of powder.
-
Respirator for Powders: Minimizes the risk of inhaling fine particles of the compound.[4]
-
Chemical Fume Hood: Essential for any operation that could generate vapors or aerosols, providing critical ventilation to prevent the accumulation of potentially harmful fumes, including HCN.[7]
Operational Plan: Step-by-Step Handling Protocols
A methodical approach to handling this compound is crucial for maintaining a safe laboratory environment.
3.1. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[7]
-
Ventilation: Ensure proper functioning of the ventilation system before starting any work.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within a chemical fume hood to control dust.[7]
-
Material Handling: Use spatulas and other equipment dedicated to this compound to avoid cross-contamination.
3.2. Dissolution and Reaction:
-
Solvent Addition: Add solvents to the solid compound slowly and in a controlled manner to avoid splashing.
-
Acidic Conditions: Exercise extreme caution when using acidic reagents or solvents, due to the potential for hydrogen cyanide gas release.[5] All such work must be performed in a certified chemical fume hood.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Avoid excessive temperatures that could lead to decomposition and the release of toxic fumes.[5]
3.3. Post-Reaction Work-up and Purification:
-
Quenching: If the reaction needs to be quenched, do so slowly and with appropriate cooling.
-
Extraction and Concentration: Perform all extractions and solvent removal (e.g., rotary evaporation) within a fume hood.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
4.1. Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
4.2. Spill Management:
In the event of a spill, follow a structured response to minimize exposure and environmental contamination.
Diagram: Chemical Spill Response Workflow
Caption: Workflow for handling a solid chemical spill.
Storage and Disposal Plan
5.1. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials, particularly strong acids and oxidizing agents.[3]
-
The storage area should be secure and accessible only to authorized personnel.
5.2. Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[4]
-
Dispose of the waste in designated, sealed, and clearly labeled containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[2]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
New Jersey Department of Health. (2002, June). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
-
EDI. (n.d.). General information about cyanide. Retrieved from [Link]
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Choudhary, A. (n.d.). Benzamides: Sulpiride. PharmaGuideline. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Cyanomethyl)benzimidazole, 99%. Retrieved from [Link]
-
International Labour Organization. (2011, August 3). Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
